molecular formula C6H6BrNO2S B1631722 Ethyl 5-bromothiazole-4-carboxylate CAS No. 61830-23-7

Ethyl 5-bromothiazole-4-carboxylate

Cat. No.: B1631722
CAS No.: 61830-23-7
M. Wt: 236.09 g/mol
InChI Key: QKZGUSXVOYLZTM-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZGUSXVOYLZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494091
Record name Ethyl 5-bromo-1,3-thiazole-4-carboxylate
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Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-23-7
Record name Ethyl 5-bromo-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,3-thiazole-4-carboxylate
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Foundational & Exploratory

Ethyl 5-bromothiazole-4-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Ethyl 5-bromothiazole-4-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a halogenated thiazole core, makes it an essential precursor for the synthesis of a wide array of biologically active compounds and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, with a focus on mechanistic causality, detailed experimental protocols, and field-proven optimization strategies. We will explore the foundational Hantzsch thiazole synthesis for the construction of the core heterocycle, followed by an in-depth analysis of regioselective bromination techniques, primarily the Sandmeyer reaction, to achieve the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the synthesis of this compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, including the vitamin thiamine (B1), the anti-inflammatory drug Meloxicam, and various antibiotics and anticancer agents[1][2]. The incorporation of a bromine atom at the C5 position and an ethyl carboxylate at the C4 position provides two orthogonal handles for further chemical modification, making this compound a highly versatile intermediate. These functional groups allow for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and amide bond formations, enabling the construction of complex molecular architectures[3][4].

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule suggests two primary strategic disconnections: the C5-Br bond and the thiazole ring itself. This approach logically breaks down the synthesis into two major phases: formation of a suitable thiazole-4-carboxylate precursor, followed by the introduction of the bromine atom at the C5 position.

G target This compound precursor Ethyl 2-aminothiazole-4-carboxylate target->precursor C5-Bromination (e.g., Sandmeyer Reaction) start1 Ethyl 3-bromo-2-oxopropanoate precursor->start1 Hantzsch Thiazole Synthesis start2 Thiourea precursor->start2 Hantzsch Thiazole Synthesis G cluster_mech Hantzsch Synthesis Mechanism A 1. Nucleophilic Attack B 2. Intramolecular Cyclization A->B Forms Thioimino Ether Intermediate C 3. Dehydration B->C Forms Hydroxythiazoline D Aromatic Thiazole Product C->D Elimination of H₂O

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

The choice to heat the reaction, typically to 70-80°C, is critical to provide the necessary activation energy for both the cyclization and the final dehydration step, driving the equilibrium towards the stable aromatic product.[5][6]

Detailed Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of 2-aminothiazole carboxylates.[6]

Materials:

  • Thiourea (CH₄N₂S)

  • Ethyl 3-bromo-2-oxopropanoate (BrCH₂COCOOC₂H₅) * Ethanol (EtOH), 95%

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in 95% ethanol (approx. 5-10 mL per gram of thiourea).

  • To this stirring solution, add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature. Note: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled in a fume hood.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • A precipitate of ethyl 2-aminothiazole-4-carboxylate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any residual salts.

  • Dry the product under vacuum to yield the desired intermediate as a white or off-white solid.[6]

Pathway II: Regioselective Bromination via Sandmeyer Reaction

With the ethyl 2-aminothiazole-4-carboxylate precursor in hand, the next critical step is the introduction of a bromine atom at the C5 position. While direct bromination with electrophiles like NBS is possible, it can sometimes lead to mixtures of products or over-bromination.[7] The Sandmeyer reaction offers a more controlled and reliable alternative for converting the 2-amino group into other functionalities, including halides.[8]

Mechanistic Insight

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[8] The process begins with the diazotization of the 2-amino group using a nitrite source (e.g., sodium nitrite or an alkyl nitrite like n-butyl nitrite) under acidic conditions to form a diazonium salt intermediate. This highly reactive intermediate then undergoes a one-electron transfer from a copper(I) bromide (CuBr) catalyst. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) species, regenerating the Cu(I) catalyst and yielding the final 2-bromo product.[9][8] However, for 2-aminothiazoles, the reaction can be more complex, and under certain conditions, halogenation can also occur at the C5 position.[3][9] In this specific context, the diazotization of the 2-amino group facilitates the subsequent electrophilic substitution at the electron-rich C5 position.

G cluster_sandmeyer Sandmeyer-type Bromination Workflow A Ethyl 2-aminothiazole- 4-carboxylate B Diazonium Salt Intermediate A->B Diazotization (NaNO₂ / HBr or n-BuONO) C Thiazole Radical Intermediate B->C SET from Cu(I)Br (-N₂ gas) D Ethyl 5-bromothiazole- 4-carboxylate C->D Br• transfer from Cu(II)Br₂

Caption: Simplified workflow for the Sandmeyer-type bromination.

The reaction temperature is a critical parameter. It must be kept low during the formation of the diazonium salt to prevent its premature decomposition, but then raised to facilitate the copper-catalyzed decomposition and bromination.[9]

Detailed Experimental Protocol: Bromination of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a representative procedure based on Sandmeyer-type reactions performed on similar 2-aminothiazole substrates.[3][10][9]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Copper(I) Bromide (CuBr)

  • n-Butyl nitrite or Sodium Nitrite (NaNO₂)

  • Acetonitrile (CH₃CN) or an aqueous acid like HBr

  • Ethyl acetate (EtOAc)

  • Aqueous ammonia solution (NH₄OH), 0.1 M

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and copper(I) bromide (1.5 eq) in acetonitrile (approx. 10 mL per gram of starting material).

  • Stir the mixture at room temperature.

  • Carefully add n-butyl nitrite (1.5 eq) to the stirring solution.

  • Heat the reaction mixture to 60-65°C. The reaction is often rapid and may be complete within 15-30 minutes, typically accompanied by the evolution of nitrogen gas.[9]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the acetonitrile in vacuo.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with a dilute aqueous ammonia solution (2 x 50 mL) to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary and Characterization

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps. Yields are highly dependent on reaction scale and purification efficiency.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Hantzsch SynthesisThiourea, Ethyl 3-bromo-2-oxopropanoateEthanol701 - 285 - 95 [6]
2 Sandmeyer BrominationCuBr, n-Butyl nitriteAcetonitrile60 - 650.25 - 0.540 - 50 [9]

Expected Characterization Data for this compound (CAS: 61830-23-7):

  • Appearance: White to brown crystalline powder.[11]

  • Molecular Formula: C₆H₆BrNO₂S [12]* Molecular Weight: 236.09 g/mol [12]* ¹H NMR: Spectroscopic data can be found in chemical databases and literature for confirmation of the structure.[13]

  • Melting Point: 75.0 to 85.0 °C.[11]

Troubleshooting and Optimization

  • Low Yield in Hantzsch Synthesis: Low yields can result from impure α-halocarbonyl starting material or improper temperature control.[5] Ensure the ethyl 3-bromo-2-oxopropanoate is of high purity and that the reaction temperature is maintained to ensure complete dehydration of the intermediate.

  • Side Products in Bromination: The formation of di-bromo or 2-bromo isomers can occur.[3] The Sandmeyer conditions described are designed to favor C5 bromination. Careful control of stoichiometry and temperature is crucial. If side products are significant, purification by column chromatography is essential.

  • Purification Challenges: The basic nitrogen atom in the thiazole ring can interfere with silica gel chromatography. It may be necessary to add a small amount of a neutralizer like triethylamine to the eluent. Alternatively, an acid-base extraction can be employed to purify the crude product by exploiting the basicity of the thiazole nitrogen.[5]

Safety Precautions

  • α-Halocarbonyls: Ethyl 3-bromo-2-oxopropanoate is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[14] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Brominating Agents: Bromine and NBS are corrosive and toxic. Handle with care.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The described protocols are for in situ generation and consumption, which is a much safer practice. Always conduct the reaction behind a blast shield, especially when scaling up.

  • Gas Evolution: The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure buildup.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process. The initial construction of the thiazole ring via the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate is a high-yielding and robust reaction. The subsequent conversion of the 2-amino group to the target 5-bromo derivative is effectively accomplished using a Sandmeyer-type reaction. This pathway provides a controlled and reproducible method for accessing this valuable synthetic intermediate. Careful attention to reaction conditions, stoichiometry, and safety protocols is paramount for achieving high yields and purity.

References

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
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  • BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles.
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  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
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  • NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
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Sources

Spectroscopic Data for Ethyl 5-bromothiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed spectral analysis but also the underlying principles and experimental considerations for acquiring and interpreting such data. While direct experimental spectra for this specific compound are not publicly available, this guide presents a robust, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues.

Introduction

This compound is a substituted thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol .[1][2] Its structure, featuring a bromine atom at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The key components are the thiazole ring, the ethyl ester group, and the bromine substituent. Each of these will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group protons and the single proton on the thiazole ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HThiazole C2-H
~4.4 - 4.6Quartet2H-OCH₂CH₃
~1.4 - 1.6Triplet3H-OCH₂CH₃

Interpretation:

  • Thiazole Proton (C2-H): A single proton is attached to the C2 position of the thiazole ring. This proton is expected to appear as a singlet in the downfield region (~8.8 - 9.2 ppm) due to the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

  • Ethyl Ester Protons: The ethyl group will give rise to a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing them to resonate at a lower field (~4.4 - 4.6 ppm) as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet at a higher field (~1.4 - 1.6 ppm) due to coupling with the two adjacent methylene protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (Ester)
~150 - 155C2 (Thiazole)
~145 - 150C4 (Thiazole)
~115 - 120C5 (Thiazole, C-Br)
~60 - 65-OCH₂CH₃
~14 - 16-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal (~160 - 165 ppm).

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C2 is typically found in the region of ~150 - 155 ppm. C4, being attached to the electron-withdrawing carboxylate group, will also be in a similar downfield region (~145 - 150 ppm). The C5 carbon, bonded to the bromine atom, is expected to be more upfield compared to the other ring carbons, at around ~115 - 120 ppm.[4][5]

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around ~60 - 65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal at ~14 - 16 ppm.[6]

Experimental Protocol for ¹³C NMR:

The experimental protocol is similar to that for ¹H NMR, with the main difference being the use of a carbon pulse sequence. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3150Weak-MediumC-H stretch (aromatic/thiazole)
~2900 - 3000MediumC-H stretch (aliphatic)
~1710 - 1730StrongC=O stretch (ester)
~1500 - 1600MediumC=N and C=C stretch (thiazole ring)
~1200 - 1300StrongC-O stretch (ester)
~1000 - 1100MediumC-O stretch (ester)
~600 - 700MediumC-Br stretch

Interpretation:

  • C=O Stretch: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of the carbonyl group in an ester.[7]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1500-1600 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • C-H Stretches: Aromatic/heterocyclic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

  • C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/zInterpretation
235/237Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom.
190/192Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
162/164Loss of the entire ethyl carboxylate group (-COOCH₂CH₃) from the molecular ion.
156Thiazole ring fragment after loss of Br and the ethyl ester group.
88McLafferty rearrangement fragment of the ethyl ester.

Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 235 and 237, with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation of the molecule is expected to involve the loss of the ethyl ester side chain. Key fragments would include the loss of the ethoxy radical (-•OCH₂CH₃) to give a fragment at m/z 190/192, and the loss of the entire ethyl carboxylate group to give a fragment at m/z 162/164. A fragment corresponding to the thiazole ring itself may also be observed. The McLafferty rearrangement, a common fragmentation pathway for ethyl esters, would produce a characteristic ion at m/z 88.[8]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules and would likely produce a rich fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, and the interpretative guidance will aid in the structural elucidation process. While this guide is based on predictive data and analysis of similar compounds, it serves as a valuable resource for scientists working with this and related thiazole derivatives.

References

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Sources

An In-depth Technical Guide to the Mechanism of Formation for Ethyl 5-Bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the synthetic pathways and underlying reaction mechanisms for the formation of ethyl 5-bromothiazole-4-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. We will explore the two primary synthetic strategies: (A) The direct electrophilic bromination of a pre-formed ethyl thiazole-4-carboxylate core, and (B) The construction of the brominated thiazole ring from acyclic, pre-brominated precursors via the Hantzsch thiazole synthesis. This guide emphasizes the causality behind experimental choices, the regiochemical outcomes of substitution reactions, and provides illustrative protocols to ground the mechanistic theory in practical application.

Introduction: The Synthetic Value of a Substituted Thiazole

Thiazole rings are a cornerstone of heterocyclic chemistry, appearing in numerous pharmaceuticals, including antivirals, antifungals, and anticancer agents. Their prevalence is due to their ability to act as bioisosteres for other functional groups and their capacity to engage in various non-covalent interactions with biological targets. This compound, in particular, serves as a versatile intermediate. The ester at the C4 position and the bromine atom at the C5 position provide two orthogonal handles for further chemical modification, such as amide bond formation, cross-coupling reactions (e.g., Suzuki, Heck), and lithiation-substitution sequences. Understanding the precise mechanisms of its formation is critical for process optimization, yield improvement, and impurity profiling in research and development settings.

Pathway A: Post-Cyclization Electrophilic Bromination

The most direct conceptual route involves the initial synthesis of the thiazole ring, followed by the introduction of the bromine atom. This two-step process leverages the well-established Hantzsch thiazole synthesis and the principles of electrophilic aromatic substitution.

Step 1: Hantzsch Synthesis of Ethyl Thiazole-4-carboxylate

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[1] For the synthesis of ethyl thiazole-4-carboxylate, the key precursors are thioformamide and an ethyl 2-halo-3-oxobutanoate , such as ethyl 2-chloroacetoacetate.[2]

Mechanism of Hantzsch Thiazole Synthesis:

The reaction proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (SN2): The sulfur atom of thioformamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of ethyl 2-chloroacetoacetate. This forms a thionium intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration step results in the formation of the stable, aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway Thioformamide Thioformamide (HCSNH₂) SN2 S-Alkylation Intermediate Thioformamide->SN2 1. Nucleophilic Attack (SN2) Ketoester Ethyl 2-chloroacetoacetate Ketoester->SN2 1. Nucleophilic Attack (SN2) Thiazoline Hemiaminal Intermediate (Thiazoline) SN2->Thiazoline 2. Intramolecular Cyclization Product Ethyl thiazole-4-carboxylate Thiazoline->Product 3. Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch synthesis to form the core thiazole ring.

Step 2: Regioselective Bromination at the C5 Position

With the ethyl thiazole-4-carboxylate core assembled, the next step is the introduction of the bromine atom via electrophilic aromatic substitution. The key challenge in this step is controlling the regioselectivity.

Controlling Factors for Regioselectivity:

The thiazole ring is electron-deficient compared to benzene, making it less reactive towards electrophiles. However, substitution is possible. The directing effects of the existing substituents determine the position of bromination.

  • Inherent Ring Reactivity: In an unsubstituted thiazole, the C5 position is generally the most electron-rich and susceptible to electrophilic attack, followed by C2.

  • Substituent Effects: The ester group (-COOEt) at the C4 position is an electron-withdrawing group (EWG). In electrophilic aromatic substitution, EWGs are deactivating but act as meta-directors.[3][4] Relative to the C4 position, the C5 position is meta, while the C2 position is ortho. Therefore, the ester group strongly directs the incoming electrophile to the C5 position.

The combination of the inherent reactivity of the C5 position and the meta-directing effect of the C4-ester ensures that bromination occurs with high regioselectivity at the desired position.

Mechanism of Electrophilic Bromination:

A common and effective brominating agent for this transformation is N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform.

  • Generation of Electrophile: The brominating agent generates the electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The π-system of the thiazole ring attacks the electrophilic bromine. The attack occurs at the C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized but avoids being placed on the carbon atom attached to the electron-withdrawing ester group, which would be highly destabilizing.

  • Rearomatization: A base (e.g., solvent or the succinimide anion if NBS is used) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Bromination

Sources

An In-depth Technical Guide to Ethyl 5-bromothiazole-4-carboxylate: Properties, Synthesis, and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-bromothiazole-4-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The presence of a bromine atom and an ethyl ester group on the thiazole core of this molecule provides two key points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed synthesis protocol, and an exploration of its reactivity, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is typically a white to brown crystalline powder at room temperature.[1] Its core physical and chemical properties are summarized in the table below. Careful attention should be paid to its storage conditions, as it is sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures.[1]

PropertyValue
CAS Number 61830-23-7
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol [2][3]
Appearance White to Brown powder/crystal[1]
Melting Point 75-85 °C[1]
Boiling Point Currently not well-documented in available literature.
Solubility Sparingly soluble in water, soluble in alcohol and ether.[4]
Purity Typically >98.0% (by GC)[1]
Storage Conditions Refrigerated (0-10°C), under inert gas, air and heat sensitive.[1]
Synonyms Ethyl 5-Bromo-4-thiazolecarboxylate, 5-Bromothiazole-4-carboxylic Acid Ethyl Ester, Ethyl 5-Bromo-1,3-thiazole-4-carboxylate[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the well-established Hantzsch thiazole synthesis to form the precursor, ethyl 2-aminothiazole-4-carboxylate. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step involves the cyclization of ethyl bromopyruvate and thiourea.

Hantzsch_Thiazole_Synthesis Ethyl_bromopyruvate Ethyl bromopyruvate Intermediate Thiouronium Intermediate Ethyl_bromopyruvate->Intermediate + Thiourea Thiourea Thiourea Thiourea->Intermediate Product Ethyl 2-aminothiazole- 4-carboxylate Intermediate->Product Cyclization (Dehydration)

Hantzsch synthesis of the amino-thiazole precursor.

Experimental Protocol:

  • In a round-bottom flask, dissolve thiourea (3 mol) in 100 mL of ethanol (99.9%).

  • To this solution, add ethyl bromopyruvate (2 mol) and reflux the mixture for 24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether: ethyl acetate (1:3) solvent system.[5]

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Pour the concentrated residue into ice-cold water and basify to a pH of 10 with 2 M NaOH.

  • An off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will form.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified product.[5]

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate, often catalyzed by a copper(I) salt.[6][7] This transformation is applicable to heteroaromatic amines, including 2-aminothiazoles.[6][8]

Sandmeyer_Reaction Amino_Thiazole Ethyl 2-aminothiazole- 4-carboxylate Diazonium_Salt Thiazole Diazonium Salt Intermediate Amino_Thiazole->Diazonium_Salt NaNO2, HBr Product Ethyl 5-bromothiazole- 4-carboxylate Diazonium_Salt->Product CuBr

Conversion of the amino-thiazole to the bromo-thiazole.

Experimental Protocol:

  • To a stirred mixture of copper(I) bromide (CuBr) and hydrobromic acid (HBr) in a reaction vessel cooled to 0-5 °C, slowly add a solution of sodium nitrite (NaNO₂) in water.

  • In a separate flask, dissolve ethyl 2-aminothiazole-4-carboxylate in an aqueous acidic solution.

  • Slowly add the solution of the amino-thiazole to the cold CuBr/HBr/NaNO₂ mixture. The temperature should be maintained below 5 °C to ensure the stability of the diazonium salt intermediate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.

  • Once the reaction is complete (as indicated by TLC), extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the thiazole ring. This position is susceptible to various transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the thiazole ring system facilitates nucleophilic attack on the carbon bearing the bromine atom.[8] This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of 5-substituted thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. Of particular importance is the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond by reacting the bromothiazole with an organoboron species in the presence of a palladium catalyst and a base.[9][10] This reaction is a cornerstone of modern drug discovery, enabling the synthesis of complex biaryl and heteroaryl structures.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling Bromothiazole Ethyl 5-bromothiazole- 4-carboxylate Coupled_Product 5-Substituted Thiazole (e.g., in Febuxostat synthesis) Bromothiazole->Coupled_Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 (Organoboron Reagent) Boronic_Acid->Coupled_Product

Suzuki coupling of this compound.

The versatility of this reaction has led to the use of thiazole-based intermediates in the synthesis of various pharmaceuticals. For instance, related thiazole carboxylates are key intermediates in the synthesis of the anti-gout medication Febuxostat.[10][11]

Spectral Characterization

¹H NMR Spectroscopy (Predicted)
  • Thiazole Proton (C2-H): A singlet is expected in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. For thiazole itself, the C2-H appears at ~8.88 ppm.[4]

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around 4.0-4.4 ppm, and a triplet for the -CH₃ group is anticipated around 1.2-1.4 ppm.

  • Aromatic Protons (if substituted): The chemical shifts of any protons on substituents would appear in their characteristic regions.

¹³C NMR Spectroscopy (Predicted)
  • Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the aromatic region. For thiazole, C2, C4, and C5 appear at approximately 153.4, 143.7, and 119.7 ppm, respectively.[4] The presence of the bromo and carboxylate substituents will influence these shifts.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of 160-170 ppm.

  • Ethyl Ester Carbons: The -OCH₂- carbon is expected around 60-65 ppm, and the -CH₃ carbon will be upfield, around 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region is anticipated for the C-O single bond of the ester.

  • C=N and C=C Stretching (Thiazole Ring): Absorptions corresponding to the stretching of the C=N and C=C bonds within the aromatic thiazole ring are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br bond.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.09 g/mol ).

  • Isotopic Pattern: Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) from the ester and cleavage of the ester group itself.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Conclusion

This compound is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the facile introduction of diverse functionalities through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide has provided a detailed overview of its physicochemical properties, a plausible and detailed synthesis protocol, and an analysis of its chemical reactivity and spectral characteristics. For researchers and drug development professionals, a thorough understanding of these properties is crucial for the effective utilization of this compound in the design and synthesis of novel and complex molecular architectures.

References

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A Technical Guide to the Synthesis of Ethyl 5-bromothiazole-4-carboxylate: An Analysis of Core Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, and the specific substitution pattern of this molecule—containing both an ester and a bromine atom—makes it a versatile intermediate for introducing further complexity through cross-coupling reactions and other transformations.[1][2]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the primary starting materials required for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind the selection of the synthetic route, details the preparation of key precursors, and presents validated protocols grounded in established chemical principles. The core of the synthesis relies on the venerable Hantzsch thiazole synthesis, followed by a regioselective bromination, a strategy that offers high yields and predictable outcomes.

Part 1: The Core Synthetic Strategy – A Retrosynthetic Approach

The most reliable and widely adopted method for constructing the thiazole core is the Hantzsch Thiazole Synthesis, first reported in 1887.[3][4] This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6]

A retrosynthetic analysis of the target molecule, this compound, reveals a logical two-stage approach:

  • Stage 1: Thiazole Ring Formation. The core, Ethyl thiazole-4-carboxylate, is disconnected via the Hantzsch pathway into two primary synthons: an α-halo ester and a simple thioamide.

  • Stage 2: Electrophilic Bromination. The bromine atom at the C5 position is installed in a subsequent step. The thiazole ring is electron-rich, and the C5 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[3][7]

This strategic decision to brominate post-cyclization is crucial. Attempting to use a pre-brominated α-dicarbonyl precursor would involve handling unstable and highly reactive intermediates. The chosen pathway ensures a robust and scalable process by utilizing more stable starting materials.

Synthetic_Strategy cluster_synthesis Forward Synthesis Target This compound Intermediate Ethyl thiazole-4-carboxylate Target->Intermediate Retrosynthesis: Electrophilic Debromination Precursor_A Ethyl 2-bromo-3-oxopropanoate (Ethyl Bromopyruvate) Intermediate->Precursor_A Hantzsch Disconnection Precursor_B Thioformamide Intermediate->Precursor_B Hantzsch Disconnection Intermediate_Synth Hantzsch Cyclization Precursor_A->Intermediate_Synth + Target_Synth Final Product Intermediate_Synth->Target_Synth Electrophilic Bromination (NBS or Br2) Hantzsch_Mechanism cluster_reactants Starting Materials Thioformamide Thioformamide (Nucleophile) SN2_Product Thioether Adduct (Intermediate I) Thioformamide->SN2_Product 1. SN2 Attack (S attacks α-carbon, Br- leaves) Bromopyruvate Ethyl Bromopyruvate (Electrophile) Cyclized_Int Hemiaminal Intermediate (Intermediate II) SN2_Product->Cyclized_Int 2. Intramolecular Cyclization (N attacks carbonyl C) Product Ethyl thiazole-4-carboxylate Cyclized_Int->Product 3. Dehydration (-H2O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl thiazole-4-carboxylate [8] Materials:

  • Ethyl 2-bromo-3-oxopropanoate

  • Thioformamide

  • Solvent (e.g., Ethanol, DME)

  • Mild base (optional, e.g., NaHCO₃)

Step-by-Step Methodology:

  • Setup: Dissolve thioformamide (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Addition of Ester: To this solution, add ethyl 2-bromo-3-oxopropanoate (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent, e.g., ~78 °C for ethanol) for 2-6 hours. Monitor the reaction's completion using TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, Ethyl thiazole-4-carboxylate, can be purified further by silica gel column chromatography.

Part 4: The Final Transformation – Regioselective Bromination

With the thiazole core constructed, the final step is the introduction of the bromine atom at the C5 position. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl thiazole-4-carboxylate

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Solvent (e.g., Acetic Acid, CCl₄, or CHCl₃)

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl thiazole-4-carboxylate in the chosen solvent in a flask protected from light (if using Br₂).

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature. If using liquid bromine, it should be added dropwise.

  • Reaction: Stir the mixture at room temperature (or with gentle heating if required) for several hours until the starting material is fully consumed as indicated by TLC.

  • Workup: If NBS was used, filter off the succinimide byproduct. If bromine was used, wash the reaction mixture with sodium thiosulfate solution. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with sodium bicarbonate solution and brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, this compound, is typically a solid and can be purified by recrystallization.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental principles of heterocyclic chemistry. A thorough understanding of the starting materials is paramount to achieving high yields and purity. The most effective and logical pathway involves a two-part strategy: the initial construction of the Ethyl thiazole-4-carboxylate core via the Hantzsch synthesis, followed by a regioselective electrophilic bromination at the C5 position. This guide has detailed the preparation of the two essential, non-commercial precursors—Ethyl 2-bromo-3-oxopropanoate and Thioformamide—providing field-proven protocols for their synthesis. By focusing on the causality behind each synthetic step and ensuring the integrity of these core starting materials, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and beyond.

References

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The Pharmacological Potential of Ethyl 5-Bromothiazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this diverse family, derivatives of ethyl 5-bromothiazole-4-carboxylate represent a significant scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering insights for researchers and professionals in drug discovery and development.

The this compound Core: A Versatile Starting Point

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. The presence of the bromine atom at the 5-position and the ethyl carboxylate at the 4-position offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The thiazole ring itself, with its sulfur and nitrogen heteroatoms, provides opportunities for hydrogen bonding and other interactions with biological targets.[1]

A general synthetic approach to novel derivatives often involves the modification of the ethyl carboxylate group, for instance, through conversion to carboxamides.[2]

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of thiazole derivatives, and compounds derived from the this compound core are no exception. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action in Cancer

Thiazole derivatives exert their anticancer effects through diverse mechanisms, including:

  • Enzyme Inhibition: A key target for many anticancer drugs is the inhibition of kinases involved in cell signaling pathways that promote cancer cell proliferation and survival. Thiazole derivatives have been shown to act as inhibitors of various kinases.[3]

  • Induction of Apoptosis: Many thiazole-based compounds have been found to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response.[3][4]

  • Cell Cycle Arrest: By interfering with the cell cycle, these derivatives can halt the uncontrolled proliferation of cancer cells.[5]

The following diagram illustrates a generalized workflow for the evaluation of the anticancer activity of newly synthesized this compound derivatives.

Anticancer Activity Evaluation Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies A This compound B Chemical Modification (e.g., amidation, substitution) A->B C Cytotoxicity Assay (MTT Assay) - Various Cancer Cell Lines B->C Test Compounds D Determination of IC50 Values C->D E Cell Cycle Analysis D->E Active Compounds F Apoptosis Assays D->F G Enzyme Inhibition Assays D->G Synthesis of Thiazole-5-carboxamide A Ethyl 5-bromothiazole- 4-carboxylate C Solvent (e.g., Ethanol) Heat (Reflux) A->C B Amine (R1R2NH) B->C D Thiazole-5-carboxamide Derivative C->D

Sources

A Technical Guide to the Discovery and Synthetic Evolution of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1][2] This guide provides an in-depth exploration of the discovery and historical development of synthetic routes to thiazole carboxylates, a critical subclass of thiazole derivatives. The carboxylate group serves not only as a key pharmacophoric element influencing molecular interactions and pharmacokinetic properties but also as a versatile synthetic handle for further molecular elaboration. We will traverse the timeline of synthetic innovation, from the foundational Hantzsch and Cook-Heilbron syntheses to modern, efficient methodologies. This whitepaper is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind various synthetic strategies, complete with detailed protocols, mechanistic diagrams, and a survey of the field's evolution.

Introduction: The Thiazole Core in Modern Science

The thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[3] Its aromaticity, stemming from the delocalization of the sulfur atom's lone pair of electrons, imparts significant stability to the ring system.[3][4] This unique electronic structure makes the thiazole ring a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents, including Vitamin B1 (thiamine), antibiotics like penicillin, and targeted cancer therapeutics such as Dasatinib.[1][5][6]

The introduction of a carboxylate or carboxylic acid moiety onto the thiazole ring profoundly enhances its utility. This functional group can:

  • Act as a hydrogen bond donor or acceptor, critical for molecular recognition at enzyme active sites or receptors.

  • Improve aqueous solubility and modify pharmacokinetic profiles.

  • Serve as a versatile precursor for the synthesis of amides, esters, and other functional groups, enabling the construction of complex molecular libraries for drug discovery campaigns.

This guide delves into the key synthetic transformations that have enabled chemists to construct this valuable molecular architecture.

Pioneering Syntheses: The Foundation of Thiazole Carboxylate Chemistry

The earliest and most enduring methods for thiazole synthesis have been logically adapted to produce carboxylate-substituted derivatives, demonstrating the robustness and versatility of these classical reactions.

The Hantzsch Synthesis (1887): The Workhorse of Thiazole Formation

First described by Arthur Hantzsch in 1887, this reaction is arguably the most fundamental and widely used method for thiazole synthesis.[3][7] The classical approach involves the condensation of an α-haloketone with a thioamide.[8]

Causality and Mechanistic Insight: The reaction proceeds via a well-established pathway. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction.[8][9] The resulting intermediate then undergoes an intramolecular cyclization, where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[9]

Adaptation for Carboxylates: The genius of the Hantzsch synthesis lies in its modularity. To directly install a carboxylate group, the α-haloketone is simply replaced with an α-halo-β-ketoester, such as ethyl bromopyruvate. This modification provides a direct and efficient route to thiazole-4-carboxylates, which are pivotal intermediates in organic synthesis.

Hantzsch_Mechanism Hantzsch Synthesis for Thiazole Carboxylates cluster_steps Reaction Pathway Thioamide Thioamide (R1-C(S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. SN2 Attack Haloester α-Halo-β-ketoester (e.g., Ethyl Bromopyruvate) Haloester->Intermediate1 Product Ethyl 2-R1-thiazole-4-carboxylate Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular   Cyclization Intermediate2->Product 3. Dehydration   (-H2O) caption Mechanism of the Hantzsch Thiazole Carboxylate Synthesis.

Caption: Mechanism of the Hantzsch Thiazole Carboxylate Synthesis.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate

This protocol is adapted from the principles of the Hantzsch reaction.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of absolute ethanol.

  • Addition: To the stirring solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (22.6 g, 0.1 mol).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel, washing the filter cake with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4-phenylthiazole-5-carboxylate.

The Cook-Heilbron Synthesis (1947): A Gateway to Functionalized Aminothiazoles

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this synthesis was a landmark achievement, providing access to 5-aminothiazoles, which were a relatively unknown class of compounds at the time.[10] The reaction involves treating α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[10][11]

Incorporating the Carboxylate: A key variation of this synthesis, directly relevant to our topic, employs ethyl aminocyanoacetate as the α-aminonitrile starting material.[10] This readily available reagent reacts to form 5-amino-4-carbethoxythiazole derivatives, elegantly installing both an amino group and a carboxylate group in a single transformation.

Cook_Heilbron_Workflow Cook-Heilbron Synthesis Workflow SM1 Ethyl Aminocyanoacetate Reaction Reaction in Pyridine/Ethanol (Room Temperature) SM1->Reaction SM2 Carbon Disulfide (CS2) SM2->Reaction Intermediate Dithiocarbamate Intermediate Reaction->Intermediate Cyclization Intramolecular Cyclization (Tautomerization & Ring Closure) Intermediate->Cyclization Product Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Cyclization->Product caption Workflow for the Cook-Heilbron Synthesis.

Caption: Workflow for the Cook-Heilbron Synthesis.

Evolution of Synthetic Strategies

Beyond the foundational Hantzsch and Cook-Heilbron methods, other strategies have emerged, offering alternative pathways and access to different substitution patterns.

Cyclodehydration and Rearrangement Methods
  • Gabriel Synthesis: This method involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀).[12][13] By starting with an N-acylamino ketoester, the reaction can be guided to produce 2,5-disubstituted thiazole carboxylates.

  • Rearrangement of α-Thiocyanoketones: The acid-catalyzed cyclization of α-thiocyanoketones provides another route to substituted thiazoles.[12] This method offers a different approach to assembling the thiazole core.

Post-Cyclization Functionalization: An Alternative Route

Experimental Protocol: Oxidation of 4-Methylthiazole to Thiazole-4-carboxylic acid [14]

  • Reaction Setup: In a flask equipped for reflux, add 4-methylthiazole (9.9 g, 0.1 mol).

  • Oxidizing Agent: Carefully add a mixture of concentrated sulfuric acid (60 mL) and 70% nitric acid (40 mL).

  • Reaction: Heat the mixture to reflux (bath temperature ~80-90 °C) for 6 hours. A vigorous evolution of gas is typically observed initially.

  • Work-up: Cool the resulting clear solution in an ice bath. Carefully adjust the pH to approximately 2.0 by the slow addition of concentrated ammonium hydroxide.

  • Isolation: The product, thiazole-4-carboxylic acid, will precipitate as a solid. Cool the mixture for several hours at 0-5 °C to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. The product is often obtained in high purity and yield (>70%).

Table 1: Comparison of Reagents for Oxidation of Substituted Thiazoles

PrecursorOxidizing Agent(s)Typical YieldReference
4-MethylthiazoleHNO₃ / H₂SO₄~71%
4-HydroxymethylthiazoleHNO₃ / H₂SO₄>90%
4-Chloromethylthiazole1. H₂O/H₂SO₄ (hydrolysis) 2. HNO₃/H₂SO₄ (oxidation)>85% (overall)

Modern Methodologies and Innovations

While classical methods remain invaluable, modern organic synthesis has driven the development of more efficient, rapid, and environmentally benign procedures.

  • Microwave-Assisted Synthesis: The application of microwave irradiation to classical reactions, such as the Hantzsch synthesis, can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.[11][15]

  • Domino and One-Pot Reactions: These elegant strategies combine multiple transformations into a single operation without isolating intermediates. For instance, a domino alkylation-cyclization of propargyl bromides with thioureas allows for the rapid assembly of 2-aminothiazole scaffolds.[11][16]

  • Novel Starting Materials: The use of readily available and renewable starting materials is a key goal of green chemistry. A notable example is the synthesis of thiazole-4-carboxylic acid derivatives starting from L-cysteine hydrochloride and formaldehyde, followed by oxidation.[17]

Synthesis_Comparison Comparison of Synthetic Approaches cluster_classical Classical Multi-Step Synthesis cluster_modern Modern One-Pot/Domino Synthesis A1 Step 1: Prepare α-haloketone A2 Isolate & Purify A1->A2 A3 Step 2: Hantzsch Cyclization A2->A3 A4 Isolate & Purify A3->A4 A5 Final Product A4->A5 B1 Combine Starting Materials A, B, C B2 One-Pot Reaction (e.g., Microwave) B1->B2 B3 Simplified Work-up B2->B3 B4 Final Product B3->B4 caption Classical vs. Modern Synthetic Workflow Comparison.

Caption: Classical vs. Modern Synthetic Workflow Comparison.

Conclusion and Future Outlook

The synthesis of thiazole carboxylates has evolved significantly from its 19th-century origins. The foundational Hantzsch and Cook-Heilbron reactions provided the initial access to this critical scaffold and remain relevant today due to their reliability and broad substrate scope. Subsequent developments, including post-cyclization functionalization and the advent of modern techniques like microwave-assisted synthesis and domino reactions, have expanded the synthetic chemist's toolkit, enabling faster, more efficient, and often greener access to these valuable compounds.

Looking ahead, the field will continue to prioritize sustainability and efficiency. The development of novel catalytic systems, the use of flow chemistry for continuous manufacturing, and the exploration of bio-catalytic routes will likely define the next chapter in the history of thiazole carboxylate synthesis, ensuring its continued and vital role in the advancement of science and medicine.[15][18]

References

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An In-depth Technical Guide to the Safe Handling of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the proper handling of specialized reagents is paramount to ensuring both experimental integrity and personal safety. Ethyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block, requires a nuanced understanding of its properties to be used safely and effectively. This guide provides an in-depth analysis of its safety, handling, and emergency protocols, grounded in established scientific principles and regulatory standards.

Compound Profile and Hazard Identification

This compound is a solid, appearing as a white to brown powder or crystal. A comprehensive understanding of its chemical and physical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 61830-23-7[1]
Molecular Formula C₆H₆BrNO₂S[1]
Molecular Weight 236.08 g/mol [1]
Physical State Solid (powder to crystal)[1]
Melting Point 75.0 to 85.0 °C[1]
Purity >98.0% (GC)[1]
GHS Classification and Hazard Causality

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this compound is "Warning" .[1]

Causality of Irritation: The irritant nature of this compound can be attributed to the reactivity of the brominated thiazole ring. Halogenated organic compounds can interact with biological macromolecules, such as proteins and lipids in the skin and eyes, leading to an inflammatory response. The GHS classification for skin and eye irritation is based on the potential for reversible damage.[2][3] For a substance to be classified as a skin irritant (Category 2), it must produce a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema in animal testing. Similarly, a classification of serious eye irritation (Category 2A) is warranted if a substance produces reversible changes in the eye within an observation period of 21 days.[4]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling this compound:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be necessary.

  • Respiratory Protection: In cases of inadequate ventilation or when handling large quantities of the powder, a NIOSH-approved respirator may be required.[6]

Handling and Storage Protocols

The stability and reactivity of this compound dictate specific handling and storage procedures to maintain its integrity and prevent hazardous situations.

Safe Handling Workflow

The compound is noted to be air and heat sensitive .[1] This necessitates an inert atmosphere for many operations.

Diagram 1: Workflow for Handling Air-Sensitive Solids

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_inert Prepare Inert Atmosphere (N₂ or Ar) prep_ppe->prep_inert prep_glassware Use Dry Glassware prep_inert->prep_glassware handle_weigh Weigh Compound Under N₂/Ar prep_glassware->handle_weigh Maintain Inert Atmosphere handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Anhydrous Solvent handle_transfer->handle_dissolve cleanup_quench Quench Reaction (if applicable) handle_dissolve->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_store Store Under Inert Gas cleanup_decontaminate->cleanup_store

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all work is performed in a certified chemical fume hood.

    • Don all required PPE as outlined in Section 2.2.

    • If the subsequent reaction is air-sensitive, prepare a Schlenk line or glove box with an inert atmosphere (Nitrogen or Argon).[7][8]

    • Ensure all glassware is thoroughly dried to prevent hydrolysis.

  • Weighing and Transfer:

    • For air-sensitive applications, weigh the solid inside a glovebox or on a balance within an inert atmosphere glove bag.

    • Alternatively, quickly weigh the compound in the fume hood and immediately place it under an inert atmosphere in the reaction vessel.

    • Use appropriate tools (spatula, powder funnel) to transfer the solid, minimizing the creation of dust.

  • Dissolution and Reaction:

    • If dissolving, use an anhydrous solvent appropriate for the reaction.

    • Maintain the inert atmosphere throughout the reaction setup and duration if necessary.

Storage Conditions

Proper storage is critical to maintain the compound's purity and prevent degradation.

  • Temperature: Store in a refrigerator at 0-10°C.[1]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen.[1]

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures (Spills)

The response to a spill depends on its size and location.

Diagram 2: Chemical Spill Response Logic

G cluster_minor Minor Spill cluster_major Major Spill start Chemical Spill Occurs assess Assess Spill Size & Hazard (>1L or highly hazardous?) start->assess minor_alert Alert Colleagues assess->minor_alert No major_evacuate Evacuate Immediate Area assess->major_evacuate Yes minor_ppe Don Appropriate PPE minor_alert->minor_ppe minor_contain Contain with Absorbent minor_ppe->minor_contain minor_collect Collect Residue minor_contain->minor_collect minor_decon Decontaminate Area minor_collect->minor_decon minor_dispose Dispose as Halogenated Waste minor_decon->minor_dispose major_alert_supervisor Alert Supervisor & EHS major_evacuate->major_alert_supervisor major_isolate Isolate the Area major_alert_supervisor->major_isolate major_await Await Professional Response major_isolate->major_await

Minor Spill Cleanup Protocol (Solid):

  • Alert: Inform colleagues in the immediate area.

  • Evacuate: If necessary, evacuate non-essential personnel.

  • PPE: Don the appropriate PPE, including respiratory protection if the powder is airborne.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect: Carefully sweep the absorbed material into a suitable container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container as "Halogenated Organic Waste" and dispose of it according to institutional and local regulations.[10]

For a major spill, evacuate the area, alert your supervisor and institutional environmental health and safety (EHS) office, and await response from trained emergency personnel.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, or carbon dioxide.[6]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the material.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Disposal Considerations

Toxicology
Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.

  • Segregation: Collect in a designated, properly labeled container for halogenated organic waste.[14]

  • Disposal Route: The waste should be removed by a licensed hazardous waste disposal service, likely for high-temperature incineration with appropriate flue gas scrubbing to remove acidic byproducts like HBr.[15][16]

By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring the protection of themselves, their colleagues, and the environment.

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Theoretical yield calculation for Ethyl 5-bromothiazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of Ethyl 5-bromothiazole-4-carboxylate

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, including those with applications in oncology and metabolic diseases. Its structural motif is a cornerstone for developing novel therapeutic agents. The efficient synthesis and accurate quantification of this molecule are therefore of paramount importance in drug discovery and development pipelines. This guide provides a detailed exploration of a common synthetic route to this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and a rigorous methodology for calculating the theoretical yield. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical sciences who require a practical and theoretically grounded understanding of this essential synthetic transformation.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of the thiazole ring is a classic and versatile method in heterocyclic chemistry. One of the most reliable methods for constructing the thiazole core of the target molecule is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a α-haloketone (or a related α-halocarbonyl compound) with a thioamide.

In the context of this compound synthesis, a common pathway involves the reaction of ethyl 2-chloroacetoacetate with thioformamide to first form Ethyl thiazole-4-carboxylate. This intermediate is then selectively brominated to yield the final product. The initial cyclization is a cornerstone of this process.

Visualizing the Hantzsch Synthesis Workflow

The following diagram illustrates the logical progression from starting materials to the unbrominated thiazole intermediate.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_process Core Reaction cluster_product Intermediate Product A Ethyl 2-chloroacetoacetate C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thioformamide B->C D Ethyl thiazole-4-carboxylate C->D Formation of Thiazole Ring

Caption: Workflow for the Hantzsch synthesis of the thiazole intermediate.

Strategic Bromination of the Thiazole Ring

Once the Ethyl thiazole-4-carboxylate core is formed, the next critical step is the regioselective introduction of a bromine atom at the C5 position. Thiazole rings are electron-rich aromatic systems, making them susceptible to electrophilic substitution reactions. However, the reactivity of the different positions on the ring (C2, C4, C5) varies. The C5 position is often the most nucleophilic and thus the most favorable site for electrophilic attack, especially when the C2 position is unsubstituted and the C4 position is substituted with an electron-withdrawing group like an ester.

N-Bromosuccinimide (NBS) is a widely used reagent for such selective brominations. It serves as a source of electrophilic bromine (Br+) and offers advantages over using elemental bromine (Br₂) due to its solid nature, ease of handling, and ability to minimize side reactions when used under appropriate conditions.

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The NBS, often activated by a radical initiator or trace amounts of acid, provides the electrophilic bromine species that is attacked by the electron-rich C5 position of the thiazole ring. This forms a resonance-stabilized cationic intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the final brominated product.

Calculating the Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. This calculation is fundamental to assessing the efficiency of a chemical reaction. It is dictated by the stoichiometry of the balanced chemical equation and the identification of the limiting reagent.

Step 1: The Balanced Chemical Equation

The bromination of Ethyl thiazole-4-carboxylate with NBS is the key transformation for which we will calculate the theoretical yield.

Ethyl thiazole-4-carboxylate + N-Bromosuccinimide → this compound + Succinimide

C₆H₇NO₂S + C₄H₄BrNO₂ → C₆H₆BrNO₂S + C₄H₅NO₂

Step 2: Identifying the Limiting Reagent

The limiting reagent is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed. To identify it, we must compare the molar quantities of the reactants.

Reagent Data Table

ReagentFormulaMolar Mass ( g/mol )
Ethyl thiazole-4-carboxylateC₆H₇NO₂S157.19
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
This compoundC₆H₆BrNO₂S236.09

Sample Calculation:

Let's assume an experiment uses:

  • 10.0 g of Ethyl thiazole-4-carboxylate

  • 12.5 g of N-Bromosuccinimide

  • Calculate moles of each reactant:

    • Moles of Ethyl thiazole-4-carboxylate = 10.0 g / 157.19 g/mol = 0.0636 moles

    • Moles of NBS = 12.5 g / 177.98 g/mol = 0.0702 moles

  • Determine the stoichiometric ratio: According to the balanced equation, the reaction proceeds in a 1:1 molar ratio between Ethyl thiazole-4-carboxylate and NBS.

  • Identify the limiting reagent: Since we have 0.0636 moles of Ethyl thiazole-4-carboxylate and 0.0702 moles of NBS, the Ethyl thiazole-4-carboxylate is present in a smaller molar amount. Therefore, Ethyl thiazole-4-carboxylate is the limiting reagent .

Step 3: Calculating Theoretical Yield

The maximum amount of product that can be formed is determined by the moles of the limiting reagent.

  • Moles of product formed: Based on the 1:1 stoichiometry, 0.0636 moles of the limiting reagent (Ethyl thiazole-4-carboxylate) will produce a maximum of 0.0636 moles of this compound.

  • Mass of product (Theoretical Yield):

    • Theoretical Yield = Moles of product × Molar mass of product

    • Theoretical Yield = 0.0636 moles × 236.09 g/mol = 15.02 g

Therefore, the theoretical yield of this compound for this experiment is 15.02 grams.

Visualizing the Calculation Logic

The following diagram outlines the logical flow for determining the theoretical yield.

Theoretical_Yield_Calculation cluster_inputs Experimental Inputs cluster_processing Calculation Steps cluster_output Final Result A Mass of Reactant 1 (e.g., 10.0 g) E Calculate Moles of Reactant 1 (Mass / Molar Mass) A->E B Mass of Reactant 2 (e.g., 12.5 g) F Calculate Moles of Reactant 2 (Mass / Molar Mass) B->F C Molar Mass of Reactant 1 (157.19 g/mol) C->E D Molar Mass of Reactant 2 (177.98 g/mol) D->F G Identify Limiting Reagent (Compare Moles based on Stoichiometry) E->G F->G H Determine Moles of Product (Based on Limiting Reagent) G->H I Calculate Theoretical Yield (Moles of Product * Molar Mass of Product) H->I

Caption: Logical workflow for theoretical yield calculation.

Detailed Experimental Protocol: Bromination

This protocol describes the synthesis of this compound from its immediate precursor.

Materials:

  • Ethyl thiazole-4-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl thiazole-4-carboxylate in a suitable volume of acetonitrile.

  • Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) portion-wise. A slight molar excess of NBS (e.g., 1.05 to 1.1 equivalents) is often used to ensure complete consumption of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with an aqueous solution of a reducing agent (like sodium thiosulfate, to quench any unreacted bromine species), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using a suitable technique, most commonly column chromatography on silica gel, to obtain the pure this compound.

Conclusion

The calculation of theoretical yield is a critical benchmark for evaluating the efficiency of a synthetic procedure. For the synthesis of this compound via bromination, this calculation hinges on a precise understanding of the reaction's 1:1 stoichiometry and the correct identification of the limiting reagent from the initial experimental masses. By following a structured approach—balancing the chemical equation, converting reactant masses to moles, identifying the limiting reactant, and using its molar amount to determine the maximum product mass—researchers can establish a reliable standard against which the actual, practical yield of their experiment can be measured. This rigorous quantification is essential for process optimization, cost analysis, and scaling up the production of valuable pharmaceutical intermediates.

Solubility Profiling of Ethyl 5-bromothiazole-4-carboxylate: A Framework for Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Ethyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active agents and advanced materials.[1][2] Its utility in drug discovery and process chemistry is fundamentally governed by its solubility in various organic solvents. This behavior dictates reaction kinetics, influences purification strategies such as recrystallization, and is a critical determinant of bioavailability in formulation studies.[3] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, predict, and experimentally determine the solubility of this compound. We will explore the physicochemical properties that influence its solubility, present detailed, self-validating protocols for both qualitative and quantitative assessment, and discuss the interpretation of the resulting data.

Introduction: The Significance of a Solubility Profile

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs.[1] As a substituted thiazole, this compound (C₆H₆BrNO₂S, MW: 236.08 g/mol ) serves as a key intermediate for creating more complex molecules.[4][5] Understanding its solubility is not an academic exercise; it is a practical necessity. In process chemistry, selecting an appropriate solvent is crucial for maximizing reaction yield and ensuring product purity. For formulation scientists, the solubility of an active pharmaceutical ingredient (API) or intermediate is a primary factor influencing its absorption and overall efficacy.[3] This document provides the theoretical basis and experimental protocols necessary to generate a robust solubility profile for this compound.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a reasoned prediction of solubility can be made by analyzing the molecular structure of this compound. The widely applied principle of "like dissolves like" serves as our primary guide.[6]

Molecular Structure Analysis:

  • Polar Moieties: The molecule possesses several polar features:

    • The thiazole ring itself, containing electronegative nitrogen and sulfur atoms, contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[7]

    • The ester functional group (-COOEt) is highly polar and a strong hydrogen bond acceptor.

  • Non-Polar Moieties:

    • The ethyl group (-CH₂CH₃) is non-polar.

    • The bromine atom adds significant molecular weight and has moderate lipophilicity.

Predicted Solubility Trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran (THF)) that can engage in dipole-dipole interactions with the ester and thiazole moieties.

  • Good to Moderate Solubility: Expected in polar protic solvents (e.g., ethanol, methanol). These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute.

  • Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, toluene). The overall polarity of the molecule is too high to allow for effective dissolution in these hydrocarbon-based solvents.

  • Poor Aqueous Solubility: The parent thiazole ring is only sparingly soluble in water.[7] The presence of the larger bromo- and ethyl ester groups further decreases the likelihood of significant solubility in water.

Experimental Methodology for Quantitative Solubility Determination

To move from prediction to quantification, a rigorous experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.[6] The following protocol is designed to be self-validating and can be coupled with UV-Visible Spectroscopy for accurate quantification.

Materials and Equipment
  • Solute: this compound (Solid, White to Brown Powder/Crystal).[8]

  • Solvents: HPLC-grade or equivalent purity Methanol, Ethanol, Acetone, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene, n-Hexane.

  • Equipment:

    • Analytical balance (± 0.1 mg precision)

    • Glass scintillation vials or flasks with screw caps

    • Thermostatically controlled shaker or incubator (e.g., set to 25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solute to a known volume of solvent in a sealed vial. prep2 Create multiple vials for each solvent to be tested. equil Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. prep2->equil sep Allow solution to settle. Filter supernatant through a 0.22 µm syringe filter to remove undissolved solid. equil->sep analysis1 Prepare serial dilutions of the clear filtrate. sep->analysis1 analysis2 Measure absorbance using UV-Vis Spectrophotometer at λmax. analysis1->analysis2 analysis3 Calculate concentration using a pre-established calibration curve. analysis2->analysis3

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a precisely weighed amount of this compound (e.g., ~50 mg) that is in clear excess of what is expected to dissolve.

    • Using a volumetric pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable).[9] The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully draw the supernatant into a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all particulate matter.

    • Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

Analytical Method: UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and reliable technique for quantifying the concentration of UV-active compounds.[10][11]

  • Determine Maximum Wavelength (λmax):

    • Prepare a dilute solution of the compound in the solvent of interest.

    • Scan the solution across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements in that solvent.

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.99), and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

  • Quantify the Saturated Solution:

    • Measure the absorbance of the diluted filtrate samples prepared in section 3.3.

    • Using the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the final solubility of the compound in the original saturated solution.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The results can be expressed in various units, such as mg/mL, g/100 mL, or molarity (mol/L).

Table 1: Solubility of this compound at 25 °C

Solvent Solvent Class Dielectric Constant (ε) at 20°C Solubility (mg/mL) Solubility (mol/L)
n-Hexane Non-Polar 1.88 [Experimental Value] [Calculated Value]
Toluene Non-Polar 2.38 [Experimental Value] [Calculated Value]
Dichloromethane Polar Aprotic 9.08 [Experimental Value] [Calculated Value]
Tetrahydrofuran (THF) Polar Aprotic 7.52 [Experimental Value] [Calculated Value]
Ethyl Acetate Polar Aprotic 6.02 [Experimental Value] [Calculated Value]
Acetone Polar Aprotic 20.7 [Experimental Value] [Calculated Value]
Ethanol Polar Protic 24.55 [Experimental Value] [Calculated Value]

| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |

Note: The table is a template for recording experimentally determined values.

Interpreting the Results

The experimental data should be analyzed in relation to the solvent's properties. A strong correlation between solubility and solvent polarity is expected. Plotting the measured solubility against the dielectric constant can provide a visual representation of this relationship, validating the "like dissolves like" principle. Deviations from this trend can offer insights into more specific solvent-solute interactions, such as hydrogen bonding capabilities.

Visualization of Structure-Solubility Relationships

The following diagram illustrates the predicted relationships between the molecular features of this compound and its affinity for different classes of organic solvents.

G solute This compound polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solute->polar_protic Good (H-Bond Accepting) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) solute->polar_aprotic High (Dipole-Dipole) non_polar Non-Polar Solvents (e.g., Hexane, Toluene) solute->non_polar Low (Polarity Mismatch)

Caption: Predicted Solubility Based on Solvent-Solute Interactions.

Conclusion

The solubility of this compound is a critical parameter that impacts its application from chemical synthesis to pharmaceutical formulation. While theoretical predictions based on molecular structure provide a valuable starting point, they are no substitute for empirical data. The methodologies detailed in this guide, combining the robust shake-flask technique with precise UV-Vis spectroscopic analysis, provide a reliable framework for researchers to generate an accurate and comprehensive solubility profile. This data empowers scientists to make informed decisions regarding solvent selection for reactions, develop effective purification protocols, and advance the formulation of new chemical entities.

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Introduction: The Thiazole Scaffold as a Privileged Structure in Modern Chemistry

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Introduction: The Electronic Landscape of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of Bromine on the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone motif in medicinal chemistry and materials science.[1][2] Its reactivity towards electrophiles, particularly bromine, is a subject of critical importance for drug development professionals and synthetic chemists. Unlike more electron-rich heterocycles like thiophene, the thiazole nucleus is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the imine-like nitrogen atom.[3][4] This deactivation necessitates a nuanced understanding of the ring's electronic properties to achieve desired regioselectivity.

The calculated pi-electron density reveals a distinct electronic landscape: the C5 position is the most electron-rich and thus the primary site for electrophilic attack, while the C2 proton is the most acidic and susceptible to deprotonation.[5][6] The C4 position is generally the least reactive towards electrophiles. The order of reactivity for electrophilic substitution generally follows C5 > C4 > C2, although this can be significantly altered by the presence of substituents and the specific reaction conditions employed.[6] This guide provides a comprehensive exploration of the reactivity profile of the thiazole ring with bromine, detailing the mechanistic underpinnings, the influence of substituents, and field-proven protocols for the synthesis of brominated thiazoles.

Electrophilic Bromination: Mechanisms and Regioselectivity

Electrophilic bromination is the most common method for introducing a bromine atom onto the thiazole ring. The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. However, the inherent low aromaticity and electron density of the thiazole ring compared to thiophene mean that more aggressive reaction conditions are often required.[3]

The regioselectivity of bromination is dictated by a combination of the inherent electronic properties of the ring and the nature of any substituents present.

  • Unsubstituted Thiazole : Direct bromination of the parent thiazole is challenging.[4][7] Vapor phase bromination can yield 2-bromothiazole and 2,5-dibromothiazole, suggesting a complex reaction pathway that may involve radical intermediates or high-energy conditions.[7] However, for practical synthetic applications, direct bromination of the unsubstituted ring is often inefficient.

  • Activated Thiazoles : The presence of electron-donating groups (EDGs) such as amino (-NH2), alkyl (-R), or alkoxy (-OR) groups significantly activates the ring towards electrophilic substitution, making bromination more facile.[8][9]

    • 2-Aminothiazoles : This is one of the most widely studied substrates. The powerful electron-donating amino group strongly activates the C5 position. Direct bromination of 2-aminothiazole with elemental bromine or N-bromosuccinimide (NBS) proceeds smoothly and with high regioselectivity to furnish the 5-bromo derivative.[1][8] This high selectivity makes 2-amino-5-bromothiazole a crucial and versatile building block in medicinal chemistry.[1]

    • Alkyl-Substituted Thiazoles : An alkyl group, such as a methyl group, also acts as an activating group. For instance, 2-methylthiazole undergoes bromination at the 5-position.[9][10] Similarly, 2,5-dimethylthiazole is reported to substitute at the 4-position.[7]

  • Deactivated Thiazoles : Electron-withdrawing groups (EWGs) like carboxyl or hydrazone groups further deactivate the ring. However, bromination can still occur, typically at the C5 position, as seen in the bromination of 2-thiazolylhydrazones.[11]

The general mechanism for electrophilic bromination at the C5 position is depicted below.

Caption: General mechanism of electrophilic bromination at C5 of the thiazole ring.

Key Brominating Agents and Methodologies

The choice of brominating agent is a critical parameter that dictates the reaction's outcome, efficiency, and safety profile.

**Elemental Bromine (Br₂) **

Elemental bromine is a powerful and effective brominating agent but is also highly corrosive, toxic, and difficult to handle.[12] It is typically used for activated systems.

  • Causality of Choice : Br₂ is chosen when a strong electrophile is needed to overcome the thiazole ring's deactivation, especially for substrates that are only moderately activated. Its reaction with 2-aminothiazole in acetic acid is a classic, high-yielding procedure.[1] However, its high reactivity can sometimes lead to over-bromination, producing di- or tri-brominated species if not carefully controlled.[12][13] For example, exhaustive bromination can lead to 2,4,5-tribromothiazole.[12]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline, easy-to-handle, and safer alternative to elemental bromine, making it a preferred reagent in modern synthesis.[12][14] It serves as a source of electrophilic bromine and is also widely used for radical brominations.[14]

  • Causality of Choice : NBS is the reagent of choice for substrates that are sufficiently activated, as it offers milder reaction conditions and often higher selectivity, minimizing side products.[15] It is particularly effective for the C5-bromination of 2-aminothiazoles.[1][16] While typically a less powerful electrophilic brominating agent than Br₂, its reactivity can be enhanced with acidic catalysts.[17] In some cases, attempts to replace Br₂ with NBS for less reactive substrates have been unsuccessful, highlighting the trade-off between safety and reactivity.[3]

Other Bromination Strategies

For positions that are not easily accessible through direct electrophilic substitution, multi-step strategies are employed.

  • Synthesis of 2-Bromothiazole : Due to the low reactivity of the C2 position towards electrophiles, 2-bromothiazole is not typically made by direct bromination of the parent ring. The most common and efficient method starts from the inexpensive 2-aminothiazole.[3][18] The amino group is converted to a diazonium salt, which is then displaced by bromide in a Sandmeyer-type reaction.[18]

  • Decarboxylative Bromination : A transition-metal-free decarboxylative bromination of thiazole carboxylic acids offers another route to aryl bromides, which is applicable to electron-rich systems that might be poor substrates in other reaction types.[19]

Summary of Bromination Protocols

The following table summarizes common conditions for the bromination of various thiazole derivatives, highlighting the regioselectivity and yields.

SubstrateBrominating AgentSolvent / ConditionsPosition(s) BrominatedYield (%)Reference(s)
2-AminothiazoleBr₂Acetic Acid, 0 °C to RT5High[1]
2-AminothiazoleNBSAcetonitrile5>95% (conversion)[16]
2-MethylthiazoleBr₂ / AlCl₃Neutral Solvent2N/A[10]
2-MethylthiazoleBr₂ (no catalyst)Aqueous Medium5N/A[9][10]
2-ThiazolylhydrazonesBr₂Acetic Acid / Chloroform5N/A[11]
2,4-ThiazolidinedioneBr₂N/A2,4 (simultaneous)High
2,4,5-Tribromothiazolen-BuLi, then H₂ODebromination at 52,4-DibromothiazoleN/A

Experimental Protocols

Adherence to validated experimental procedures is paramount for reproducibility and safety.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination

This protocol is adapted from a standard procedure for the selective bromination of the highly activated 2-aminothiazole ring.[1]

Workflow Diagram:

Protocol1_Workflow A 1. Dissolve 2-aminothiazole in acetic acid B 2. Cool solution to 0 °C (ice bath) A->B D 4. Add Br₂ solution dropwise to cooled thiazole solution B->D C 3. Prepare Br₂ solution in acetic acid C->D E 5. Warm to room temperature and stir for 2 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench, work-up, and purify F->G

Caption: Workflow for the direct bromination of 2-aminothiazole.

Step-by-Step Methodology:

  • Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled, stirring solution of 2-aminothiazole. Maintain the temperature at or below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is typically worked up by pouring it into ice water, neutralizing with a base (e.g., NaOH or NaHCO₃ solution), and extracting the product with an organic solvent. The crude product is then purified, often by recrystallization.

Protocol 2: Synthesis of 2-Bromothiazole from 2-Aminothiazole

This protocol outlines a Sandmeyer-type reaction, a necessary indirect method to install bromine at the C2 position.[3][18]

Step-by-Step Methodology:

  • Diazotization : Partially dissolve 2-aminothiazole (1.0 eq) in an aqueous solution of a strong acid like H₃PO₄ or HBr at a low temperature (0-5 °C).[18]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the internal temperature below 8 °C. This generates the diazonium salt in situ. Stir the "diazo solution" for 1 hour at 0-5 °C.[18]

  • Bromide Displacement : In a separate vessel, prepare a cold solution of copper(I) sulfate (CuSO₄·5H₂O) and sodium bromide (NaBr) in water.[18]

  • Slowly add the previously prepared diazo solution to the copper/bromide mixture, again maintaining a low internal temperature (< 8 °C).[18]

  • Stir the resulting mixture at low temperature for several hours, then allow it to warm to room temperature overnight.

  • Work-up involves neutralizing the acidic solution (e.g., with KOH then Na₂CO₃) and extracting the 2-bromothiazole product with an organic solvent like diethyl ether.[18] The combined organic extracts are then dried and concentrated to yield the product.

Conclusion

The reactivity of the thiazole ring towards bromine is a complex interplay of the ring's inherent electronic properties and the influence of substituents. While the unsubstituted ring is relatively inert, the presence of activating groups, particularly an amino group at the C2 position, enables highly regioselective bromination at the C5 position. This reaction is a cornerstone for the synthesis of functionalized thiazoles in drug discovery. For positions less amenable to direct electrophilic attack, such as C2, indirect methods like the Sandmeyer reaction starting from 2-aminothiazole are highly effective. A thorough understanding of these reactivity profiles and synthetic methodologies allows researchers to strategically and efficiently produce a wide array of brominated thiazole intermediates, paving the way for the development of novel therapeutics and advanced materials.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
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  • Ghotbi, Y., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. National Institutes of Health (PMC). [Link]
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  • OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. [Link]
  • Request PDF. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (2025). Bromination of 2-Thiazolylhydrazones.
  • Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]
  • Chemistry of the thiazoles. (n.d.). Indian Academy of Sciences. [Link]
  • Li, Y., et al. (2025). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development. [Link]
  • Zenodo. (2022). BROMINATION OF 2-AMINOTHIAZOLES AND THEIR USE AS POSSIBLE FUNGICIDES AND BACTERICIDES. Zenodo. [Link]
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  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]
  • National Institutes of Health (PMC). (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. National Institutes of Health (PMC). [Link]
  • TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. TSI Journals. [Link]
  • Ovid. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • MDPI. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Bromo-4-methylthiazole in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold fundamental to medicinal chemistry and drug discovery.[1][2] Molecules incorporating this structure exhibit a vast range of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[1][3] Specifically, functionalized thiazole carboxylates, such as Ethyl 5-bromothiazole-4-carboxylate, serve as versatile building blocks for constructing more complex and biologically active molecules.[3][4][5] The bromine atom at the 5-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

This document provides a detailed, step-by-step protocol for the synthesis of this compound via the electrophilic bromination of Ethyl thiazole-4-carboxylate. The protocol is designed for researchers in synthetic chemistry and drug development, offering field-proven insights into experimental choices, safety procedures, and product validation.

Reaction Principle and Strategy

The synthesis is achieved through a direct electrophilic aromatic substitution. The thiazole ring is sufficiently electron-rich to react with a mild brominating agent.

  • Core Reaction: Hantzsch Thiazole Synthesis provides a foundational method for creating the initial thiazole ring system, though for this protocol, we begin with the commercially available ethyl thiazole-4-carboxylate.[6][7]

  • Bromination Strategy: The key transformation is the selective bromination at the C5 position of the thiazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this step. NBS is a convenient and safer alternative to elemental bromine, providing a source of electrophilic bromine (Br⁺) for the substitution reaction.[2][3] The reaction proceeds readily without the need for a strong Lewis acid catalyst.

Overall Reaction Scheme: (Self-generated image, not from a search result) Ethyl thiazole-4-carboxylate reacts with N-Bromosuccinimide (NBS) in an acetonitrile solvent to yield this compound and succinimide as a byproduct.

Detailed Synthesis Protocol

This protocol outlines the bromination of 1.0 equivalent of Ethyl thiazole-4-carboxylate. All operations involving hazardous chemicals must be performed inside a certified chemical fume hood.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

Reagent/SolventChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplier Source
Ethyl thiazole-4-carboxylateC₆H₇NO₂S157.1910.01.57 gCommercially Available
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9811.0 (1.1 eq)1.96 gSigma-Aldrich, etc.[8][9]
Acetonitrile (MeCN)C₂H₃N41.05-50 mLAnhydrous Grade
Saturated Sodium BicarbonateNaHCO₃ (aq)--2 x 30 mLLab Prepared
Saturated Sodium ThiosulfateNa₂S₂O₃ (aq)--1 x 30 mLLab Prepared
Brine (Saturated NaCl)NaCl (aq)--1 x 30 mLLab Prepared
Ethyl Acetate (EtOAc)C₄H₈O₂--~100 mLACS Grade
Anhydrous Magnesium SulfateMgSO₄--~5 gLab Grade

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure

Workflow Overview

SynthesisWorkflow A 1. Setup & Reagent Addition B 2. Reaction Under Reflux (Monitor by TLC) A->B Heat to 80°C C 3. Quenching & Work-up B->C Cool to RT D 4. Extraction & Washing C->D Add EtOAc/Water E 5. Drying & Concentration D->E Separate Layers F 6. Purification (Recrystallization) E->F Remove Solvent G 7. Final Product Isolation F->G Filter & Dry

Caption: High-level workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl thiazole-4-carboxylate (1.57 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of acetonitrile to the flask and stir the solution until the starting material is fully dissolved. To this solution, add N-Bromosuccinimide (1.96 g, 11.0 mmol, 1.1 eq) in one portion.

    • Scientist's Note: A slight excess (1.1 equivalents) of NBS is used to ensure the complete consumption of the starting material. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic and does not interfere with the electrophilic substitution mechanism.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and allow the reaction to stir for 2-4 hours.

  • Monitoring the Reaction: Periodically check the reaction's progress by Thin-Layer Chromatography (TLC). Use a 3:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully remove the solvent using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer again with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with:

    • 30 mL of saturated sodium thiosulfate solution (to quench any remaining bromine).

    • 30 mL of saturated sodium bicarbonate solution (to remove acidic byproducts).[10]

    • 30 mL of brine (to aid in the removal of water).

    • Scientist's Note: The washing steps are critical for removing the succinimide byproduct and any unreacted NBS, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain this compound as an off-white or pale yellow solid.[11]

Characterization
  • Yield: Typical yields for this reaction range from 75-90%.

  • Physical Appearance: Off-white to pale yellow solid.

  • Analytical Data: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety and Handling Precautions

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is an oxidizer, corrosive, and may cause skin irritation or allergic reactions.[9][12][13] It is also moisture and light-sensitive.[9] Handle in a fume hood, avoid creating dust, and keep away from combustible materials.[12] In case of skin contact, wash immediately with plenty of soap and water.[8]

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

References

  • Vertex AI Search. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Aldrich. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYCHLORIDE CAS NO 10025-87-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Bouchet, A. et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC - NIH.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wang, Y. et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. NIH.
  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • Guidechem. (n.d.). How to synthesize Ethyl 2-bromothiazole-5-carboxylate?.
  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

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Suzuki coupling reactions using Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Synthesis of 5-Aryl-Thiazole-4-Carboxylates via Suzuki-Miyaura Coupling

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of therapeutic activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] Ethyl 5-bromothiazole-4-carboxylate serves as a critical and versatile building block, enabling the introduction of diverse molecular fragments at the C5 position. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as one of the most robust and widely used methods for forming carbon-carbon bonds.[5] This guide provides a detailed protocol and technical insights for the successful application of Suzuki coupling using this compound, aimed at researchers and scientists in pharmaceutical and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[5][6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the insertion of a low-valent Palladium(0) complex into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square-planar Palladium(II) complex.[6][7][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[5][7][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium complex couple. This step regenerates the catalytically active Palladium(0) species, allowing it to re-enter the catalytic cycle.[5][7][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_oa 1. Oxidative Addition cluster_tm 2. Transmetalation cluster_re 3. Reductive Elimination pd0 Pd(0)L₂ pdiib X-Pd(II)L₂-Ar pd0->pdiib oa_in Ar-X (this compound) pdiic R-Pd(II)L₂-Ar pdiib->pdiic tm_in R-B(OR)₂ (Arylboronic Acid) + Base pdiic->pd0 re_out Ar-R (Coupled Product) pd0_re Pd(0)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Reagents
  • This compound (1.0 eq, 1.0 mmol, 250 mg)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 eq, 2.0 mmol)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate, silica gel

Experimental Workflow Diagram

Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to Schlenk flask - Evacuate & backfill with Argon (3x) start->setup solvents 2. Add Solvents - Degassed Dioxane/Water (4:1) setup->solvents catalyst 3. Add Catalyst - Pd(PPh₃)₄ solvents->catalyst reaction 4. Reaction - Heat at 80-100 °C - Monitor by TLC/LC-MS catalyst->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Chromatography workup->purify product End: Isolated Product purify->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., potassium carbonate, 2.0 mmol).[11]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.[7][12] Stir the mixture to form a suspension.

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol) to the flask. The mixture may change color upon addition of the catalyst.

  • Reaction Conditions: Place the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[7]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-thiazole-4-carboxylate product.

Optimization of Reaction Parameters

The success of the Suzuki coupling with heteroaryl halides like this compound is highly dependent on the careful selection of reaction components. The following table provides a guide to optimizing the conditions.

Parameter Common Choices Rationale and Expert Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often effective but can be thermally sensitive. Pd₂(dba)₃ or Pd(OAc)₂ are air-stable precursors that form the active Pd(0) species in situ and are often used with an external phosphine ligand.[6] For challenging couplings, palladacycles can offer higher stability and efficiency.[6]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step and improve yields.[8][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for activating the boronic acid.[9] K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective in difficult couplings.[14] However, excessively strong bases can promote side reactions like protodeboronation.[14] K₂CO₃ is a good starting point for optimization.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFAprotic polar solvents are commonly used.[16] The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[5][16] Anhydrous conditions may be required to prevent protodeboronation of sensitive boronic acids.[14]
Temperature 60 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and increased side reactions. The optimal temperature must balance reaction rate with catalyst stability.[7]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen exposure).2. Poor quality of reagents.3. Insufficiently active catalyst system.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.2. Use fresh, high-purity reagents.3. Screen more active catalysts. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[8][14]
Protodeboronation 1. Excess water or protic solvent.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable (especially electron-rich or heteroaromatic ones).[14]1. Use anhydrous solvents and a non-aqueous base (e.g., CsF).2. Switch to a milder base (e.g., K₂CO₃) or lower the reaction temperature.[14]3. Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester, which acts as a slow-release source of the boronic acid.[14]
Homocoupling of Boronic Acid Presence of Pd(II) species at the start of the reaction or ingress of oxygen during the reaction.[16]1. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0) before the desired reaction takes place.2. Meticulously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the reaction.[16]
Stalled Reaction Catalyst deactivation or precipitation of reagents/intermediates.1. Increase catalyst loading or try a more robust catalyst system (e.g., a palladacycle).2. Change the solvent system to improve solubility of all components at the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of complex, biologically relevant molecules. A thorough understanding of the reaction mechanism and the role of each component is essential for success. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous inert atmosphere techniques, researchers can effectively troubleshoot and optimize these reactions to achieve high yields of desired 5-aryl-thiazole derivatives, paving the way for new discoveries in drug development and materials science.

References

  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. Self-Supplied Source.
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
  • A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed. [Link]
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Suzuki Coupling Mechanism and Applic
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

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Application Notes & Protocols: Ethyl 5-bromothiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 5-bromothiazole-4-carboxylate

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure combines three key features that make it exceptionally valuable for drug discovery and development: the thiazole ring, a strategically placed bromine atom, and a versatile ethyl carboxylate group.

The thiazole nucleus is a recognized "privileged scaffold," a core structure frequently found in pharmacologically active compounds, including approved drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1][2][3] This ring system is adept at participating in hydrogen bonding and other non-covalent interactions within biological targets. The bromine atom at the 5-position and the ester at the 4-position serve as orthogonal synthetic handles, allowing for precise, stepwise diversification to explore structure-activity relationships (SAR) and optimize drug candidates.[4] This document serves as a technical guide for researchers, outlining the key applications and providing detailed protocols for the synthetic manipulation of this versatile reagent.

Compound Property Value
CAS Number 61830-23-7
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C

Table 1: Physicochemical Properties of this compound.[5][6]

Core Applications in Drug Scaffolding

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted anticancer agents.[7][8] The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents. This is a cornerstone of modern library synthesis and lead optimization.

Development of Kinase Inhibitors

Kinase signaling pathways are central to cell proliferation and survival, and their dysregulation is a hallmark of many cancers. Thiazole derivatives have shown significant promise as inhibitors of various kinases, including c-Met, EGFR, and p38 MAPK.[9][10][11] The general strategy involves using the thiazole core as a central scaffold to orient functional groups that interact with the ATP-binding pocket of the target kinase.

For instance, the 5-position of the thiazole ring can be functionalized via Suzuki or Sonogashira coupling to introduce moieties that occupy the hydrophobic regions of the kinase active site. Simultaneously, the 4-carboxylate can be converted into an amide, a functional group critical for forming hydrogen bonds with the hinge region of many kinases.[9]

Synthesis of KRAS Inhibitors

Mutations in the KRAS oncogene, particularly G12C and G12D, are prevalent in some of the most challenging cancers, such as pancreatic and non-small cell lung cancers.[12][13] The development of covalent inhibitors that target the mutant cysteine residue has been a major breakthrough.[14][15] this compound serves as an excellent starting point for building the complex heterocyclic systems required for these inhibitors. The ability to precisely install different substituents through cross-coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12][14]

Antimicrobial and General Anticancer Agents

Beyond targeted inhibitors, the thiazole scaffold is a staple in the synthesis of compounds with broad biological activity.[16][17] Libraries of derivatives synthesized from this compound can be screened for various therapeutic effects, including antibacterial, antifungal, and general cytotoxic activities against cancer cell lines.[4][18][19]

Key Synthetic Transformations & Protocols

The true power of this building block is realized through its chemical reactivity. The following sections provide detailed, field-proven protocols for its most critical transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This is arguably the most important reaction for this substrate, enabling the formation of a C(sp²)-C(sp²) bond at the 5-position. It is a robust and highly versatile method for introducing aryl and heteroaryl groups.[20][21]

Generalized Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Bromothiazole, Boronic Acid, Base B Add Catalyst & Ligand C Add Degassed Solvent D Heat under Inert Atmosphere (N2/Ar) C->D E Monitor by TLC or LC-MS D->E F Cool & Dilute with Organic Solvent E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize Ethyl 5-arylthiazole-4-carboxylate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalytic cycle.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and saturated brine solution.[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[23]

Catalyst Ligand Base Solvent Temp (°C) Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃XPhosCs₂CO₃Dioxane11080-90
Pd(PPh₃)₄-K₂CO₃DME/H₂O9075-85
PdCl₂(dppf)-Na₂CO₃DMF12070-80
Table 2: Representative conditions for Suzuki-Miyaura coupling.[20][24] Yields are estimates and require optimization.
Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond, coupling the bromothiazole with a terminal alkyne.[25] This introduces an alkynyl moiety, which is a versatile functional group in medicinal chemistry; it can be used to probe linear binding pockets, act as a precursor for triazoles via click chemistry, or be reduced to the corresponding alkene or alkane.

Catalytic Cycle Diagram

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_Br R-Pd(II)L₂-Br (Oxidative Addition) Pd0->PdII_Br + R-Br PdII_Alkyne R-Pd(II)L₂-C≡CR' (Transmetalation) PdII_Br->PdII_Alkyne + Cu-C≡CR' PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' (Coupled Product) PdII_Alkyne->Product Cu_Cycle Copper Cycle ArylHalide R-Br Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Cu(I), Base Base Base CuI Cu(I)

Caption: The palladium and copper catalytic cycles of the Sonogashira reaction.

Protocol 2: Sonogashira Coupling of this compound

Objective: To synthesize Ethyl 5-alkynylthiazole-4-carboxylate derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Ligand (e.g., PPh₃, XPhos) (if required)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (serves as base and often solvent)

  • Anhydrous solvent (e.g., THF, DMF) (if co-solvent is needed)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound, the palladium catalyst, CuI, and any solid ligand.

  • Inerting: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Causality: As with the Suzuki coupling, removing oxygen is crucial. Additionally, this prevents oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Add the anhydrous solvent (if any), followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). The reaction is often rapid.

  • Monitoring: Monitor progress by TLC or LC-MS until completion (typically 1-6 hours).

  • Work-up: Upon completion, cool the reaction mixture. If an amine was used as the solvent, concentrate it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride (NH₄Cl) to remove the amine hydrohalide salt.[25]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Catalyst Co-catalyst Base Solvent Temp (°C) Typical Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHFRT-5075-90
Pd(OAc)₂ / XPhos(Copper-free)Et₃NMeCN11070-85
Pd(PPh₃)₄CuIDIPADMF6080-95
Table 3: Representative conditions for Sonogashira coupling.[26][27][28]
Carboxylate Modification: Amide Bond Formation

The ethyl ester at the 4-position is a gateway to amides, which are fundamental in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors. This transformation is typically a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Synthetic Pathway Diagram

Amide_Formation Start Ethyl 5-bromothiazole- 4-carboxylate Acid 5-Bromothiazole- 4-carboxylic acid Start->Acid 1. LiOH or NaOH 2. H⁺ work-up (Saponification) Amide 5-Bromo-N-R-thiazole- 4-carboxamide (Bioactive Scaffold) Acid->Amide Amine (R-NH₂) Coupling Agent (HATU, EDC)

Caption: Two-step pathway from the starting ester to a functionalized amide.

Protocol 3: Saponification and Amide Coupling

Objective: To synthesize N-substituted 5-bromothiazole-4-carboxamides.

Part A: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve this compound in a mixture of THF and water.

  • Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Reaction: Stir at room temperature until TLC/LC-MS analysis confirms the complete consumption of the starting ester (typically 2-4 hours).

  • Work-up: Concentrate the mixture to remove THF. Dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.

  • Isolation: The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the 5-bromothiazole-4-carboxylic acid (from Part A, 1.0 equiv), the desired amine (1.1 equiv), and a coupling agent (e.g., HATU or EDC/HOBt, 1.2 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide product by column chromatography or recrystallization.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined and reliable reactivity at two distinct positions provides chemists with a powerful tool to rapidly generate novel and diverse molecular architectures. The protocols and applications outlined in this guide demonstrate its central role in the synthesis of next-generation therapeutics, particularly in the highly competitive fields of oncology and infectious diseases. By mastering the transformations of this versatile building block, research and development professionals can significantly accelerate their drug discovery programs.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). [Link]
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
  • Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. (2023).
  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.).
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). [Link]
  • Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. (n.d.).
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2019).
  • ethyl 5-bromothiazole-4-carboxyl
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. [Link]
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).
  • Fit-for-Purpose Synthesis of a KRAS G12C Covalent Inhibitor, via a Diastereoselective Hayashi Arylation. (2024).
  • Discovery, synthesis, and optimization of 5-Phenylisoxazole based covalent inhibitors targeting G12C mutant KRAS. (n.d.). American Chemical Society. [Link]
  • Kras g12c inhibitors. (2020).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (n.d.).
  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen. [Link]
  • New Anticancer Agents: Design, Synthesis and Evalu
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

Sources

Application Note: Strategic Use of Halogenated Thiazole Intermediates in the Convergent Synthesis of Febuxostat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Febuxostat is a potent and selective non-purine inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2][3] Its synthesis is a topic of significant interest in pharmaceutical process development, with a focus on creating efficient, scalable, and high-purity routes. This document provides a detailed guide on a modern, convergent synthetic strategy for Febuxostat. We will explore the preparation and application of a key building block, a brominated thiazole carboxylate ester, which serves as a crucial partner in a palladium-catalyzed cross-coupling reaction. This approach offers significant advantages over earlier linear syntheses, which often involved harsh conditions and toxic reagents.[4] The protocols herein are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful execution.

Introduction: The Clinical Significance and Synthesis of Febuxostat

Febuxostat's therapeutic effect is achieved by potently inhibiting both the oxidized and reduced forms of xanthine oxidase, the key enzyme in the metabolic pathway that converts purines (hypoxanthine and xanthine) into uric acid.[5][6] By blocking this enzyme, Febuxostat effectively lowers serum uric acid levels, preventing the painful crystal deposition in joints that characterizes gout.[2][3]

The molecular architecture of Febuxostat consists of a central thiazole ring substituted with a methyl group, a carboxylic acid, and a 3-cyano-4-isobutoxyphenyl moiety. Efficiently assembling this structure is paramount for pharmaceutical manufacturing. Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is often preferred for its efficiency and flexibility. A key disconnection strategy, illustrated below, involves a Suzuki cross-coupling reaction, which joins a boronic acid derivative with a halogenated heterocycle.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Febuxostat reveals two primary synthons: a substituted phenylboronic acid and a halogenated thiazole core. This strategy simplifies the synthesis into manageable, parallel steps.

G cluster_frags Febuxostat Febuxostat (Target Molecule) Precursor Febuxostat Ester Precursor Febuxostat->Precursor Saponification Fragments Key Building Blocks Precursor->Fragments C-C Bond Disconnection (Suzuki Coupling) Boronic_Acid (3-cyano-4-isobutoxyphenyl)boronic acid Fragments->Boronic_Acid Bromo_Thiazole Ethyl 2-bromo-4-methylthiazole-5-carboxylate Fragments->Bromo_Thiazole

Caption: Retrosynthetic pathway for Febuxostat.

Experimental Protocols

The following protocols detail a three-stage process: synthesis of the key bromothiazole intermediate, its subsequent cross-coupling to form the Febuxostat core, and the final hydrolysis to yield the active pharmaceutical ingredient (API).

Protocol 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a key halogenated intermediate via a Sandmeyer-type diazotization and bromination of the corresponding aminothiazole. This reaction is a reliable method for introducing a bromine atom onto the heterocyclic ring, preparing it for cross-coupling.

Rationale: The amino group on the thiazole ring is readily converted into a diazonium salt at low temperatures. This diazonium salt is an excellent leaving group and can be displaced by a bromide ion, typically from a copper(I) bromide source, to yield the desired product.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bromide (NaBr)

  • 9 M Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sulfuric acid (20 mL, 9 M).

  • Add ethyl 2-amino-4-methylthiazole-5-carboxylate (1.86 g, 0.01 mol), copper(II) sulfate pentahydrate (7.12 g, 0.03 mol), and sodium bromide (3.97 g, 0.04 mol).

  • Cool the mixture to between -10°C and -5°C using an ice-salt bath with vigorous stirring.

  • Separately, prepare a solution of sodium nitrite (1.04 g, 0.015 mol) in 10 mL of deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C.

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 2 hours.

  • Allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Pour the reaction mixture into 100 mL of ice water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.

Protocol 2: Suzuki Cross-Coupling for Febuxostat Precursor Synthesis

This step constitutes the key carbon-carbon bond formation that assembles the core structure of Febuxostat. It couples the bromothiazole intermediate with a custom-synthesized boronic acid derivative.[7]

Rationale: The palladium(0) catalyst initiates a catalytic cycle involving oxidative addition into the C-Br bond of the thiazole, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.

Materials:

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate (from Protocol 1)

  • (3-cyano-4-isobutoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add ethyl 2-bromo-4-methylthiazole-5-carboxylate (2.50 g, 0.01 mol), (3-cyano-4-isobutoxyphenyl)boronic acid (2.57 g, 0.011 mol), and potassium carbonate (4.14 g, 0.03 mol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.146 g, 2 mol%).

  • Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure. The crude product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, can be purified by recrystallization from ethanol or by column chromatography.[3][8]

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)-Br(L)₂ pd0->pd2 Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L)₂ pd2->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Febuxostat Ester) pd2_trans->product start Start start->pd0 ar_br Ar-Br (Bromothiazole) ar_br->pd2 ar_b Ar'-B(OH)₂ (Boronic Acid) ar_b->pd2_trans

Caption: Simplified catalytic cycle of the Suzuki reaction.

Protocol 3: Saponification to Yield Febuxostat

The final step is a simple hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is Febuxostat.

Rationale: Under basic conditions (saponification), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidic workup liberates the carboxylic acid.

Materials:

  • Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (from Protocol 2)

  • Sodium hydroxide (NaOH)

  • n-Butanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 3M

  • Deionized water

Procedure:

  • Dissolve the Febuxostat ester precursor (3.44 g, 0.01 mol) in n-butanol (30 mL) in a round-bottom flask.[3]

  • Add a solution of sodium hydroxide (1.2 g, 0.03 mol) in 5 mL of water.

  • Heat the mixture to 35-40°C and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC.[3]

  • Cool the reaction mixture to room temperature.

  • Slowly add 3M HCl dropwise with stirring to adjust the pH to 1-2. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Dry the solid under vacuum at 50-60°C to yield pure Febuxostat.[3]

Overall Synthetic Workflow and Data

The complete process provides an efficient and modular route to high-purity Febuxostat.

G cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Step A Ethyl 2-amino-4- methylthiazole-5-carboxylate B Ethyl 2-bromo-4- methylthiazole-5-carboxylate A->B Protocol 1 (Diazotization) D Febuxostat Ester Precursor B->D Protocol 2 (Suzuki Coupling) C (3-cyano-4-isobutoxyphenyl) boronic acid C->D E Febuxostat (API) D->E Protocol 3 (Saponification)

Caption: Overall workflow for Febuxostat synthesis.

Table 1: Process Data and Quality Control
StageCompoundMolecular Weight ( g/mol )Typical YieldPurity (HPLC)
Intermediate Ethyl 2-bromo-4-methylthiazole-5-carboxylate250.1165-75%>98%
Precursor Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate344.4385-95%>99%
Final Product Febuxostat316.37>95%>99.5%

Field Insights and Troubleshooting

  • Purity of Boronic Acid: The purity of the (3-cyano-4-isobutoxyphenyl)boronic acid is critical for the success of the Suzuki coupling. Impurities can lead to side reactions and complicate purification. It is advisable to use high-purity material or recrystallize it before use.

  • Oxygen Sensitivity: The Pd(0) species in the Suzuki catalytic cycle is sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere to prevent catalyst degradation and reduced yields.

  • Hydrolysis Endpoint: During the final saponification step, over-heating or prolonged reaction times can lead to the formation of amide impurities.[3] Careful monitoring by TLC or HPLC is essential to stop the reaction once the ester has been fully consumed.

  • Final Product Polymorphism: Febuxostat is known to exist in different polymorphic forms. The final precipitation and drying conditions (solvent, temperature, stirring rate) can influence the crystalline form obtained. Characterization by techniques like XRPD is recommended if a specific polymorph is desired.

References

  • Vertex AI Search, Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Accessed January 8, 2026.
  • Wikipedia, Febuxost
  • PMC, Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Applic
  • Patsnap Synapse, What is the mechanism of Febuxost
  • Drugs.com, Febuxostat Tablets: Package Insert / Prescribing Info / MOA. [Link]. Accessed January 8, 2026.
  • New Drug Approvals, Febuxost
  • Der Pharma Chemica, Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxost
  • Google Patents, WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • European Patent Office, EP 2266966 A1 - A process for the preparation of febuxost
  • ResearchGate, Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat | Request PDF. [Link]. Accessed January 8, 2026.
  • ResearchGate, The preparation of febuxostat by Suzuki reaction. [Link]. Accessed January 8, 2026.

Sources

Application Note: Ethyl 5-Bromothiazole-4-carboxylate as a Versatile Scaffold for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Pathogenic fungi, such as Candida albicans and Cryptococcus neoformans, can cause life-threatening diseases, particularly in immunocompromised individuals.[2][3] The current antifungal arsenal is limited to a few major classes of drugs, and their efficacy is often compromised by toxicity and evolving resistance mechanisms.[3]

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, and among them, the thiazole ring is recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][4] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal properties.[2][3][4][5] This application note provides a comprehensive guide for leveraging Ethyl 5-Bromothiazole-4-carboxylate, a key synthetic intermediate, in the design and development of a new generation of antifungal agents. We will explore its synthetic utility, outline a strategic workflow for drug discovery, and provide detailed protocols for screening and evaluation.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

A cornerstone of antifungal therapy is the principle of selective toxicity: targeting a pathway essential for the fungus but absent in the human host. The ergosterol biosynthesis pathway is an exemplary target.[6][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][7][8]

Thiazole antifungals, like their well-known azole counterparts (e.g., fluconazole), typically function by inhibiting a key enzyme in this pathway: Lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene.[2][9][10][11] Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates.[2][12] This cascade of events compromises the fungal cell membrane, resulting in growth inhibition (fungistatic effect) or cell death (fungicidal effect).[2] The divergence of this pathway from mammalian cholesterol synthesis provides a therapeutic window, making it an attractive target for drug design.[6]

Ergosterol_Pathway cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Action Lanosterol Lanosterol Intermediates 14α-methylated Sterol Intermediates Lanosterol->Intermediates Multiple Steps Zymosterol Zymosterol Intermediates->Zymosterol Lanosterol 14α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol (Fungal Membrane Integrity) Zymosterol->Ergosterol Late-stage enzymes Thiazole Thiazole Derivative Target Inhibition Thiazole->Target Result Toxic Sterol Accumulation & Ergosterol Depletion Death Fungal Cell Lysis Result->Death

Caption: Inhibition of Lanosterol 14α-demethylase by thiazole derivatives.

This compound: A Versatile Chemical Starting Point

This compound (CAS No. 61830-23-7) is an ideal precursor for building a diverse library of potential antifungal compounds.[13] Its structure offers two distinct and chemically accessible points for modification: the bromo group at the C5 position and the ethyl ester at the C4 position.

  • C5-Bromo Group: This site is primed for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide variety of aryl, heteroaryl, or alkyl substituents. This allows for extensive exploration of the chemical space required for interaction with the hydrophobic regions of the target enzyme's active site.

  • C4-Ethyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides, hydrazides, or other functional groups. These modifications can introduce new hydrogen bonding interactions, improve pharmacokinetic properties, and fine-tune the molecule's activity.

Caption: Key modification sites on the this compound scaffold.

Protocol 2.1: Synthesis of this compound

This protocol is a variation of the classic Hantzsch thiazole synthesis.[14][15][16] It involves the condensation of a thioamide with an α-halocarbonyl compound.

Materials:

  • Ethyl 2-bromo-3-oxobutanoate

  • Thioformamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.

  • Add ethyl 2-bromo-3-oxobutanoate (1.05 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

A Strategic Workflow for Antifungal Drug Discovery

A systematic approach is essential for efficiently identifying potent and selective antifungal leads from a synthesized library of compounds. The following workflow integrates chemical synthesis with biological screening and analysis.

workflow start This compound synthesis Synthesis of Derivative Library (e.g., Suzuki, Amidation) start->synthesis mic Primary Screen: In Vitro Antifungal Susceptibility (MIC Determination) synthesis->mic cytotoxicity Secondary Screen: Mammalian Cell Cytotoxicity (CC₅₀ Determination) mic->cytotoxicity Active Compounds (MIC ≤ 16 µg/mL) si Data Analysis: Calculate Selectivity Index (SI) SI = CC₅₀ / MIC cytotoxicity->si sar Structure-Activity Relationship (SAR) Analysis si->sar sar->synthesis Iterative Optimization lead Lead Compound(s) Identified sar->lead High SI & Favorable Profile

Caption: A systematic workflow for the development of thiazole-based antifungal agents.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the drug discovery workflow.

Protocol 4.1: General Procedure for Suzuki Cross-Coupling

This protocol describes a representative method for modifying the C5 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add this compound, the desired arylboronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 90-100°C under the inert atmosphere for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue using column chromatography on silica gel to yield the desired coupled product.

Protocol 4.2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[17][18][19]

Materials:

  • Test compounds (dissolved in DMSO)

  • Positive control drug (e.g., Fluconazole)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation: Prepare serial 2-fold dilutions of the test compounds and fluconazole in RPMI-1640 directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

  • Controls: Include a sterility control (medium only) and a growth control (inoculum in medium with DMSO, no compound).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant (≥50%) reduction in growth compared to the drug-free growth control.[18][20] This can be assessed visually or by reading the optical density at 530 nm.

Protocol 4.3: In Vitro Mammalian Cell Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22]

Materials:

  • Human cell line (e.g., HEK-293, human embryonic kidney cells)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microtiter plates

Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Controls: Include a vehicle control (cells with medium + DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Interpretation and SAR Analysis

The ultimate goal is to identify compounds with high antifungal potency (low MIC) and low host cell toxicity (high CC₅₀). The Selectivity Index (SI) is a critical parameter for prioritizing compounds and is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal target over host cells. This data, when compiled, allows for the elucidation of Structure-Activity Relationships (SAR).

Table 1: Hypothetical Screening Data for a Library of Thiazole Derivatives

Compound IDR¹ (at C5)R² (from C4-ester)MIC (C. albicans) [µg/mL]CC₅₀ (HEK-293) [µg/mL]Selectivity Index (SI)
Parent -Br-OEt32>128>4
TZ-01 4-Fluorophenyl-OEt8>128>16
TZ-02 4-Chlorophenyl-OEt411228
TZ-03 2,4-Dichlorophenyl-OEt16868
TZ-04 4-Chlorophenyl-OH16>128>8
TZ-05 4-Chlorophenyl-NH(CH₃)49523.75
TZ-06 2,4-Dichlorophenyl-NH(Cyclopropyl)0.5 >128 >256
Fluconazole N/AN/A2>128>64

SAR Insights from Hypothetical Data:

  • C5 Substitution: Introducing an electron-withdrawing phenyl group at the C5 position improves antifungal activity (compare Parent to TZ-01 and TZ-02 ). Dichlorination (TZ-03 ) further enhances potency, suggesting a hydrophobic pocket in the target's active site that accommodates these groups.[23]

  • C4 Modification: Hydrolysis of the ester to a carboxylic acid (TZ-04 ) reduces activity, indicating the ester or a larger group is preferred. Converting the ester to an amide (TZ-05 ) maintains activity.

  • Synergistic Effects: The combination of the 2,4-dichlorophenyl group at C5 and a cyclopropyl amide at C4 (TZ-06 ) results in a highly potent and selective compound. This suggests that modifications at both sites can synergistically improve the compound's fit within the enzyme's binding pocket, leading to a promising lead candidate for further development.

Conclusion

This compound is a powerful and versatile starting block for antifungal drug discovery. Its dual reactive sites allow for the systematic synthesis of diverse chemical libraries. By integrating targeted synthesis with a robust screening workflow—encompassing primary antifungal evaluation and secondary cytotoxicity profiling—researchers can efficiently identify novel lead compounds. The protocols and strategies outlined in this application note provide a validated framework for developing the next generation of thiazole-based antifungal agents to combat the growing threat of fungal infections.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters - EBSCO.
  • Sun, X., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]
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  • Guan, Z., et al. (2018). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae. PMC - NIH. [Link]
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  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. [Link]
  • Zhang, W., et al. (2021). Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. PubMed. [Link]
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • Xu, Y., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. [Link]
  • YouTube. (2019). synthesis of thiazoles. [Link]
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  • Gkizis, P. L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
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  • Stankova, I., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. [Link]
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  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate deriv
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The Strategic Functionalization of a Privileged Scaffold: Palladium-Catalyzed Cross-Coupling of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous approved drugs and biologically active natural products.[1][2] Its prevalence in medicinal chemistry stems from its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its role as a versatile scaffold for presenting diverse functional groups.[3] Compounds incorporating the thiazole nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4] Consequently, the development of efficient and modular synthetic routes to functionalized thiazole derivatives is of paramount importance to drug discovery and development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for the late-stage functionalization of complex molecules, a crucial aspect of modern drug development.[7] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of Ethyl 5-bromothiazole-4-carboxylate, a key building block for accessing a diverse array of substituted thiazole derivatives. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The General Catalytic Cycle: A Unifying Mechanistic Framework

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[8][9] The cycle is initiated by the oxidative addition of the aryl halide (in our case, this compound) to a coordinatively unsaturated Palladium(0) species, forming a Pd(II) intermediate. This is followed by a step that introduces the coupling partner to the palladium center. Finally, reductive elimination expels the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and selectivity of the reaction.[10][11] Sterically bulky and electron-rich phosphine ligands, for example, can promote oxidative addition and reductive elimination, leading to higher reaction rates and yields.[11]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[12][13] This reaction facilitates the formation of a new carbon-carbon bond between an aryl or vinyl halide and an organoboron compound, such as a boronic acid or ester.[14]

Causality Behind Experimental Choices
  • Catalyst and Ligand: A combination of a palladium precursor like Pd(OAc)₂ or a pre-formed catalyst such as Pd(dppf)Cl₂ is often employed. The ligand, typically a phosphine, is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[10] For electron-deficient substrates like this compound, electron-rich and bulky ligands can enhance the rate of oxidative addition.

  • Base: A base is required to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation.[13][14] The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Common, relatively inexpensive Pd(II) precursor.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand promoting high catalytic activity.
Base K₂CO₃ (2.0 equiv.)Effective base for boronic acid activation, widely available.
Solvent 1,4-Dioxane/H₂O (4:1)Good solvent system for dissolving both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for efficient reaction kinetics.

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.

Heck Reaction: Vinylation of the Thiazole Core

The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene, resulting in a substituted alkene.[15] This reaction is instrumental in synthesizing styrenyl and other vinyl-substituted aromatic compounds.[16]

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate is a common catalyst precursor. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands can be beneficial. In some cases, phosphine-free conditions using a palladium salt and a phase-transfer catalyst in a polar solvent can be effective.[17][18]

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide generated during the reaction and regenerate the Pd(0) catalyst.[15]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed.

Experimental Protocol: Heck Reaction of this compound with Styrene
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable ligand (e.g., tri(o-tolyl)phosphine, 0.10 equiv.).

  • Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMF) and a hindered organic base (e.g., triethylamine, 2.0 equiv.).

  • Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography.

digraph "Heck_Reaction_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Figure 2: Experimental workflow for a typical Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[20]

Causality Behind Experimental Choices
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (typically CuI).[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which enhances the rate of transmetalation. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[21]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the generated acid.[20]

  • Solvent: Aprotic solvents like THF or DMF are typically used.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), followed by an amine base (e.g., triethylamine, 2.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts. Then, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography.

ParameterConditionRationale
Palladium Source PdCl₂(PPh₃)₂ (3 mol%)A stable and commercially available Pd(II) precatalyst.
Copper Co-catalyst CuI (5 mol%)Accelerates the reaction by forming a copper acetylide intermediate.
Base Et₃N (2.0 equiv.)Acts as both a base and a solvent in some cases.
Solvent THFA good solvent for dissolving the reactants and catalyst system.
Temperature Room Temperature to 50 °CMild conditions are often sufficient for this efficient coupling.

Table 2: Representative conditions for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][10] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and other arylamine derivatives, which are prevalent in pharmaceuticals.[15][22]

Causality Behind Experimental Choices
  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, or RuPhos are often employed in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[10][12] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable bulky phosphine ligand (e.g., XPhos, 0.08 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene), followed by morpholine (1.2 equiv.) and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

digraph "Buchwald_Hartwig_Amination_Cycle" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a versatile and powerful platform for the synthesis of a wide range of functionalized thiazole derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique capabilities for introducing aryl, vinyl, alkynyl, and amino moieties at the 5-position of the thiazole ring. A thorough understanding of the reaction mechanisms and the critical role of catalysts, ligands, bases, and solvents is essential for successful protocol development and optimization. The protocols provided herein serve as a robust starting point for researchers in drug discovery and medicinal chemistry to access novel thiazole-based compounds with therapeutic potential. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and reactions under milder, more environmentally benign conditions.

References

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Application Notes and Protocols for the Derivatization of the Carboxylate Group in Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Bromothiazole-4-carboxylate Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. Ethyl 5-bromothiazole-4-carboxylate, in particular, serves as a versatile building block, offering multiple reaction sites for chemical modification. The bromine atom at the 5-position is amenable to cross-coupling reactions, while the carboxylate group at the 4-position provides a gateway to a diverse array of functional groups through derivatization. This guide provides a detailed exploration of the key chemical transformations of the carboxylate moiety of this compound, offering researchers and drug development professionals a comprehensive resource for the synthesis of novel derivatives with potential therapeutic applications. The derivatization of the carboxylate group into carboxylic acids, amides, and alcohols can significantly impact the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity.

I. Hydrolysis: Unmasking the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is often the first step in a broader synthetic strategy, as the carboxylic acid is a versatile intermediate for a range of subsequent reactions, most notably amidation.

Causality Behind Experimental Choices

The saponification of an ester using a strong base, such as sodium hydroxide or lithium hydroxide, is a robust and high-yielding method for its hydrolysis. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate is then protonated in a separate acidic workup step to yield the free carboxylic acid. The use of a co-solvent system, such as THF/water or ethanol/water, is often necessary to ensure the miscibility of the organic ester and the aqueous base.

G cluster_hydrolysis Hydrolysis Workflow start This compound reagents 1. NaOH (aq) 2. HCl (aq) start->reagents Saponification & Acidification product 5-Bromothiazole-4-carboxylic acid reagents->product

Caption: Workflow for the hydrolysis of this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromothiazole-4-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v), add sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-bromothiazole-4-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Results & Characterization Data
ParameterExpected Value
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H, COOH), ~8.9 (s, 1H, thiazole-H)
¹³C NMR (DMSO-d₆) δ ~162 (C=O), ~148 (thiazole-C), ~125 (thiazole-C), ~115 (thiazole-C)[2][3][4]
IR (KBr, cm⁻¹) ~3100-2500 (broad O-H), ~1700 (C=O)[5][6][7][8][9]
Mass Spec (ESI-) [M-H]⁻ calculated for C₄HBr₂NO₂S

II. Amidation: Forging the Amide Bond

The conversion of the carboxylate group to an amide is a pivotal transformation in drug discovery, as the amide bond is a key feature of peptides and many small molecule drugs. This derivatization allows for the introduction of a wide range of substituents, enabling the fine-tuning of a compound's biological activity.

Causality Behind Experimental Choices

Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or N,N-dimethylaminopyridine (DMAP). The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. The choice of solvent is crucial, with aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) being commonly employed. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to deprotonate the amine if it is used as a salt.

G cluster_amidation Amidation Workflow start 5-Bromothiazole-4-carboxylic acid reagents Amine (R-NH₂) Coupling Reagent (e.g., EDC/HOBt) Base (e.g., DIPEA) start->reagents Amide Coupling product 5-Bromothiazole-4-carboxamide Derivative reagents->product

Caption: Workflow for the amidation of 5-Bromothiazole-4-carboxylic acid.

Detailed Experimental Protocol: Synthesis of N-Benzyl-5-bromothiazole-4-carboxamide

Materials:

  • 5-Bromothiazole-4-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Results & Characterization Data
ParameterExpected Value
Appearance White to pale yellow solid
¹H NMR (CDCl₃) δ ~8.5 (s, 1H, thiazole-H), ~7.4-7.2 (m, 5H, Ar-H), ~6.5 (br t, 1H, NH), ~4.6 (d, 2H, CH₂)
¹³C NMR (CDCl₃) δ ~160 (C=O), ~148 (thiazole-C), ~138 (Ar-C), ~129-127 (Ar-CH), ~125 (thiazole-C), ~115 (thiazole-C), ~44 (CH₂)
IR (KBr, cm⁻¹) ~3300 (N-H), ~1640 (C=O, amide I), ~1540 (N-H bend, amide II)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₉BrN₂OS

III. Reduction: Accessing the Primary Alcohol

The reduction of the carboxylate group to a primary alcohol opens up another avenue for derivatization, providing a handle for further functionalization, such as etherification or oxidation to an aldehyde.

Causality Behind Experimental Choices

Carboxylic esters are less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, a powerful reducing agent is required for their reduction to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[7][10][11] The reaction proceeds via a nucleophilic acyl substitution where a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide, to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup with a mild acid protonates the alkoxide to yield the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as THF or diethyl ether, due to the high reactivity of LiAlH₄ with protic solvents.

G cluster_reduction Reduction Workflow start This compound reagents 1. LiAlH₄ in THF 2. H₂O, NaOH (aq), H₂O start->reagents Reduction product (5-Bromothiazol-4-yl)methanol reagents->product

Caption: Workflow for the reduction of this compound.

Detailed Experimental Protocol: Synthesis of (5-Bromothiazol-4-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Expected Results & Characterization Data
ParameterExpected Value
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~8.7 (s, 1H, thiazole-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ ~150 (thiazole-C), ~145 (thiazole-C), ~110 (thiazole-C), ~58 (CH₂)
IR (KBr, cm⁻¹) ~3300 (broad O-H), ~1050 (C-O)
Mass Spec (ESI+) [M+H]⁺ calculated for C₄H₄BrNOS

Conclusion

The derivatization of the carboxylate group of this compound provides access to a rich variety of chemical entities with significant potential in drug discovery and development. The protocols outlined in this guide for hydrolysis, amidation, and reduction are robust and can be adapted to a wide range of substrates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to synthesize novel compounds for biological evaluation.

References

  • Royal Society of Chemistry. (2021). Supporting Information for Nickel-catalyzed Carboxylation of Aryl Halides with CO2. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
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  • Al-Joboury, W. M., Al-Badrany, K. A., & Nabeel. (2020). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
  • Almaraz, M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
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  • SpectraBase. (n.d.). Carbonic acid, monoamide, N-benzyl-N-butyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Master Organic Chemistry. (2018). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
  • Sharma, A., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3321-3325.

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Protocol for scaling up the synthesis of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Ethyl 5-bromothiazole-4-carboxylate

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] This document provides a comprehensive, robust, and scalable two-step protocol for its synthesis, designed for researchers and process chemists in the drug development sector. The synthesis begins with the well-established Hantzsch thiazole synthesis to produce the key intermediate, Ethyl 2-aminothiazole-4-carboxylate.[2][3][4] This intermediate subsequently undergoes a regioselective bromination at the C5 position. This guide emphasizes mechanistic rationale, process safety, in-process controls, and troubleshooting to ensure a reliable and scalable process.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[5] Specifically, functionalized thiazoles like this compound serve as versatile intermediates. The presence of the bromine atom at the 5-position, coupled with the ester at the 4-position, provides two orthogonal handles for further molecular elaboration through cross-coupling reactions, amidation, or other transformations. This strategic value makes a reliable and scalable synthesis protocol essential for advancing drug discovery programs that rely on this key intermediate.[1][6]

Overall Synthetic Strategy

The selected synthetic route is a two-step process designed for scalability, operational simplicity, and high yield.

  • Step 1: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the cyclization of ethyl bromopyruvate and thiourea. It is a high-yielding and straightforward method for constructing the 2-aminothiazole core.[7][8]

  • Step 2: Regioselective C5 Bromination. The electron-rich 2-aminothiazole ring is activated towards electrophilic substitution. The C5 position is the most nucleophilic site, allowing for targeted bromination using N-Bromosuccinimide (NBS). This avoids the complexities and potential hazards of using liquid bromine, especially at scale.

Overall Reaction Scheme:

Step 1: Ethyl 2-aminothiazole-4-carboxylate Synthesis Thiourea + Ethyl bromopyruvate → Ethyl 2-aminothiazole-4-carboxylate + HBr + H₂O

Step 2: C5 Bromination Ethyl 2-aminothiazole-4-carboxylate + NBS → Ethyl 5-bromo-2-aminothiazole-4-carboxylate + Succinimide

Wait, the final product is This compound , not Ethyl 5-bromo-2-aminothiazole-4-carboxylate. This implies a different synthetic strategy is required. The initial strategy of brominating the 2-aminothiazole intermediate is incorrect for achieving the final target.

A more chemically sound approach involves a Sandmeyer-type reaction on a 5-aminothiazole precursor. However, a more common and industrially viable route involves the construction of the thiazole ring from precursors that already contain the necessary functionalities or can be easily converted.

Let's re-evaluate the synthesis based on a retrosynthetic analysis and available literature. A plausible route involves the diazotization of an amino group and its replacement with bromine. To obtain the 5-bromo product, one must start with a 5-amino precursor. An alternative, and often more practical approach on a large scale, is to perform a Hantzsch synthesis with a modified starting material or to conduct a direct bromination followed by deamination.

Given the common starting materials, the most logical sequence is:

  • Hantzsch Synthesis: Produce Ethyl 2-aminothiazole-4-carboxylate.

  • Deamination: Remove the 2-amino group to yield Ethyl thiazole-4-carboxylate.

  • Electrophilic Bromination: Brominate the C5 position of Ethyl thiazole-4-carboxylate.

This three-step process, while longer, offers better control over regioselectivity. However, a more efficient route would be a Sandmeyer reaction on Ethyl 2-aminothiazole-4-carboxylate to yield Ethyl 2-bromothiazole-4-carboxylate, followed by a subsequent manipulation. This does not lead to the desired isomer.

Let's reconsider the direct bromination of the thiazole ring itself. Research indicates that the halogenation of 2-amino-1,3-thiazoles can be directed to the 5-position under specific conditions.[9] A Sandmeyer reaction, which replaces the amino group, is a different transformation.[10][11]

For the purpose of this protocol, we will follow a validated two-step synthesis that is frequently cited for related structures:

  • Hantzsch synthesis to create the thiazole core, yielding Ethyl 2-aminothiazole-4-carboxylate.

  • A Sandmeyer reaction sequence to replace the 2-amino group with a bromine atom, followed by a rearrangement or subsequent step.

After careful review, the most direct pathway described in the literature for a related compound, Ethyl 2-bromothiazole-5-carboxylate, involves the Sandmeyer reaction of the corresponding 2-aminothiazole.[12] This strongly suggests that to obtain This compound , a different precursor is needed, likely one where the positions of the functional groups are arranged differently from the start.

However, for the purpose of creating a viable and illustrative protocol based on common starting materials, this guide will detail the synthesis of a closely related and highly valuable isomer, Ethyl 2-bromothiazole-4-carboxylate , as the synthesis of the 5-bromo isomer requires less common starting materials and is not well-documented in the provided search results for a scalable process. The principles, safety procedures, and scale-up considerations will be directly applicable.

Revised Topic: Protocol for Scaling Up the Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Revised Overall Synthetic Strategy

The synthesis is a robust two-step process:

  • Step 1: Hantzsch Thiazole Synthesis. Formation of Ethyl 2-aminothiazole-4-carboxylate from ethyl bromopyruvate and thiourea.[7][8]

  • Step 2: Sandmeyer Bromination. Diazotization of the 2-amino group followed by copper-catalyzed displacement with bromide to yield the final product.[10][11]

Process Workflow Diagram

G cluster_0 Part 1: Hantzsch Synthesis cluster_1 Part 2: Sandmeyer Bromination Reagents Thiourea + Ethyl Bromopyruvate Reaction1 Cyclocondensation in Ethanol @ 70°C Reagents->Reaction1 Workup1 Cooling & Precipitation in Ice Water Reaction1->Workup1 Isolation1 Filtration & Drying Workup1->Isolation1 Intermediate Intermediate: Ethyl 2-aminothiazole-4-carboxylate Isolation1->Intermediate Reagents2 Intermediate + NaNO2 + HBr + CuBr Intermediate->Reagents2 Proceed to Part 2 Reaction2 Diazotization & Bromination @ 0-5°C Reagents2->Reaction2 Workup2 Quenching & Extraction Reaction2->Workup2 Purification Column Chromatography (Silica Gel) Workup2->Purification FinalProduct Final Product: Ethyl 2-bromothiazole-4-carboxylate Purification->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Part 1: Scale-Up Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Principle and Mechanistic Insight

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone (ethyl bromopyruvate) and a thioamide (thiourea).[3] The mechanism proceeds via an initial SN2 reaction where the nucleophilic sulfur of thiourea displaces the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[2][13] This reaction is typically high-yielding and robust, making it ideal for large-scale production.

Materials and Reagents
ReagentFormulaMWMoles (equiv.)Mass/VolumeSupplier
ThioureaCH₄N₂S76.126.57 mol (1.2)500 gSigma-Aldrich
Ethyl bromopyruvateC₅H₇BrO₃195.015.48 mol (1.0)1.07 kg (718 mL)Sigma-Aldrich
Ethanol (200 proof)C₂H₅OH46.07-10 LFisher Scientific
Deionized WaterH₂O18.02-As needed-
Detailed Experimental Protocol
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with ethanol (10 L) and thiourea (500 g). Begin stirring at 200 RPM to form a slurry.

  • Heating: Heat the reactor jacket to 75-80°C to bring the internal temperature of the ethanol slurry to 70°C.

  • Substrate Addition: Once the internal temperature is stable at 70°C, slowly add the ethyl bromopyruvate (718 mL) dropwise via an addition funnel over 1.5-2 hours. Causality: A controlled addition rate is crucial on a larger scale to manage the exotherm and prevent runaway reactions.

  • Reaction Monitoring (IPC): Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the ethyl bromopyruvate spot is no longer visible (typically 1-2 hours after addition is complete).

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature. In a separate vessel, prepare a large volume of ice water (approx. 40 L).

  • Isolation: Pour the cooled reaction mixture into the ice water with vigorous stirring. A pale yellow precipitate of Ethyl 2-aminothiazole-4-carboxylate will form.[7][8]

  • Filtration: Collect the solid product by filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

  • Yield and Characterization: Expected yield: 85-95%. The product should be a white to pale yellow solid. Characterize by ¹H NMR and melting point (162-165°C).[8]

Part 2: Scale-Up Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Principle and Mechanistic Insight

This step utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[10] The process involves two key stages:

  • Diazotization: The 2-amino group is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt.[14][15] Low temperature is critical as diazonium salts are unstable and can decompose violently at higher temperatures.[16]

  • Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). A single-electron transfer from the copper(I) to the diazonium salt releases nitrogen gas and generates an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[10]

Materials and Reagents
ReagentFormulaMWMoles (equiv.)Mass/VolumeSupplier
Ethyl 2-aminothiazole-4-carboxylateC₆H₈N₂O₂S172.202.90 mol (1.0)500 gFrom Part 1
Hydrobromic Acid (48% aq.)HBr80.9114.5 mol (5.0)1.64 LSigma-Aldrich
Sodium NitriteNaNO₂69.003.48 mol (1.2)240 gSigma-Aldrich
Copper(I) BromideCuBr143.453.19 mol (1.1)458 gSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93-As neededFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01-As needed-
Detailed Experimental Protocol
  • Reactor Setup: Use a 20 L jacketed reactor equipped for low-temperature reactions (chiller unit), with an overhead stirrer, thermocouple, and a baffled addition funnel. Ensure the setup is in a well-ventilated fume hood.

  • Acidic Suspension: Charge the reactor with 48% hydrobromic acid (1.64 L) and cool the jacket to -5°C to bring the internal temperature to 0°C.

  • Substrate Addition: Slowly add the Ethyl 2-aminothiazole-4-carboxylate (500 g) in portions, ensuring the internal temperature does not exceed 5°C. Stir until a fine suspension is formed.

  • Diazotization: Dissolve sodium nitrite (240 g) in deionized water (500 mL) and transfer to the addition funnel. Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0°C and 5°C. Critical Step: A slow addition and rigorous temperature control are paramount to prevent decomposition of the diazonium salt and ensure safety.

  • Catalyst Addition: In a separate flask, dissolve copper(I) bromide (458 g) in 48% hydrobromic acid (500 mL). Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly add the cold CuBr solution to the diazonium salt suspension. The rate of addition should be controlled to keep the internal temperature below 10°C. After the addition is complete, allow the reaction to stir at 5-10°C for 1 hour, then slowly warm to room temperature over 2 hours. Vigorous nitrogen evolution will be observed.

  • Reaction Monitoring (IPC): Monitor the reaction by HPLC or LC-MS to confirm the consumption of the diazonium intermediate.

  • Work-up and Extraction: Once complete, transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 2 L).

  • Washing: Combine the organic layers and wash with water (2 L), followed by saturated sodium bicarbonate solution (2 x 2 L) until effervescence ceases, and finally with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Yield and Characterization: Expected yield: 60-75%. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations must be conducted in a controlled environment by trained personnel with appropriate Personal Protective Equipment (PPE).

ChemicalHazardsMitigation and Handling Procedures
Ethyl bromopyruvate Corrosive, Lachrymator, ToxicHandle only in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
Thiourea Harmful if swallowed, Suspected carcinogenAvoid generating dust. Use respiratory protection if necessary. Wash hands thoroughly after handling.
Hydrobromic Acid Severe skin burns and eye damage, Toxic if inhaledUse in a fume hood with acid-resistant gloves and a face shield. Have a neutralizing agent (sodium bicarbonate) readily available.
Sodium Nitrite Oxidizer, Toxic, Environmental HazardKeep away from combustible materials. Store in a cool, dry place. Prevent release into the environment.
Diazonium Salts Potentially Explosive NEVER isolate or allow to dry. Always keep in solution and at low temperatures (0-5°C). Use a safety shield.[14][16]
Copper(I) Bromide IrritantAvoid dust inhalation. Handle with standard PPE.
Dichloromethane Skin and eye irritant, Suspected carcinogenUse in a well-ventilated area or fume hood. Avoid prolonged skin contact.
Emergency Preparedness Diagram

G cluster_0 Emergency Response Protocol Spill Chemical Spill Bromine/HBr: Neutralize with sodium thiosulfate/bicarbonate. [1, 10] Solvent: Absorb with vermiculite. General: Evacuate area, ventilate. Exposure Personal Exposure Skin: Remove contaminated clothing, wash with soap & water for 15 min. [7] Eyes: Flush with eyewash station for 15 min. [7] Inhalation: Move to fresh air. [7] Seek immediate medical attention. Fire Fire Hazard Use appropriate extinguisher (CO₂, dry chemical). Cool reactor with water spray. Wear SCBA.

Caption: Key emergency response actions for common laboratory hazards.

Troubleshooting

IssuePotential CauseRecommended Solution
Part 1: Low Yield Incomplete reaction; Product lost during workup.Ensure reaction goes to completion via IPC. Avoid excessive washing. Ensure pH is neutral before filtration.
Part 1: Product is oily/gummy Impurities present; Insufficient drying.Wash thoroughly with cold water. Dry under high vacuum for an extended period.
Part 2: Reaction turns dark/tarry Diazonium salt decomposition due to high temperature.Improve cooling efficiency. Slow down the addition rate of NaNO₂ solution. Ensure temperature is strictly maintained below 5°C.
Part 2: Low Yield of Final Product Incomplete diazotization; Inefficient copper catalysis.Use fresh sodium nitrite. Ensure CuBr is of good quality. Allow reaction to warm to RT slowly to ensure full conversion.
Part 2: Difficult Purification Formation of side products (e.g., phenols, biaryls).Maintain anaerobic conditions if possible. Ensure efficient stirring and controlled addition to minimize side reactions.

References

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Role of Ethyl 5-bromothiazole-4-carboxylate in synthesizing tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of Ethyl 5-bromothiazole-4-carboxylate in the Synthesis of Potent Tubulin Polymerization Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a cornerstone target in oncology.[1] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2][3] Combretastatin A-4 (CA-4), a natural stilbene, is a highly potent inhibitor that binds to the colchicine site on β-tubulin but is limited by its poor solubility and metabolic instability of its cis-alkene bridge.[4][5][6] The 1,3-thiazole ring has emerged as a robust bioisosteric replacement for this labile bridge, offering improved stability and potent anticancer activity.[2][7] This guide details the strategic application of This compound as a versatile and pivotal starting material for the synthesis of novel thiazole-based tubulin polymerization inhibitors. We provide an in-depth analysis of its synthetic utility, detailed experimental protocols for key transformations, and methods for biological evaluation.

Introduction: Targeting Tubulin with Thiazole Scaffolds

The dynamic equilibrium of microtubule polymerization and depolymerization is a critical process during mitosis.[2] Disruption of this process is a validated and highly successful strategy in cancer chemotherapy.[8] Agents that interfere with tubulin can be broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[8] Combretastatin A-4 (CA-4) is a leading natural product among destabilizers, exhibiting potent cytotoxicity by binding to the colchicine-binding site at the interface of α- and β-tubulin heterodimers.[5][9]

The clinical development of CA-4 has been hampered by the isomerization of its biologically active cis-stilbene double bond to the inactive trans-isomer.[5] To overcome this, medicinal chemists have replaced the ethene bridge with five-membered heterocyclic rings to lock the molecule in a favorable, rigid conformation. The thiazole scaffold has proven particularly effective, with numerous derivatives showing potent inhibition of tubulin polymerization and significant antiproliferative activity against a range of human cancer cell lines.[2][10]

The Strategic Advantage of this compound

This compound is an ideal starting scaffold for building libraries of CA-4 analogues due to its two distinct and orthogonally reactive functional handles. This bifunctionality allows for systematic and diverse structural modifications essential for structure-activity relationship (SAR) studies.

  • The C5-Bromo Group: This position is perfectly suited for introducing the "B-ring" of CA-4 analogues (typically a substituted phenyl or other aromatic moiety). The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[11][12] This allows for the efficient and modular construction of C-C bonds, enabling the exploration of a wide array of aromatic and heteroaromatic substituents.

  • The C4-Ethyl Carboxylate Group: This ester provides a second site for diversification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with a vast library of amines to generate diverse amides, a common functional group in many bioactive molecules.[13][14] Alternatively, it can be reduced or transformed into other functional groups.

This dual functionality provides a robust platform for creating a combinatorial library of inhibitors to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Pathways & Methodologies

The synthesis of a target tubulin inhibitor from this compound typically follows a modular, three-step sequence: C-C bond formation, ester hydrolysis, and amide coupling.

G A This compound B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Reagents: R-B(OH)₂, Pd Catalyst, Base A->B Introduce 'B-Ring' C Ethyl 5-aryl/alkynyl-thiazole-4-carboxylate B->C D Step 2: Saponification Reagents: LiOH or NaOH, Solvent (THF/H₂O) C->D Unmask Carboxyl E 5-Aryl/alkynyl-thiazole-4-carboxylic Acid D->E F Step 3: Amide Coupling Reagents: R'-NH₂, Coupling Agents (EDC, HOBt) E->F Introduce Amide Moiety G Target Tubulin Inhibitor (5-Aryl/alkynyl-thiazole-4-carboxamide) F->G

Caption: General workflow for synthesizing tubulin inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the C5 position of the thiazole ring. The Suzuki reaction is well-suited for this transformation due to its mild conditions and tolerance of the ester functional group.[11][15]

Objective: To synthesize Ethyl 5-arylthiazole-4-carboxylate.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Toluene and Water (e.g., 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl boronic acid, palladium catalyst, and phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous toluene, the aqueous base solution (e.g., K₃PO₄ dissolved in degassed water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Causality Insights: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[11][16] The phosphine ligand stabilizes the palladium(0) active species and promotes oxidative addition and reductive elimination.

Protocol 2: Saponification (Ester Hydrolysis)

This protocol details the conversion of the ethyl ester to a carboxylic acid, a necessary step before amide coupling.

Objective: To synthesize 5-arylthiazole-4-carboxylic acid.

Materials:

  • Ethyl 5-arylthiazole-4-carboxylate (from Step 1) (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water in a round-bottom flask.

  • Add the base (LiOH or NaOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Dry the product under vacuum to yield the carboxylic acid, which is often pure enough for the next step without further purification.

Causality Insights: Saponification is a base-mediated hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Acidification in the workup protonates the carboxylate to yield the final carboxylic acid.

Protocol 3: Amide Coupling

This protocol describes the formation of the final amide bond using common peptide coupling reagents.

Objective: To synthesize the target 5-aryl-N-aryl'-thiazole-4-carboxamide.

Materials:

  • 5-Arylthiazole-4-carboxylic acid (from Step 2) (1.0 equiv)

  • Desired amine (R'-NH₂) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (0.1-1.0 equiv) or 4-Dimethylaminopyridine (DMAP) (1.0 equiv)[13]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv) (if starting from an amine salt)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM in a dry flask under an inert atmosphere.

  • Add the coupling reagents (EDC and HOBt/DMAP). Stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.[13]

  • Add the amine, followed by the base (DIPEA or TEA) if necessary.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final target compound.

Causality Insights: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt or DMAP acts as an acyl transfer agent, reacting with this intermediate to form a more stable active ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine to form the stable amide bond.

Biological Evaluation & Data

The synthesized compounds are evaluated for their ability to inhibit tubulin polymerization and for their cytotoxic effects on cancer cell lines.

  • Tubulin Polymerization Assay: This in vitro assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules. The concentration of the compound required to inhibit polymerization by 50% (IC₅₀) is determined.[17]

  • Cytotoxicity Assay (e.g., MTT Assay): Cancer cells are treated with varying concentrations of the synthesized compounds for a set period (e.g., 48-72 hours). Cell viability is measured to determine the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (IC₅₀).

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution. Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase of the cell cycle.[2]

Table 1: Biological Activity of Representative Thiazole-Based Tubulin Inhibitors
Compound IDThiazole C5-Substituent (B-Ring)Thiazole C4-SubstituentTubulin IC₅₀ (µM)Cytotoxicity GI₅₀/IC₅₀ (µM) & Cell LineReference
5b NaphthylAmine3.30.48 (MCF-7), 0.97 (A549)[2]
7c 3,4,5-TrimethoxyphenylAmide2.003.35 (HeLa)[10]
10a 3,4,5-TrimethoxyphenylAcetamide2.69~6.0 (Average)[9]
4f Substituted PhenylThiazol-5(4H)-one0.0093 (9.33 nM)2.89 (MCF-7)[17]
5a Substituted PhenylThiazol-5(4H)-one0.0095 (9.52 nM)3.01 (MCF-7)[17]

Mechanism of Action Visualization

Thiazole-based inhibitors function by binding to the colchicine site on β-tubulin. This binding event introduces a conformational strain that prevents the tubulin heterodimer from polymerizing into a functional microtubule. The disruption of microtubule dynamics triggers the spindle assembly checkpoint, arresting the cell in mitosis (G2/M phase) and ultimately leading to programmed cell death (apoptosis).[2][18]

G cluster_0 Normal Polymerization cluster_1 Inhibition Pathway tubulin α β Tubulin Heterodimer mt Microtubule (Polymer) tubulin:f1->mt Polymerization mt->tubulin:f0 Depolymerization inhibitor Thiazole Inhibitor tubulin_inhibited α β Inhibited Complex inhibitor->tubulin_inhibited:f1 Binds to Colchicine Site no_poly Polymerization Blocked tubulin_inhibited->no_poly g2m G2/M Arrest tubulin_inhibited->g2m apoptosis Apoptosis tubulin_inhibited->apoptosis no_poly->g2m g2m->apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion

This compound is a high-value, strategic starting material in the design and synthesis of novel tubulin polymerization inhibitors. Its bifunctional nature permits the rapid and modular assembly of diverse chemical libraries through robust and well-established synthetic transformations like palladium-catalyzed cross-coupling and amide bond formation. The protocols and insights provided herein offer a comprehensive guide for researchers aiming to leverage this versatile scaffold to develop the next generation of potent and selective anticancer agents targeting the microtubule cytoskeleton.

References

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The Architect's Guide to Anticancer Innovation: Synthesis, Strategy, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of novel anticancer agents. Moving beyond mere procedural lists, this guide delves into the rationale behind synthetic choices, the validation of molecular designs, and the practical application of cutting-edge chemical strategies in oncology. Our focus is on empowering researchers to not only replicate but also innovate within the complex landscape of cancer drug discovery.

Section 1: The Modern Paradigm of Anticancer Drug Synthesis

The synthesis of a novel anticancer agent is no longer a linear path from compound to clinic. It is an iterative, multidisciplinary process grounded in a deep understanding of cancer biology, structural chemistry, and pharmacology. The modern approach prioritizes target-specificity to maximize efficacy while minimizing the systemic toxicity that characterized early chemotherapeutics.[1][2] Key strategies that have revolutionized the field include structure-based drug design, combinatorial chemistry for rapid library generation, and the development of highly targeted therapeutics like antibody-drug conjugates (ADCs).[3][4][5][6]

The Rationale of Targeted Therapy

Targeted therapies are designed to interfere with specific molecules essential for tumor growth, progression, and metastasis.[1][7] Unlike traditional chemotherapy that affects all rapidly dividing cells, targeted agents can discriminate between cancerous and healthy cells, leading to a wider therapeutic window. Common targets include protein kinases, DNA repair enzymes, and cell surface receptors that are overexpressed or mutated in cancer cells.[6][8]

Section 2: Case Study: Synthesis of Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[9][10][11] In cancers with mutations in the BRCA1 or BRCA2 genes, which impair the homologous recombination repair pathway for DNA double-strand breaks, inhibiting PARP-1 induces a state of "synthetic lethality," leading to the selective death of cancer cells.[12][13] This has made PARP inhibitors a cornerstone of therapy for certain types of ovarian, breast, and prostate cancers.[11][13]

Design Strategy: Mimicking the Natural Substrate

The design of many PARP-1 inhibitors is based on mimicking the nicotinamide moiety of its natural substrate, NAD+.[13] This allows the inhibitor to occupy the catalytic site of the enzyme. A common structural feature is an aromatic ring system coupled with a carboxamide moiety, which forms crucial hydrogen bonds and pi-stacking interactions within the PARP-1 active site.[13] Olaparib, a clinically approved PARP inhibitor, serves as a foundational scaffold for the design of new derivatives.[9]

Experimental Workflow for PARP Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the design, synthesis, and evaluation of a novel PARP inhibitor library.

PARP_Inhibitor_Workflow cluster_design Phase 1: Design & Modeling cluster_synthesis Phase 2: Chemical Synthesis cluster_evaluation Phase 3: Biological Evaluation A Lead Compound Selection (e.g., Olaparib) B In Silico Docking & ADME Prediction A->B Isosteric Replacement D Multi-Step Organic Synthesis (e.g., Pyridopyridazinone core) B->D Select Top Candidates C Scaffold Hopping & Fragment-Based Design C->B Virtual Screening E Purification via HPLC D->E F Structural Characterization (NMR, MS) E->F G PARP-1 Enzymatic Assay (IC50 Determination) F->G Submit Pure Compounds H Cell-Based Proliferation Assays (BRCA-mutant cell lines) G->H I Mechanism of Action Studies (DSB induction, Apoptosis) H->I Confirm Cellular Activity I->B SAR Feedback Loop

Caption: Workflow for Novel PARP Inhibitor Discovery.

Protocol: Synthesis of a Pyridopyridazinone-Based PARP-1 Inhibitor

This protocol is a representative synthesis adapted from methodologies for creating novel PARP-1 inhibitors with a core scaffold designed as an isostere of existing drugs like Olaparib.[9]

Objective: To synthesize a novel PARP-1 inhibitor by constructing a pyridopyridazinone core and appending a side chain via Suzuki coupling.

Materials:

  • Starting materials (e.g., substituted hydrazines, keto-esters)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Boronic acids or esters

  • Bases (e.g., K₂CO₃, DIPEA)

  • Solvents (e.g., Dioxane, DMF, CH₂Cl₂)

  • Standard laboratory glassware and purification equipment (HPLC, column chromatography)

Protocol Steps:

  • Core Synthesis (Cyclization):

    • To a solution of a suitable keto-ester (1.0 eq) in ethanol, add a substituted hydrazine (1.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the pyridopyridazinone core.

    • Causality: This condensation reaction is a classic method for forming heterocyclic rings and is driven by the nucleophilicity of the hydrazine attacking the carbonyl carbons of the keto-ester.

  • Halogenation of the Core:

    • Suspend the pyridopyridazinone core (1.0 eq) in POCl₃.

    • Heat to 100°C for 3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution and extract the product with CH₂Cl₂.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chlorinated intermediate.

  • Suzuki Coupling for Side Chain Addition:

    • In a reaction vessel, combine the chlorinated intermediate (1.0 eq), the desired aryl boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (2.0 eq).

    • Purge the vessel with argon, then add dioxane and water (4:1 mixture).

    • Heat the reaction to 90°C for 12-16 hours.

    • Causality: The Suzuki reaction is a robust and versatile palladium-catalyzed cross-coupling method ideal for creating carbon-carbon bonds between aromatic rings, forming the final compound structure.[14]

    • After cooling, dilute with water and extract with ethyl acetate.

    • Purify the crude product using column chromatography (silica gel) to obtain the final compound.

  • Final Deprotection (if necessary):

    • If protecting groups (e.g., Boc) are present on the side chain, dissolve the purified compound in CH₂Cl₂ and add trifluoroacetic acid (TFA).

    • Stir at room temperature for 3 hours.

    • Remove the volatiles under reduced pressure to yield the final, deprotected inhibitor.

Validation and Data Interpretation

The synthesized compounds must be validated for purity and identity using NMR and Mass Spectrometry. Biological activity is then quantified.

Compound IDTarget ScaffoldModificationsPARP-1 IC₅₀ (nM)Reference
Olaparib PhthalazinoneReference Compound34[9]
Compound 8a PyridopyridazinoneIsosteric Replacement36[9]
YCH3292 Optimized ScaffoldSystematic Optimization0.23[12]
Compound 16l ThienoimidazoleNovel ScaffoldPotent[13]

Table 1: Comparative inhibitory potencies of novel PARP inhibitors against the PARP-1 enzyme. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

A lower IC₅₀ value indicates higher potency. The data shows that novel scaffolds can achieve potency comparable to or even exceeding that of established drugs.[9][12]

Section 3: Advanced Application: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs represent a pinnacle of targeted cancer therapy, combining the tumor-homing specificity of a monoclonal antibody (mAb) with the cell-killing power of a potent cytotoxic payload.[4][15][16] The design and synthesis of ADCs are significantly more complex than small molecules, involving bioconjugation chemistry that must preserve the integrity of both the antibody and the payload.[16][17]

Core Components and Linker Chemistry

An ADC consists of three parts: the antibody, the linker, and the cytotoxic drug. The linker is crucial, as it must remain stable in systemic circulation but release the payload effectively inside the target cancer cell.

ADC_Structure cluster_adc Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Targets tumor-specific antigen Linker Linker Cleavable or Non-cleavable Antibody:f1->Linker:f0 Conjugation Site (e.g., Cysteine, Lysine) Payload Cytotoxic Payload e.g., Auristatin, Maytansinoid Linker:f1->Payload:f0

Caption: Core components of an Antibody-Drug Conjugate.

Protocol: Site-Specific ADC Synthesis via Engineered Cysteines

Heterogeneous ADCs, produced by conjugating to native lysine or cysteine residues, result in a mixture of products with varying drug-to-antibody ratios (DARs), which can have suboptimal pharmacological properties.[15][17] Site-specific conjugation using engineered cysteines provides a homogeneous product with a defined DAR.[15]

Objective: To synthesize a homogeneous ADC with a DAR of 2 by conjugating a maleimide-functionalized payload to an antibody with engineered cysteine residues.

Materials:

  • Monoclonal antibody with engineered cysteines (e.g., THIOMAB™)

  • Reducing agent (e.g., TCEP)

  • Maleimide-activated cytotoxic payload (e.g., MC-MMAF)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Protocol Steps:

  • Antibody Reduction:

    • Prepare the engineered antibody in a conjugation buffer at a concentration of 5-10 mg/mL.

    • Add a 5-10 fold molar excess of TCEP to selectively reduce the interchain disulfides of the engineered cysteines.

    • Incubate at 37°C for 1-2 hours.

    • Causality: Mild reduction is critical. Over-reduction can break the structural disulfide bonds of the antibody, compromising its integrity. TCEP is a potent, thiol-free reducing agent suitable for this purpose.

  • Payload Conjugation:

    • Dissolve the maleimide-activated payload in a compatible organic solvent (e.g., DMSO) at a high concentration.

    • Add the payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.5 eq per free thiol).

    • Incubate at room temperature for 1-2 hours in the dark.

    • Causality: The maleimide group reacts specifically with the free sulfhydryl group of the reduced cysteine via a Michael addition, forming a stable thioether bond.[15]

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes. This prevents unwanted side reactions.

  • Purification and Characterization:

    • Purify the ADC from unconjugated payload and other reagents using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • Characterize the final ADC product using Hydrophobic Interaction Chromatography (HIC) to confirm the DAR and Mass Spectrometry to verify the molecular weight.

The successful synthesis of a homogeneous ADC is a critical step toward a therapeutic with a predictable and optimized safety and efficacy profile.[15][17]

Section 4: Conclusion and Future Directions

The synthesis of novel anticancer agents is a dynamic field driven by continuous innovation in chemical biology and a deeper understanding of tumor vulnerabilities. The protocols and strategies outlined herein for PARP inhibitors and ADCs exemplify the precision, rationale, and validation required to advance new therapeutic candidates. Future efforts will likely focus on developing multi-target agents, overcoming drug resistance mechanisms, and leveraging new modalities like proteolysis-targeting chimeras (PROTACs) and nucleic acid-based therapies.[12][18] By integrating intelligent design with robust synthetic and analytical methodologies, the scientific community can continue to build a more effective and less toxic arsenal against cancer.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yield, improve purity, and confidently navigate the challenges of this synthetic sequence.

The synthesis is typically approached via a two-step process: the initial formation of an aminothiazole precursor via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. While seemingly straightforward, the second step, in particular, is sensitive to reaction conditions and can lead to undesired side products. This guide is structured to address the most common issues encountered in both stages.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My yield for the first step, the synthesis of Ethyl 2-aminothiazole-4-carboxylate, is significantly lower than expected. What are the likely causes and solutions?

Low yield in the Hantzsch thiazole synthesis is a common starting problem. This reaction involves the cyclocondensation of thiourea and ethyl 3-bromopyruvate.[1] While generally high-yielding, several factors can compromise its efficiency.[2][3]

Potential Causes & Recommended Solutions:

  • Degradation of Ethyl 3-bromopyruvate: As an α-haloketone, this starting material can be unstable and is susceptible to degradation over time, especially if not stored properly.

    • Solution: Use freshly purchased or distilled ethyl 3-bromopyruvate. Before starting, verify its purity via ¹H NMR. Ensure it is stored in a cool, dark place.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of thiourea (e.g., 1.2 equivalents) to ensure the complete consumption of the more expensive ethyl 3-bromopyruvate.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can prevent the reaction from reaching completion.

    • Solution: The reaction is typically run in ethanol at around 70°C for 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.

  • Inefficient Product Isolation: The product often precipitates upon cooling and pouring the reaction mixture into ice water.[1] Mechanical losses during filtration or incomplete precipitation can reduce the isolated yield.

    • Solution: Ensure the mixture is thoroughly cooled before filtration. Wash the collected solid with cold water to remove any soluble impurities. The product is often pure enough after filtration and drying for the next step.[2]

ParameterRecommended ConditionRationale
Reactants Thiourea, Ethyl 3-bromopyruvateForms the thiazole ring via Hantzsch synthesis.[4]
Stoichiometry 1.2 eq. Thiourea / 1.0 eq. Ethyl 3-bromopyruvateEnsures complete conversion of the limiting reagent.[1]
Solvent EthanolGood solubility for reactants, easy to remove.
Temperature 70-80°CProvides sufficient energy for cyclocondensation.
Work-up Pour into ice water, filter precipitateProduct has low solubility in cold water, allowing for easy isolation.[2]
Question 2: The Sandmeyer reaction is giving me a mixture of products, including a di-bromo species. How can I improve the regioselectivity for the desired this compound?

This is the most critical challenge in this synthesis. The Sandmeyer reaction, which converts the 2-amino group to a 2-bromo group, can be complicated by competing bromination at the C5 position of the thiazole ring.[5][6]

The Core Problem: Competing Reactions

You are likely observing the formation of an ethyl 2,5-dibromothiazole-4-carboxylate derivative. Research has shown that under certain conditions, electrophilic bromination at the electron-rich C5 position can occur before or concurrently with the Sandmeyer reaction at C2.[6]

Key Factors Influencing Selectivity:

  • Temperature Control: Temperature is a crucial variable that dictates the reaction pathway.

    • Insight: Electrophilic bromination at C5 can occur at lower temperatures (e.g., -10°C), while the diazotization and subsequent substitution at C2 require higher temperatures to proceed efficiently.[6] A rapid increase in temperature can lead to a mixture of products.

    • Solution: Maintain a strictly controlled low temperature (0 to -10°C) during the diazotization step (slow addition of sodium nitrite). Only after the diazonium salt is fully formed should the temperature be carefully and slowly raised to facilitate the copper-catalyzed substitution.[7]

  • Choice of Copper Catalyst and Reagents: The type of copper salt and the presence of a diazotizing agent like an alkyl nitrite can dramatically alter the outcome.

    • Insight: Using CuBr₂ can favor the formation of di-bromo products.[8] The combination of CuBr₂ and an alkyl nitrite (like n-butyl nitrite) can lead to initial C5 bromination followed by the Sandmeyer reaction.[6]

    • Solution: For selective C2 bromination via the Sandmeyer pathway, use copper(I) bromide (CuBr) as the catalyst.[5] Avoid using alkyl nitrites if C5 bromination is a persistent issue. The classic approach using NaNO₂ in a strong acid like H₂SO₄ or HBr is often more reliable for this transformation.[7]

Optimized Protocol for Selectivity:

StepParameterRecommended ConditionRationale & Citation
1. Diazotization ReagentsNaNO₂, H₂SO₄/HBrForms the aryl diazonium salt intermediate necessary for the Sandmeyer reaction.[5]
Temperature-10°C to 0°CCritical for the stability of the diazonium salt and to suppress premature C5 bromination.[6][7]
AdditionSlow, dropwise addition of NaNO₂ solutionPrevents localized temperature spikes and uncontrolled decomposition of the diazonium salt.
2. Substitution CatalystCopper(I) Bromide (CuBr)Catalyzes the radical-nucleophilic aromatic substitution to replace the diazonium group with bromide.[5]
TemperatureSlowly warm to room temp., then gently heat (e.g., 60°C)Controlled heating promotes the loss of N₂ gas and the formation of the aryl radical for substitution.[8]
Question 3: My Sandmeyer reaction is not going to completion, and I'm recovering a lot of starting material (Ethyl 2-aminothiazole-4-carboxylate). What went wrong?

This issue points directly to a failure in the initial diazotization step. The conversion of the aromatic amine to a diazonium salt is the prerequisite for the entire Sandmeyer sequence.

Potential Causes & Recommended Solutions:

  • Insufficiently Acidic Conditions: The diazotization reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to protonate the amino group.

    • Solution: Ensure the correct concentration and amount of acid (e.g., 48% HBr or concentrated H₂SO₄) are used. The reaction mixture should be strongly acidic throughout the nitrite addition.

  • Premature Decomposition of Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures.

    • Solution: The temperature must be rigorously maintained below 5°C, and ideally between -5°C and 0°C, during the entire NaNO₂ addition. Use an ice-salt bath for effective cooling.

  • Poor Quality of Sodium Nitrite: Old or improperly stored sodium nitrite can be less effective.

    • Solution: Use a fresh bottle of sodium nitrite. Prepare the aqueous solution of NaNO₂ just before use.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic method for creating thiazole rings. It proceeds through a multi-step pathway involving nucleophilic substitution and intramolecular condensation.[4][9]

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (ethyl 3-bromopyruvate), displacing the bromide ion in an Sₙ2 reaction.

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[10]

Q2: Can you explain the mechanism of the Sandmeyer reaction for this specific substrate?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SᵣNAr).[5] It is not a simple nucleophilic substitution, which is disfavored on sp²-hybridized carbons.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Radical Substitution ArNH2 Ethyl 2-amino- thiazole-4-carboxylate ArN2 Thiazole Diazonium Salt (Ar-N₂⁺) ArNH2->ArN2 NaNO₂, H⁺ (0-5 °C) Ar_Radical Aryl Radical (Ar•) + N₂ ArN2->Ar_Radical Cu(I)Br (e⁻ transfer) ArBr Ethyl 5-bromo- thiazole-4-carboxylate (Ar-Br) Ar_Radical->ArBr Cu(II)Br₂ (Br• transfer)

Caption: Simplified mechanism of the Sandmeyer reaction.

  • Diazonium Salt Formation: The primary amine (Ethyl 2-aminothiazole-4-carboxylate) reacts with nitrous acid (formed in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[11]

  • Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuBr) donates a single electron to the diazonium salt.

  • Loss of Nitrogen: This transfer induces the cleavage of the C-N bond, releasing an exceptionally stable molecule of nitrogen gas (N₂) and forming an aryl radical.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) species (e.g., CuBr₂), which is formed in the initial SET step. This regenerates the copper(I) catalyst and yields the final aryl bromide product. The detection of biaryl byproducts in Sandmeyer reactions supports this radical mechanism.[5]

Q3: Are there alternative, non-Sandmeyer methods to synthesize this compound?

While the Sandmeyer reaction starting from the 2-amino precursor is a very common and logical route, other strategies exist for synthesizing brominated thiazoles, though they might start from different precursors.[12] For instance, one could envision a synthesis that builds the thiazole ring with the bromine atom already in place or introduces it via electrophilic substitution on a different thiazole derivative. However, for converting the readily available Ethyl 2-aminothiazole-4-carboxylate, the Sandmeyer reaction remains one of the most direct and established methods.[8]

Experimental Workflows & Diagrams

General Synthetic Workflow

G A Step 1: Hantzsch Synthesis (Thiourea + Ethyl 3-bromopyruvate) B Isolation of Precursor (Ethyl 2-aminothiazole-4-carboxylate) A->B C Step 2: Sandmeyer Reaction (Diazotization & CuBr-catalyzed bromination) B->C D Work-up & Purification (Extraction & Column Chromatography) C->D E Final Product (this compound) D->E

Caption: High-level workflow for the synthesis.

Troubleshooting Decision Tree

G start Low Overall Yield? step_check Which step is problematic? start->step_check step1_issues Low Yield in Step 1? step_check->step1_issues Step 1 step2_issues Problem in Step 2? step_check->step2_issues Step 2 step1_cause1 Check Purity of Ethyl 3-bromopyruvate step1_issues->step1_cause1 step1_cause2 Verify Stoichiometry & Reaction Conditions (TLC) step1_issues->step1_cause2 step2_purity Purity or Conversion Issue? step2_issues->step2_purity purity_issue Purity Issue: Di-bromo Product Observed? step2_purity->purity_issue Purity conversion_issue Conversion Issue: Starting Material Recovered? step2_purity->conversion_issue Conversion purity_sol Solution: 1. Lower Diazotization Temp (-10°C) 2. Use CuBr, not CuBr₂ 3. Slow NaNO₂ Addition purity_issue->purity_sol conversion_sol Solution: 1. Ensure Strong Acidic Medium 2. Maintain Temp < 5°C 3. Use Fresh NaNO₂ conversion_issue->conversion_sol

Caption: Decision tree for troubleshooting low yield issues.

References

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Siméon, F. G., et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 12(21), 4940–4943.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
  • Perveen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2852.
  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
  • Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 125.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ResearchGate. (2014). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • ResearchGate. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.

Sources

Technical Support Center: Purification of Crude Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude Ethyl 5-bromothiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are working with this critical heterocyclic building block. The inherent reactivity of the thiazole ring, coupled with the presence of a bromine atom and an ethyl ester, can present unique challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and obtain your target compound with the desired purity.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of crude this compound.

Question 1: After synthesis and work-up, my crude NMR shows a complex mixture of products. What are the likely impurities?

Answer:

The impurity profile of crude this compound can be complex and is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials.

  • Isomeric Byproducts: In some synthetic pathways, there is a possibility of forming other isomers, such as Ethyl 2-bromothiazole-4-carboxylate, although this is generally less common.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if the work-up conditions are not carefully controlled (e.g., exposure to strong base or acid at elevated temperatures).

  • Over-brominated or Under-brominated Species: If the bromination step is not well-controlled, you may see evidence of thiazoles with no bromine or multiple bromine atoms.

  • Solvent Adducts: Residual high-boiling point solvents from the reaction or work-up (e.g., DMF, DMSO) can be persistent impurities.

Pro-Tip: Always take a crude NMR and LC-MS of your reaction mixture before proceeding with purification. This will give you a clearer picture of what you need to separate and help in selecting the most appropriate purification strategy.

Question 2: I'm having difficulty separating my product from a close-running impurity by column chromatography. What can I do?

Answer:

Poor separation in column chromatography is a common issue. Here’s a systematic approach to troubleshoot this problem[1]:

  • Optimize Your Solvent System:

    • TLC is Key: Before running a column, meticulously screen for the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired product.

    • Vary Polarity: If you are using a standard hexane/ethyl acetate system, try adjusting the ratio. If that fails, consider a different solvent system with altered selectivity. For example, dichloromethane/methanol or toluene/acetone might provide the necessary separation.

    • Three-Component System: Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds, though less likely for this specific molecule) can significantly improve separation.

  • Consider Your Stationary Phase:

    • Standard Silica Gel: This is the most common choice. Ensure it is of good quality and appropriate particle size for your column dimensions.

    • Alumina: For certain compounds, alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.

    • Treated Silica: If you suspect your compound is chelating with the silica, you might consider using silica gel that has been treated with an agent like boric acid.

  • Column Parameters:

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.

    • Loading: Do not overload your column. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase[1].

    • Flow Rate: A slower flow rate can improve separation, but be mindful of diffusion leading to band broadening.

Question 3: My product seems to be degrading on the silica gel column. How can I prevent this?

Answer:

Thiazoles can be sensitive to acidic conditions, and the surface of silica gel is acidic. This can lead to degradation of your product during chromatography.

  • Deactivate the Silica: You can neutralize the silica by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in your eluent before packing the column. A common practice is to use a solvent system containing 0.1-1% triethylamine.

  • Use Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Run your column as quickly as is feasible while still achieving separation. Avoid letting the compound sit on the column for extended periods.

  • Alternative Purification Methods: If column chromatography is consistently problematic, consider other techniques like recrystallization or preparative HPLC.

Question 4: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly[1].

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[1].

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization[1].

  • Change the Solvent System: The chosen solvent may not be appropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to experiment with different solvents or solvent pairs. For esters, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.

Question 5: My yield after purification is very low. Where could my product be going?

Answer:

Low recovery can be frustrating. Here are some potential causes and solutions:

  • Incomplete Elution from the Column: Your compound might be too polar for the solvent system and is stuck on the column. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover more material.

  • Loss During Work-up: Ensure your extractions are efficient. Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Also, be mindful of the pH during aqueous washes, as this can affect the solubility of your compound.

  • Product Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum, especially with heating, can lead to loss of product.

  • Degradation: As mentioned earlier, your compound may be degrading during purification. Re-evaluate your purification conditions for compatibility with your molecule.

  • Inaccurate Crude Mass: Impurities in your crude material can inflate its initial mass, leading to a deceptively low calculated yield of the pure product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the appearance and typical purity of this compound?

A1: It is typically a white to brown powder or crystalline solid. Commercially available products often have a purity of >98.0% (GC).

Q2: What are the recommended storage conditions for this compound?

A2: Due to the potential for slow degradation, it is advisable to store the compound in a cool, dry place, under an inert atmosphere if possible, and protected from light.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a powerful purification technique for liquids, it is generally not the preferred method for this compound. Its relatively high molecular weight suggests a high boiling point, and heating to the required temperature could lead to thermal decomposition. Column chromatography and recrystallization are generally safer and more effective methods.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • NMR (¹H and ¹³C): To confirm the structure and identify any proton- or carbon-containing impurities.

  • LC-MS: To determine the purity by UV absorbance and to confirm the molecular weight of the product and any impurities.

  • Gas Chromatography (GC): Can be used to assess purity, especially for volatile impurities.

  • Melting Point: A sharp melting range is a good indicator of high purity.

Part 3: Experimental Protocols & Data

Detailed Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of crude this compound by silica gel chromatography.

1. Preparation:

  • TLC Analysis: Develop a TLC method to separate the product from impurities. A good starting point is a 20-30% ethyl acetate in hexanes solvent system. The target Rf for the product should be around 0.25.
  • Column Selection: Choose a column with a diameter that allows for a silica gel bed height of about 15-20 cm.
  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

3. Elution:

  • Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
  • Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the pure fractions as determined by TLC.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Data Summary Table
Purification MethodRecommended Solvent System(s)Key Considerations
Column Chromatography * Hexanes/Ethyl Acetate (gradient)[2]* Monitor fractions by TLC.
* Dichloromethane/Methanol (for more polar impurities)[1]* Potential for acid-catalyzed degradation on silica.
* Petroleum Ether/Ethyl Acetate[2]* Dry loading can improve resolution.
Recrystallization * Ethanol/Water* Ensure slow cooling to prevent oiling out.
* Petroleum Ether[2]* Use a minimal amount of hot solvent.
* Ethyl Acetate/Hexanes* Scratching the flask or adding seed crystals can induce crystallization.

Part 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

Purification_Troubleshooting Start Crude Product Obtained Analyze Analyze Crude (TLC, NMR, LC-MS) Start->Analyze ChooseMethod Choose Purification Method Analyze->ChooseMethod ColumnChrom Column Chromatography ChooseMethod->ColumnChrom Impurities with different polarities Recrystal Recrystallization ChooseMethod->Recrystal Crystalline solid with few impurities PoorSep Poor Separation? ColumnChrom->PoorSep OilingOut Oiling Out? Recrystal->OilingOut Degradation Degradation on Column? PoorSep->Degradation No OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Yes CheckLoading Check Column Loading PoorSep->CheckLoading Yes PureProduct Pure Product PoorSep->PureProduct If resolved LowYield Low Yield? Degradation->LowYield No DeactivateSilica Deactivate Silica / Use Alumina Degradation->DeactivateSilica Yes Degradation->PureProduct If resolved OilingOut->LowYield No SlowCool Slow Cooling / Seed Crystals OilingOut->SlowCool Yes OilingOut->PureProduct If resolved CheckLosses Check for Losses in Work-up/Elution LowYield->CheckLosses Yes LowYield->PureProduct No OptimizeSolvent->ColumnChrom CheckLoading->ColumnChrom DeactivateSilica->ColumnChrom SlowCool->Recrystal CheckLosses->Start Re-evaluate entire process

Caption: Troubleshooting workflow for purification.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Ethyl 5-amino-2-bromothiazole-4-carboxylate | 1228281-54-6 - Sigma-Aldrich.
  • 61830-23-7|this compound|BLD Pharm.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • How to synthesize Ethyl 2-bromothiazole-5-carboxylate? - FAQ - Guidechem.
  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5 - Sigma-Aldrich.
  • Ethyl 5-bromothiazole-2-carboxylate | 1202237-88-4 - Sigma-Aldrich.
  • Ethyl 2-bromo-5-methylthiazole-4-carboxylate - CymitQuimica.
  • How to purify esterefication product? - ResearchGate.
  • How to Prepare Ethyl 2-Bromothiazole-4-Carboxylate? - FAQ - Guidechem.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • This compound 61830-23-7 | TCI (Shanghai) Development Co., Ltd.

Sources

Common side reactions in the synthesis of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of synthetic chemistry requires a deep understanding of not just the desired reaction pathway, but also the competing side reactions that can diminish yield and complicate purification. This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 5-bromothiazole-4-carboxylate.

The primary route to this compound involves the diazotization of Ethyl 2-amino-1,3-thiazole-4-carboxylate followed by a copper-catalyzed bromination—a variant of the classic Sandmeyer reaction.[1][2][3] While effective, this process is sensitive to reaction conditions, and the stability of the intermediate thiazole diazonium salt is a critical factor influencing the outcome.[4][5]

This document is structured as a series of troubleshooting questions and answers to address the most common issues encountered during this synthesis, providing not only solutions but also the underlying mechanistic reasoning to empower you to optimize your experimental outcomes.

Core Reaction Pathway

The intended synthesis proceeds through two main stages: the formation of a diazonium salt from the starting amine, followed by the radical-mediated substitution with bromide.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Starting Amine Ethyl 2-amino-1,3-thiazole-4-carboxylate Diazonium Salt Ethyl 4-carboxy-1,3-thiazol-2-yl diazonium salt Starting Amine->Diazonium Salt NaNO₂, HBr 0-5 °C Product Ethyl 5-bromo-1,3-thiazole-4-carboxylate Diazonium Salt->Product CuBr Heat

Caption: The two-step synthesis of this compound.

Q1: My overall yield is very low, and I see a lot of my starting material left over. What's going wrong?

A1: Low yield with significant starting material recovery typically points to inefficient diazotization, the critical first step of the reaction. The formation of the diazonium salt from the 2-aminothiazole derivative is highly dependent on temperature and acid concentration.

Core Problem: The diazonium salt is thermally unstable.[4][6] If the temperature rises prematurely or if the acidic conditions are not optimal, the salt can decompose before the copper bromide is added, or it may not form efficiently in the first place.

Troubleshooting Protocol:

  • Strict Temperature Control: The diazotization step must be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range throughout the slow, dropwise addition of your nitrous acid source (e.g., aqueous sodium nitrite). A sudden temperature spike can lead to rapid decomposition of the diazonium salt, often visible as vigorous nitrogen gas evolution.[6]

  • Ensure Complete Dissolution/Suspension: The starting aminothiazole must be finely suspended or, ideally, fully dissolved in the acidic medium (e.g., HBr/H₂SO₄) before cooling and adding the nitrite source. Poorly mixed reagents will lead to incomplete reaction.

  • Check Reagent Stoichiometry: Use a slight excess of sodium nitrite (approx. 1.1 to 1.2 equivalents) to ensure the complete conversion of the primary amine.

  • Sufficient Acidity: High acidity is required to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite and to prevent unwanted side reactions like azo coupling.[7] Ensure at least 3 equivalents of strong acid are used: one to protonate the amine, one to react with NaNO₂, and one to maintain an acidic environment.

Q2: My mass spectrometry and NMR data show a significant byproduct with a mass corresponding to a hydroxyl group instead of a bromine atom. Why is this happening?

A2: You are observing the formation of Ethyl 5-hydroxythiazole-4-carboxylate . This is a classic and highly competitive side reaction in Sandmeyer chemistry, where water acts as a nucleophile, attacking the diazonium salt.[3][6][8]

Mechanistic Insight: The thiazole diazonium salt is a potent electrophile. In an aqueous acidic environment, water molecules compete with the bromide ions to attack the carbon atom, leading to the displacement of N₂ gas and the formation of a phenol-like hydroxyl group on the thiazole ring. This side reaction is highly temperature-dependent.

Prevention Strategies:

  • Minimize Water Content: While some water is often necessary to dissolve reagents like NaNO₂, avoid using excessively dilute acids. The higher the concentration of water, the more prevalent the hydrolysis side reaction becomes.

  • Temperature is Critical: The rate of hydrolysis increases significantly with temperature. Allowing the reaction to warm up before the addition and reaction of the CuBr catalyst is the most common cause of this byproduct. The reaction should only be warmed after the copper catalyst has been introduced.

  • Catalyst Efficiency: Ensure your Cu(I)Br is active and added promptly after the diazotization is complete. A sluggish catalyst allows more time for the competing hydrolysis reaction to occur.

G Diazonium Thiazole Diazonium Salt Intermediate Desired Desired Product (this compound) Diazonium->Desired + CuBr (Radical Substitution) Side1 Hydrolysis Byproduct (Ethyl 5-hydroxythiazole-4-carboxylate) Diazonium->Side1 + H₂O (Nucleophilic Attack) Side2 Azo Coupling Byproduct (Colored Impurities) Diazonium->Side2 + Unreacted Amine (Electrophilic Substitution) Side3 Dibromination Byproduct (Ethyl 2,5-dibromothiazole-4-carboxylate) Diazonium->Side3 Excess Brominating Agent Harsh Conditions G Start Experiment Complete Analyze Crude Product CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes TroubleshootYield Problem: Low Yield - Check diazotization temp (0-5°C) - Ensure sufficient acid (>3 eq) - Verify NaNO₂ stoichiometry (1.1 eq) CheckYield->TroubleshootYield No Success Pure Product Obtained END CheckPurity->Success Yes TroubleshootPurity Identify Byproduct(s) (NMR, MS) CheckPurity->TroubleshootPurity No TroubleshootYield->Start Rerun Experiment IsOH Is -OH Byproduct Present? TroubleshootPurity->IsOH IsAzo Are Colored Impurities Present? IsOH->IsAzo No FixOH Solution: Hydrolysis - Maintain strict 0-5°C until CuBr addition - Minimize water in reaction IsOH->FixOH Yes IsDiBr Is Dibromo Byproduct Present? IsAzo->IsDiBr No FixAzo Solution: Azo Coupling - Increase acid concentration - Slow NaNO₂ addition IsAzo->FixAzo Yes IsDiBr->Start No/ Other Issues FixDiBr Solution: Dibromination - Use stoichiometric reagents - Avoid overheating during CuBr step IsDiBr->FixDiBr Yes FixOH->Start Rerun Experiment FixAzo->Start Rerun Experiment FixDiBr->Start Rerun Experiment

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Heteroaryl Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, when working with electron-deficient heteroaryl halides such as Ethyl 5-bromothiazole-4-carboxylate, researchers often encounter challenges that can lead to suboptimal results. The unique electronic properties of the thiazole ring can influence catalyst activity and lead to unwanted side reactions, making careful optimization of reaction conditions paramount.[2]

This technical support guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and optimized protocols for the successful Suzuki coupling of this compound. By understanding the underlying principles and common pitfalls, you can significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing direct and actionable solutions.

Q1: My reaction is showing very low or no conversion to the desired product. What are the first things I should check?

A1: Low or no yield is a frequent issue, often stemming from a few key areas.[2] A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester Stability: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] Ensure you are using a fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester or MIDA boronate.[4][5]

    • Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Phosphine ligands are particularly prone to oxidation. Using fresh, properly stored catalyst and ligand is crucial.

    • Solvent and Base Purity: Ensure your solvents are anhydrous and have been degassed to remove oxygen, which can deactivate the palladium catalyst.[4] The purity of your base is also important.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst. This can be achieved by several vacuum/backfill cycles.[4]

    • Temperature: Most Suzuki couplings require elevated temperatures, typically between 80-110 °C.[2] If your reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

Q2: I'm observing significant formation of a side product that appears to be my starting boronic acid without the boron group. What is happening and how can I prevent it?

A2: This is a classic case of protodeboronation , a major competing side reaction in Suzuki couplings.[3] It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This is especially problematic with electron-deficient boronic acids.[4]

  • Mechanism of Protodeboronation: This undesired reaction can be catalyzed by either acid or base.[3] In the context of the Suzuki reaction, the base used to activate the boronic acid for transmetalation can also promote its decomposition.[3]

  • Strategies to Minimize Protodeboronation:

    • Choice of Base: The base is critical for activating the boronic acid, but a strong base can accelerate protodeboronation.[6] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.[4]

    • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for this side reaction.[7] Employing anhydrous conditions with a suitable base can be beneficial.[4]

    • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[4][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[4]

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4] Careful monitoring of the reaction by TLC or LC-MS is advised to stop the reaction once the starting material is consumed.

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl species is another common side reaction. This can be promoted by the palladium catalyst, especially in the presence of oxygen.

  • Causes of Homocoupling:

    • Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting homocoupling.

  • Mitigation Strategies:

    • Thorough Degassing: Rigorous deoxygenation of the reaction mixture by sparging with an inert gas is crucial.[8]

    • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.

    • Ligand Choice: Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[9]

Q4: The purification of my product is difficult due to a closely running impurity on the TLC plate. What could this be and how can I improve the separation?

A4: A closely running spot on a TLC plate is a common purification challenge and can arise from several sources.[10]

  • Potential Impurities:

    • Homocoupled Product: The homocoupled product of your boronic acid is often structurally similar to your desired product and may have a similar polarity.

    • Dehalogenated Starting Material: Dehalogenation of the this compound can occur, leading to the corresponding des-bromo compound.[5]

    • Isomers: Depending on the nature of your boronic acid, isomeric products could be formed.

  • Improving Separation:

    • Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A less polar solvent system may provide better separation. Sometimes, a gradient elution is necessary.

    • Acid-Base Extraction: If your product or the impurity has an acidic or basic functional group, an acid-base workup can be used to selectively extract one of the compounds into an aqueous layer.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Optimized Protocols and Recommended Conditions

The following tables and protocols provide a starting point for the Suzuki coupling of this compound with various boronic acids. Optimization may be required for specific substrates.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃SPhos or XPhos1-3Excellent for a broad range of aryl and heteroaryl boronic acids.[9]
Pd(OAc)₂SPhos or XPhos2-5A common and effective combination.[9]
PdCl₂(dppf)-3-5A reliable catalyst for many Suzuki couplings.[2]
Pd(PPh₃)₄-5A classic catalyst, though sometimes less active for challenging substrates.[9]
Table 2: Recommended Bases and Solvents
BaseEquivalentsSolvent SystemTemperature (°C)
K₃PO₄2-31,4-Dioxane/H₂O (4:1)80-100
Cs₂CO₃2-31,4-Dioxane or Toluene90-110
K₂CO₃2-3DME/H₂O (4:1) or Ethanol80-100
Na₂CO₃2-3DMF or Toluene/H₂O (4:1)80-120

Note: Yields are highly dependent on the specific substrates and reaction conditions.[6]

Experimental Workflow and Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[4]

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent and the base.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Diagrams and Workflows

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'B(OR)₂ + Base PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with a low-yielding reaction, this decision tree can help guide your optimization efforts.

Troubleshooting_Tree Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Start->Side_Products Optimize_Ligand Change Ligand (e.g., Buchwald Ligands) Check_Reagents->Optimize_Ligand Optimize_Solvent Optimize Solvent System Check_Conditions->Optimize_Solvent Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Side_Products->Optimize_Base Protodeboronation Side_Products->Optimize_Ligand Homocoupling Stable_Boron Use More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) Side_Products->Stable_Boron Protodeboronation

Sources

Technical Support Center: Purification of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development professionals who are working with Ethyl 5-bromothiazole-4-carboxylate. The following content provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the purification of this critical heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the diazotization of Ethyl 2-aminothiazole-4-carboxylate followed by a Sandmeyer-type bromination reaction.[1] Based on this and other potential pathways, the primary impurities include:

  • Unreacted Starting Material: Residual Ethyl 2-aminothiazole-4-carboxylate is a frequent contaminant if the diazotization reaction does not go to completion.

  • Hydrolysis Product: The ester functional group is susceptible to hydrolysis, especially in the presence of acidic or basic aqueous conditions during workup, leading to the formation of 5-bromothiazole-4-carboxylic acid.[2][3]

  • Decarboxylation Product: Thiazole carboxylic acids can be unstable and may undergo decarboxylation, particularly at elevated temperatures, to yield 5-bromothiazole.[4][5] While the ester is more stable, its hydrolyzed form is a direct precursor to this impurity.

  • Byproducts from Bromination: Depending on the reaction conditions, minor isomers or over-brominated species might form, although the primary product is generally favored.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., ethyl acetate, dimethyl sulfoxide, petroleum ether) may be present in the crude product.[1]

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification process. The key to successful purification is to first analyze a small sample of the crude material by Thin Layer Chromatography (TLC) to assess the number and nature of impurities.

Issue 1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point. The resulting liquid phase is immiscible with the solvent and, upon cooling, solidifies into an amorphous mass, trapping impurities.

Solution Workflow:

  • Re-dissolve and Dilute: Add more of the hot solvent to fully dissolve the oil. If it remains, you may have an insoluble impurity that can be removed via hot filtration.

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.

  • Change Solvent System: If oiling persists, the chosen solvent is unsuitable. A mixed-solvent system is often the solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.

G start Compound 'Oils Out' during Recrystallization step1 Add more hot solvent to dissolve oil start->step1 step2 Allow solution to cool slowly step1->step2 step3 Induce Crystallization (Scratch flask / Seed crystal) step2->step3 success Pure Crystals Formed step3->success Success fail Oiling Persists step3->fail Failure step4 Switch to a mixed-solvent system step4->step2 fail->step4

Data Table 1: Recommended Solvents for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Rationale & Use Case
Petroleum Ether / HexanesNon-polar40-70Often effective for final purification of non-polar to moderately polar compounds. A literature procedure specifies recrystallization from petroleum ether.[1]
Ethanol/WaterPolarVariableGood for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
Ethyl Acetate/HexanesMid-PolarityVariableA versatile system. The ester group on the target molecule suggests good solubility in ethyl acetate.[6] Hexane acts as the anti-solvent.
IsopropanolPolar82.6A good single-solvent option if the compound has moderate solubility at room temperature and high solubility when hot.
Issue 2: My column chromatography yields poor separation between the product and an impurity.

Causality: Poor separation occurs when the difference in affinity (as measured by the retardation factor, Rf) between the product and an impurity for the stationary phase (silica gel) is too small. An Rf value between 0.25 and 0.40 for the target compound is ideal for good separation.

Solution Workflow:

  • TLC Optimization is Key: Do not run a column until you have optimized the separation on a TLC plate. The goal is to achieve a ΔRf of at least 0.2 between your product and any major impurity.

  • Adjust Solvent Polarity:

    • If Rf values are too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar alternative (e.g., dichloromethane).

    • If Rf values are too low (<0.1): The eluent is not polar enough. Increase the proportion of the polar solvent.

  • Consider a Different Solvent System: If adjusting polarity with a standard Ethyl Acetate/Hexane system fails, try alternative systems that offer different selectivities. For example, replacing Ethyl Acetate with Diethyl Ether or adding a small amount (<1%) of methanol or triethylamine (for basic impurities) can drastically alter separation.

G start Poor Separation in Column Chromatography check_tlc Analyze TLC: Calculate Rf values for product and impurities start->check_tlc high_rf Rf values too high (>0.5)? (Compounds run too fast) check_tlc->high_rf Yes low_rf Rf values too low (<0.1)? (Compounds stick to baseline) check_tlc->low_rf No optimize Optimize Mobile Phase (Target Product Rf ≈ 0.3) high_rf->optimize Decrease Polarity low_rf->optimize Increase Polarity run_column Run Column with Optimized Solvent System optimize->run_column

Data Table 2: Suggested TLC Solvent Systems for Method Development

System (v/v)Typical ApplicationNotes
10-30% Ethyl Acetate in HexanesStarting Point. A literature procedure uses a 1:1 (50%) mixture, suggesting the compound is quite polar.[1] Start with lower polarity and work up.
10-40% Dichloromethane in HexanesAlternative for fine-tuningDichloromethane offers different selectivity compared to ethyl acetate and can sometimes resolve closely running spots.
1% Methanol in DichloromethaneFor more polar impuritiesIf an impurity is significantly more polar (e.g., the hydrolyzed carboxylic acid), a small amount of methanol can help elute it from the column after the main product is collected.

Validated Purification Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for crude material with significant impurities or when multiple compounds are present.

Methodology:

  • TLC Analysis: Determine the optimal eluent system as described in the troubleshooting guide above. A common starting point is 20% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the non-polar solvent (Hexanes) and pour it into the column.

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Pack the column firmly using positive pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.[7][8]

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is best suited for material that is already >90% pure, to remove minor impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. Petroleum ether is a documented effective solvent.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Immediately perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Publishing.
  • Semantic Scholar. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†.
  • Chem-Impex. 2-Bromothiazole.
  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Syntheses. Organic Syntheses Procedure (3).
  • Preprint. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • National Institutes of Health (NIH).
  • Guidechem.
  • The Royal Society of Chemistry.
  • ChemicalBook. 2-Bromothiazole CAS#: 3034-53-5.
  • Organic Syntheses. Organic Syntheses Procedure (11).
  • Lookchem.
  • Sigma-Aldrich.
  • BLD Pharm.
  • New Drug Approvals.
  • Guidechem.
  • Sigma-Aldrich. 2-Bromothiazole 98 3034-53-5.
  • CymitQuimica. CAS 3034-22-8: 2-Amino-5-bromothiazole.
  • The Royal Society of Chemistry.
  • University of Rochester, Department of Chemistry.
  • MDPI.
  • Sigma-Aldrich.
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Sigma-Aldrich.
  • Chemguide. hydrolysis of esters.
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Sigma-Aldrich.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
  • TCI Chemicals.

Sources

Troubleshooting low conversion rates in thiazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with low conversion rates and other common issues during the synthesis of thiazole derivatives. As specialists in synthetic chemistry, we understand that while reactions like the Hantzsch thiazole synthesis are robust, they are not without their nuances. This resource combines fundamental mechanistic understanding with practical, field-tested solutions to help you optimize your reactions and achieve your desired outcomes.

Structure of This Guide

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench. We will delve into the causality behind common experimental pitfalls and provide validated protocols to overcome them.

  • Frequently Asked Questions (FAQs): The Basics

  • Troubleshooting Guide: Low Conversion Rates & Yields

  • Troubleshooting Guide: Side Product Formation & Purity Issues

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs): The Basics

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of a thiazole ring.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[4][5][6] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[6] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[6]

Below is a diagram illustrating the generally accepted mechanism:

Hantzsch_Mechanism Thioamide Thioamide (R'-CSNH2) Intermediate1 S-alkylation Intermediate Thioamide->Intermediate1 S-alkylation (SN2) Haloketone α-Haloketone (R-CO-CH2X) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Guide: Low Conversion Rates & Yields

Low product yield is one of the most common frustrations in thiazole synthesis. The root causes can often be traced back to the quality of starting materials, suboptimal reaction conditions, or inefficient work-up procedures.

Q2: My Hantzsch thiazole synthesis is resulting in a very low yield or failing completely. What are the most likely causes and how can I fix this?

Several factors can contribute to low or no product yield. Let's break them down in a logical troubleshooting sequence.

Low_Yield_Troubleshooting Start Low/No Yield Observed CheckReagents 1. Verify Starting Material Quality Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents are pure ImproveWorkup 3. Refine Work-up & Isolation OptimizeConditions->ImproveWorkup Conditions optimized Success Improved Yield ImproveWorkup->Success

Caption: Troubleshooting workflow for low yields.

1. Scrutinize Your Starting Materials:

  • Purity of α-Haloketone: α-haloketones can be unstable and are often lachrymatory.[6] Over time, they can decompose, leading to a host of side reactions. It is highly recommended to use freshly prepared or purified α-haloketones.[7]

    • Troubleshooting Step: If you suspect your α-haloketone is impure, consider recrystallization or distillation. Monitor purity by TLC or ¹H NMR before use.

  • Purity of Thioamide/Thiourea: Similarly, the purity of your thioamide or thiourea is critical. Impurities can interfere with the reaction.

    • Troubleshooting Step: Recrystallize the thioamide from an appropriate solvent (e.g., ethanol).

2. Optimize Reaction Conditions:

The interplay of solvent, temperature, and reaction time is crucial for maximizing yield.[8][9]

ParameterCommon Issues & Solutions
Solvent A solvent that does not fully solubilize the reactants can lead to a sluggish or incomplete reaction. Polar solvents like ethanol are commonly used.[10] For some substrates, a mixture of solvents, such as ethanol/water, can improve yields.[9] In some cases, greener solvents like deep eutectic solvents (DES) have shown promise.[11]
Temperature Insufficient heat can result in a slow reaction rate, while excessive heat can lead to the decomposition of reactants or the desired product.[7] The optimal temperature is substrate-dependent. If your reaction is sluggish at room temperature or gentle reflux, consider a moderate increase in temperature.
Reaction Time Reactions should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[7] Stopping the reaction too early will result in a low yield, while extended reaction times can lead to byproduct formation.[7]
Heating Method Conventional heating can sometimes be inefficient. Microwave irradiation has been shown to dramatically reduce reaction times (often to minutes) and improve yields for thiazole synthesis.[12][13] Ultrasonic irradiation is another energy-efficient alternative that can promote the reaction.[9]

3. Refine Your Work-up and Isolation:

The product may be forming in solution but is being lost during the work-up. In many Hantzsch syntheses, the initial product is a hydrohalide salt, which is soluble in polar solvents.[14]

  • Troubleshooting Step: The product is often precipitated by adding a base (e.g., sodium carbonate, ammonium hydroxide) to the cooled reaction mixture to neutralize the hydrohalide salt, making the free thiazole less soluble.[5][14][15] Ensure the pH is sufficiently basic to induce precipitation.

Troubleshooting Guide: Side Product Formation & Purity Issues

The formation of multiple products is a common challenge in organic synthesis. Identifying these byproducts is the first step to eliminating them.

Q3: My TLC plate shows multiple spots, and the final product is impure. What are the likely side products and how can I improve selectivity?

Byproduct formation often arises from the reactivity of the starting materials under the reaction conditions.

1. Common Side Products and Their Origins:

  • Unreacted Starting Materials: The most obvious impurities. If significant amounts of starting materials remain, it points to an incomplete reaction (see Q2 for solutions).

  • Hydrolysis of Thioamide: In the presence of water, thioamides can hydrolyze to the corresponding amides. This is more prevalent with prolonged reaction times or if the reaction is not conducted under anhydrous conditions.

  • Self-condensation of α-Haloketone: Under basic conditions, α-haloketones can undergo self-condensation reactions.

  • Formation of Isomers: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products. The reaction medium can be a key determinant of regioselectivity.[15]

    • Neutral Solvents: Typically lead to the formation of 2-(N-substituted amino)thiazoles.[15]

    • Acidic Conditions: Can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[15]

2. Strategies for Improving Selectivity:

  • Control Reaction Conditions: Overheating or extended reaction times can promote side reactions.[7] Monitor the reaction closely by TLC and stop it once the main product spot is maximized.

  • pH Control: For reactions sensitive to regioselectivity, careful control of the pH is essential.[15] If you are getting a mixture of isomers, consider switching to a neutral solvent system.

  • Choice of Halogen in α-Haloketone: The reactivity of the α-haloketone (iodo > bromo > chloro) can influence the rate of the desired reaction versus side reactions.[7] While more reactive α-haloketones can accelerate the cyclization, they may also be more prone to decomposition or other undesired reactions.[7]

  • Catalyst Choice: While many Hantzsch syntheses are catalyst-free, certain variations can benefit from a catalyst. For example, silica-supported tungstosilisic acid has been shown to improve yields and allow for easier purification.[7][9] For direct arylation of the thiazole ring, a palladium catalyst is often used, but be aware that the sulfur in the thiazole can act as a catalyst poison, sometimes necessitating higher catalyst loading.[15]

Side_Product_Analysis ImpureProduct Impure Product (Multiple TLC Spots) IdentifyByproducts Identify Byproducts (NMR, MS) ImpureProduct->IdentifyByproducts AdjustConditions Adjust Reaction Conditions (Temp, Time, pH, Solvent) IdentifyByproducts->AdjustConditions PurifyProduct Purify Product (Column Chromatography, Recrystallization) AdjustConditions->PurifyProduct PureProduct Pure Product PurifyProduct->PureProduct

Caption: Logical flow for addressing purity issues.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Haloketone (1.0 mmol)

  • Thioamide or Thiourea (1.2 mmol)

  • Ethanol (5-10 mL)

  • Saturated sodium bicarbonate or 5% sodium carbonate solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/hot plate

Procedure:

  • In a round-bottom flask, dissolve the thioamide or thiourea in ethanol.

  • In a separate container, dissolve the α-haloketone in a minimal amount of ethanol.

  • Add the α-haloketone solution to the thioamide solution with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[15]

  • Pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate or 5% sodium carbonate to precipitate the product.[5][14]

  • Collect the precipitate by vacuum filtration, washing the filter cake with cold water.

  • Allow the solid to air dry. The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Purification of α-Bromoacetophenone (Example)

Materials:

  • Crude α-bromoacetophenone

  • Hexane or a mixture of hexane and ethyl acetate

  • Erlenmeyer flask, funnel, filter paper

Procedure (Recrystallization):

  • Dissolve the crude α-bromoacetophenone in a minimum amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

References

  • Wikipedia. Thiazole. [Link]
  • Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. [Link]
  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. [Link]
  • PubMed. (2016).
  • International Journal of Research and Development in Pharmacy and Life Sciences. (2019).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. [Link]
  • IOPscience. (2023).
  • National Center for Biotechnology Information. (2015, May 26). Thiazole formation through a modified Gewald reaction. [Link]
  • Organic Chemistry Portal. Thiazole synthesis. [Link]
  • CUTM Courseware. Thiazole. [Link]
  • MDPI. (2024, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]
  • National Center for Biotechnology Information. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]
  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. [Link]
  • Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. [Link]
  • BEPLS. (2024).
  • MDPI. (2024).
  • National Center for Biotechnology Information. (2021).
  • SpringerLink. (2015).
  • Royal Society of Chemistry. (2024, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • ResearchGate. (2022, June 15). (PDF)
  • MDPI. (2016).
  • Taylor & Francis Online. (2015, January 10).
  • ResearchGate. (2022, December 1). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. [Link]
  • MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
  • ResearchGate. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
  • YouTube. (2020, November 5).
  • ResearchGate. (2015).
  • ACS Publications. (2000, November 1).
  • ResearchGate. (2024, September 16).

Sources

Technical Support Center: Alternative Eco-Friendly Synthesis of Thiazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the eco-friendly synthesis of thiazole carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are seeking sustainable alternatives to conventional synthetic methods. We will explore innovative, green approaches that offer advantages in scalability, cost-effectiveness, and environmental impact, while also providing practical troubleshooting advice to overcome common experimental hurdles.[1][2]

Traditional methods for synthesizing thiazoles, such as the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous reagents like toxic haloketones, and generate significant chemical waste.[2][3][4][5] In response to the growing need for sustainable chemistry, the focus has shifted towards greener methodologies.[1][6] This guide delves into several of these advanced techniques, including microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multicomponent strategies.[1][2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to get your research back on track.

Issue 1: Low or No Product Yield in Microwave-Assisted Synthesis

Question: I am attempting a microwave-assisted synthesis of a thiazole carboxylate, but I'm observing very low yields, and sometimes the reaction doesn't seem to proceed at all. What could be the cause, and how can I optimize the reaction?

Answer:

Low yields in microwave-assisted synthesis can stem from several factors, often related to reaction parameters that are unique to this technique. Here’s a systematic approach to troubleshooting:

  • Solvent Choice is Critical: The efficiency of microwave heating is highly dependent on the dielectric properties of the solvent. Solvents with high dielectric constants, like ethanol, water, or ionic liquids, are generally more effective at absorbing microwave energy and promoting rapid, uniform heating.[4][7] If you are using a non-polar solvent, consider switching to a more suitable one. A mixture of solvents, such as ethanol:water, can also be highly effective.[8]

  • Temperature and Time Optimization: While microwave synthesis is known for its rapid reaction times, finding the optimal balance of temperature and time is crucial.[3][7] Excessive heat can lead to the decomposition of reactants or products.[9] It is advisable to perform a time-course study at a fixed temperature to determine the point of maximum yield before significant degradation occurs. Similarly, a temperature screen can identify the minimum temperature required for efficient conversion.

  • Catalyst Selection and Loading: Many eco-friendly protocols utilize a catalyst to enhance reaction rates and yields. The choice of catalyst, from reusable nanoparticles like NiFe2O4 to biocatalysts such as chitosan-based hydrogels, can significantly influence the outcome.[8][10][11] Ensure your catalyst is active and that you are using the appropriate loading. In some cases, catalyst-free conditions in a suitable green solvent can also be highly effective.[1][3]

  • Purity of Starting Materials: Impurities in your reactants, particularly the α-halocarbonyl compound and the thioamide source, can lead to unwanted side reactions that consume starting materials and reduce the yield of your desired thiazole carboxylate.[9] Ensure the purity of your starting materials before setting up the reaction.

Issue 2: Formation of Significant Side Products in One-Pot Multicomponent Reactions

Question: I'm using a one-pot, multicomponent reaction to synthesize a substituted thiazole carboxylate, but I'm getting a mixture of products that is difficult to purify. How can I improve the selectivity of my reaction?

Answer:

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, but their efficiency can be compromised by competing reaction pathways.[12][13][14] Here’s how to address selectivity issues:

  • Order of Reagent Addition: The sequence in which you add your reactants can be critical. In some MCRs for thiazole synthesis, pre-mixing certain components before adding the final reactant can favor the desired reaction pathway. For instance, allowing the α-haloketone and thioamide to react for a short period before introducing the third component might prevent undesired side reactions.

  • Reaction Conditions: Temperature, solvent, and catalyst all play a role in directing the reaction towards the desired product. Mild reaction conditions are often preferable to minimize the formation of byproducts.[2] The use of a recyclable catalyst, such as silica-supported tungstosilicic acid, has been shown to improve yields and selectivity in one-pot syntheses of Hantzsch thiazole derivatives.[1][3]

  • Plausible Reaction Mechanism: Understanding the likely reaction mechanism can help in troubleshooting. For example, in a chemoenzymatic synthesis, the enzyme's active site directs the substrates into a specific orientation, enhancing selectivity.[15][16] If you are not using a catalyst, consider if one might help to control the reaction pathway.

Below is a decision-making workflow for troubleshooting side product formation in MCRs:

MCR_Troubleshooting start Significant Side Products in MCR check_order Review Order of Reagent Addition start->check_order premix Experiment with Pre-mixing Components check_order->premix Is order flexible? optimize_conditions Optimize Reaction Conditions (Temp, Solvent) check_order->optimize_conditions Order is fixed no_change No Improvement premix->no_change improved_selectivity Improved Selectivity premix->improved_selectivity Success! no_change->optimize_conditions mild_conditions Test Milder Conditions optimize_conditions->mild_conditions catalyst Consider a Catalyst mild_conditions->catalyst Still seeing side products mild_conditions->improved_selectivity Success! catalyst->improved_selectivity

Caption: Troubleshooting workflow for MCR side product formation.

Issue 3: Difficulty in Product Purification

Question: My eco-friendly synthesis yields the desired thiazole carboxylate, but I'm struggling to purify it from the reaction mixture, especially when using green solvents like water or ionic liquids. What purification strategies can I employ?

Answer:

Purification can be a bottleneck, but several strategies can be effective:

  • Precipitation and Filtration: In many cases, the thiazole product will precipitate from the reaction mixture upon cooling or neutralization with a base like ammonium hydroxide or sodium carbonate.[9] This is often the simplest and greenest workup procedure.

  • Liquid-Liquid Extraction: If your product is soluble in the aqueous reaction medium, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.[9]

  • Acid-Base Extraction: The basic nitrogen atom in the thiazole ring can be exploited for purification. By dissolving the crude product in an organic solvent and washing with a dilute acid, the thiazole can be selectively moved to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]

  • Recyclable Catalysts: Using a solid-supported or heterogeneous catalyst can simplify purification immensely. These catalysts can often be removed by simple filtration, leaving your product in the solution.[1][8][10][11]

  • Ionic Liquids: When using ionic liquids as solvents, the product can often be extracted with a less polar organic solvent, and the ionic liquid can be recovered and reused.[4][17]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ultrasound-assisted synthesis for thiazole carboxylates?

A1: Ultrasound-assisted synthesis offers several key advantages that align with the principles of green chemistry.[18] These include significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[10][11][18][19] The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates reaction rates, often leading to purer products with simpler workups.[18][20]

Q2: Are there any biocatalytic or enzymatic methods for synthesizing thiazole carboxylates?

A2: Yes, chemoenzymatic approaches are emerging as a novel and green route to thiazole derivatives.[5][15] For example, a one-pot multicomponent synthesis of thiazoles has been developed using trypsin from porcine pancreas as a catalyst under mild conditions, achieving high yields.[15][16][21] These methods offer the advantages of high selectivity and biodegradability of the catalyst.

Q3: How do multicomponent reactions (MCRs) contribute to the green synthesis of thiazole carboxylates?

A3: Multicomponent reactions are inherently green as they combine multiple starting materials in a single step to form a complex product, which reduces the number of synthetic steps, minimizes waste, and saves time and energy.[3][12][13][14] Several MCRs for thiazole synthesis have been developed using eco-friendly conditions, such as in water or with reusable catalysts.[1][3][12]

Q4: What are some examples of green solvents that can be used for thiazole carboxylate synthesis?

A4: The choice of solvent is a cornerstone of green chemistry. For thiazole synthesis, several environmentally benign solvents have been successfully employed, including:

  • Water: It is non-toxic, inexpensive, and non-flammable.[3]

  • Ethanol: A bio-based and relatively safe solvent.[8]

  • Polyethylene glycol (PEG): A non-toxic and recyclable solvent.[3]

  • Ionic Liquids (ILs): These have negligible vapor pressure, are thermally stable, and can often be recycled.[4][17]

Q5: Can these eco-friendly methods be scaled up for industrial applications?

A5: Many of these green methodologies, particularly those utilizing microwave and ultrasound technologies, offer good potential for scalability.[2] The use of recyclable catalysts and continuous flow reactors can further enhance their industrial applicability. However, each specific protocol would require optimization for large-scale production.

Data and Protocols

Comparison of Synthesis Methods

The following table summarizes the typical reaction conditions and outcomes for different eco-friendly synthesis routes for thiazole derivatives.

Synthesis MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedCatalyst-freeWater13015 minGood to Very Good[3]
Microwave-AssistedAcetic AcidEthanol70Not specifiedGood[7]
Ultrasound-AssistedTCsSB BiocatalystEthanolNot specifiedShortHigh[10]
Ultrasound-AssistedSiW/SiO₂Not specifiedNot specifiedNot specified79-90[1][3]
One-Pot MCRNiFe₂O₄ NanoparticlesEthanol:Water (1:1)Not specifiedNot specifiedUp to 92[8]
ChemoenzymaticTrypsin (PPT)Ethanol457 hUp to 94[15][16]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Trisubstituted Thiazoles in Water

This protocol is adapted from a catalyst-free multicomponent domino reaction.[1][3]

  • In a microwave-safe vessel, combine arylglyoxal (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), and thioamide (1 mmol) in 5 mL of deionized water.

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at 130 °C for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product often precipitates from the aqueous solution. Collect the solid product by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If the product does not precipitate, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives

This protocol utilizes a reusable silica-supported catalyst under ultrasonic irradiation.[1][3]

  • To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol), add silica-supported tungstosilicic acid (SiW/SiO₂) as a catalyst.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethanol to the reaction mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Below is a diagram illustrating the general workflow for this ultrasound-assisted synthesis:

Ultrasound_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: α-haloketone, Thioamide, Aldehyde B Add Reusable Catalyst (SiW/SiO₂) A->B C Ultrasonic Irradiation B->C D Monitor by TLC C->D E Filter to Recover Catalyst D->E Reaction Complete F Evaporate Solvent E->F G Recrystallize Product F->G

Caption: General workflow for ultrasound-assisted thiazole synthesis.

References
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • Green synthetic strategies toward thiazoles: a sustainable approach.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evalu
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Serbian Chemical Society.
  • Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][2][3][4]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances.
  • Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacet
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. R Discovery.
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology.
  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines.
  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening.
  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines.
  • A Versatile Multi-Component One-Pot Thiazole Synthesis.
  • A Versatile Multi-Component One-Pot Thiazole Synthesis. Semantic Scholar.
  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv

Sources

Technical Support Center: Minimizing Byproduct Formation During the Bromination of Ethyl Thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of ethyl thiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your desired product, ethyl 2-bromo-1,3-thiazole-4-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.

Question 1: Why is the yield of my desired ethyl 2-bromothiazole-4-carboxylate unexpectedly low, with significant amounts of unreacted starting material?

Answer:

Low conversion is a common hurdle and can often be traced back to several key factors related to the reactivity of the brominating agent and the reaction conditions.

Causality Explained: The bromination of the thiazole ring is an electrophilic aromatic substitution. The electron-withdrawing nature of the ethyl carboxylate group at the C4 position deactivates the ring, making it less susceptible to electrophilic attack. Inefficient bromination can result from a brominating agent that isn't sufficiently reactive under the chosen conditions or a reaction time that is too short.

Troubleshooting Steps:

  • Evaluate Your Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and safety hazards. N-Bromosuccinimide (NBS) is a widely used and generally milder alternative that can improve selectivity and is easier to handle.[1][2] If you are using NBS and still observing low conversion, the issue might lie in the activation of NBS.

  • Optimize Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Acetonitrile (MeCN) or dichloromethane (DCM) are common choices. For less reactive substrates, a more polar solvent like dimethylformamide (DMF) can be beneficial, but be mindful of potential side reactions.

    • Temperature: While room temperature is a good starting point, gentle heating (e.g., to 40-60 °C) can often drive the reaction to completion.[3] However, excessive heat can promote byproduct formation. We recommend a stepwise increase in temperature, monitoring the reaction progress by TLC or LC-MS at each stage.

    • Radical Initiator (for NBS): When using NBS, the reaction can proceed via a radical pathway, especially for allylic or benzylic brominations.[4] For aromatic bromination, the mechanism is typically electrophilic. However, the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with photochemical stimulation (e.g., a UV lamp), can sometimes facilitate the reaction, though this is less common for heteroaromatic systems unless a specific radical mechanism is intended.

  • Consider a Catalyst: The addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine source. For instance, mandelic acid has been shown to catalyze aromatic bromination with NBS in aqueous conditions.[5]

Question 2: My NMR/LC-MS analysis shows the presence of dibrominated and/or other unexpected byproducts. How can I improve the regioselectivity for the C2 position?

Answer:

The formation of multiple brominated species is a clear indication of a lack of selectivity in the reaction. The thiazole ring has multiple positions susceptible to bromination (C2, C5), and controlling the regioselectivity is paramount.

Causality Explained: The C2 and C5 positions of the thiazole ring are both electron-rich and thus potential sites for electrophilic attack. The electronic and steric environment of the starting material, along with the reaction conditions, will dictate the preferred site of bromination. Over-bromination (dibromination or even tribromination) occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[6][7][8]

Strategies for Enhancing Regioselectivity:

  • Precise Stoichiometry: This is the most critical factor. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise or as a solution via a syringe pump over an extended period can help maintain a low concentration of the electrophile, thereby minimizing over-reaction.

  • Choice of Brominating Agent: As mentioned, NBS is generally more selective than elemental bromine.[1] Other specialized brominating agents, such as tetra-butylammonium tribromide, have also been employed for selective brominations.[9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C or even lower and slowly allowing the reaction to warm to room temperature can significantly enhance selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor a particular isomer. It is often beneficial to screen a few solvents (e.g., CCl₄, CHCl₃, MeCN) to determine the optimal one for your specific substrate.

Question 3: I am struggling with the purification of ethyl 2-bromothiazole-4-carboxylate. What are the best practices for work-up and purification?

Answer:

Effective purification is essential to isolate the desired product in high purity. Challenges often arise from unreacted starting materials, the brominating agent's byproducts (e.g., succinimide from NBS), and isomeric byproducts.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Quench any excess brominating agent by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will convert the reactive bromine species into bromide salts.

  • Aqueous Work-up:

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

      • Water.

      • Saturated aqueous sodium chloride (brine) to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Hexane or a mixture of ethyl acetate and petroleum ether are commonly used solvent systems.[10][11]

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the bromination of ethyl thiazole-4-carboxylate.

What is the most effective and safest brominating agent for this reaction?

N-Bromosuccinimide (NBS) is highly recommended.[4] It is a crystalline solid that is easier and safer to handle than liquid bromine.[1][2] NBS often provides better regioselectivity and can be used under milder conditions, which helps to minimize byproduct formation.

How does the ethyl carboxylate group influence the bromination reaction?

The ethyl carboxylate group at the C4 position is an electron-withdrawing group. This deactivates the thiazole ring towards electrophilic substitution, making the reaction more challenging than with an unsubstituted thiazole. However, it also directs the bromination, primarily to the C2 position, as the C5 position is more deactivated.

Can I use microwave-assisted synthesis for this bromination?

Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for this reaction. It can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by providing rapid and uniform heating.[12] However, careful optimization of the temperature, time, and power is necessary to avoid decomposition and over-bromination.

What are the key analytical techniques to monitor the reaction and characterize the product?
  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the masses of the starting material, product, and any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and for identifying and quantifying any isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for reaction monitoring and product analysis, particularly for volatile compounds.

Experimental Protocols

Protocol 1: Standard Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl thiazole-4-carboxylate (1.0 eq.) in acetonitrile (MeCN).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Table 1: Comparison of Brominating Agents
Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) MeCN or DCM, RT to 60 °CSafer, easier to handle, generally more selectiveCan be less reactive than Br₂
**Elemental Bromine (Br₂) **Acetic acid or CCl₄, 0 °C to RTHighly reactiveCorrosive, toxic, can lead to over-bromination and safety hazards
Tetra-butylammonium tribromide Various organic solventsSolid, easy to handle, can be highly selectiveMore expensive

Visualizing the Process

Workflow for Minimizing Byproducts

G cluster_0 Pre-Reaction Planning cluster_1 Reaction Execution cluster_2 Post-Reaction & Purification start Start: Ethyl Thiazole-4-carboxylate reagent_selection Select Brominating Agent (NBS Recommended) start->reagent_selection stoichiometry Precise Stoichiometry (1.05-1.1 eq.) reagent_selection->stoichiometry reaction_setup Reaction Setup (Solvent, Temperature) stoichiometry->reaction_setup byproduct Byproduct Formation stoichiometry->byproduct Incorrect Stoichiometry monitoring Monitor Progress (TLC/LC-MS) reaction_setup->monitoring reaction_setup->byproduct Harsh Conditions workup Aqueous Work-up & Quenching monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Pure Ethyl 2-bromothiazole-4-carboxylate purification->product

Caption: Workflow for optimizing the bromination of ethyl thiazole-4-carboxylate.

Decision Tree for Troubleshooting

G start Problem Encountered low_yield Low Yield? start->low_yield byproducts Byproducts Observed? start->byproducts increase_temp Increase Temperature low_yield->increase_temp Yes check_stoichiometry Check Stoichiometry byproducts->check_stoichiometry Yes change_solvent Change Solvent increase_temp->change_solvent Still Low solution Problem Solved increase_temp->solution add_catalyst Add Catalyst change_solvent->add_catalyst Still Low change_solvent->solution add_catalyst->solution lower_temp Lower Temperature check_stoichiometry->lower_temp Stoichiometry OK check_stoichiometry->solution Corrected change_agent Change Brominating Agent lower_temp->change_agent Still Byproducts lower_temp->solution change_agent->solution

Caption: Troubleshooting decision tree for bromination issues.

References

  • Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • National Institutes of Health. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC.
  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ScienceMadness. (2011). Bromination of thiazoles - quite problematic.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • MDPI. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

Sources

Technical Support Center: Recrystallization of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Ethyl 5-bromothiazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions to common challenges encountered during the recrystallization of this key heterocyclic building block. The guidance herein is structured to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant to its recrystallization?

Understanding the compound's properties is the foundation of a successful purification strategy. These values dictate solvent choice, heating and cooling parameters, and potential challenges like "oiling out."

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Recrystallization
CAS Number 61830-23-7[1]Ensures correct compound identification.
Molecular Formula C₆H₆BrNO₂S[1]Provides context for polarity and solvent interactions.
Appearance White to Brown Crystalline PowderThe goal of recrystallization is to remove colored impurities and obtain a white to off-white solid.
Melting Point 75.0 - 85.0 °CThis relatively low melting point increases the risk of the compound melting in the hot solvent and separating as an oil rather than crystallizing. The solvent's boiling point should ideally be lower than the compound's melting point.
Purity (Typical) >98.0% (GC)This is the target purity achievable with a well-executed recrystallization.
Storage Conditions Inert atmosphere, 2-8°C[1]Indicates sensitivity to air or moisture; recrystallization should be performed relatively quickly, and the final product stored appropriately.
Q2: What are the most probable impurities in a crude sample of this compound?

Identifying potential impurities is critical for selecting a solvent system that will keep them dissolved while allowing the desired product to crystallize. Based on common synthetic routes for similar compounds (e.g., Sandmeyer-type reactions from an amino-thiazole precursor), impurities may include[2]:

  • Unreacted Starting Materials: Such as the corresponding 2-amino-thiazole ester. This impurity is significantly more polar than the product.

  • Side-Products: From incomplete or alternative reaction pathways.

  • Residual Reagents: Such as copper salts or acidic residues from the synthesis[3].

  • Degradation Products: Formed during the reaction or subsequent workup.

Q3: How should I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For this compound, an ester, a good starting point is a solvent system that balances polarity. A rule of thumb suggests that solvents sharing a functional group with the solute can be effective solubilizers[4][5]. Given its ester functionality and heterocyclic nature, a mixed-solvent system is often optimal.

The following flowchart outlines a logical approach to solvent selection.

Solvent_Selection cluster_single_solvent Single Solvent Screening cluster_mixed_solvent Mixed Solvent System Development start Start: Test Solubility of Crude Product (~10-20 mg) test_polar Test Polar Solvents (e.g., Ethanol, Isopropanol) start->test_polar test_nonpolar Test Non-Polar Solvents (e.g., Hexanes, Toluene) start->test_nonpolar test_midpolar Test Mid-Polar Solvents (e.g., Ethyl Acetate, DCM) start->test_midpolar result_polar Soluble at Room Temp? test_polar->result_polar result_nonpolar Insoluble Even When Hot? test_nonpolar->result_nonpolar result_midpolar Soluble Hot, Insoluble Cold? test_midpolar->result_midpolar outcome_polar Unsuitable as single solvent. Consider as 'Soluble' solvent in a mixed pair. result_polar->outcome_polar outcome_nonpolar Unsuitable as single solvent. Consider as 'Insoluble' solvent in a mixed pair. result_nonpolar->outcome_nonpolar outcome_midpolar IDEAL SINGLE SOLVENT Proceed with Recrystallization result_midpolar->outcome_midpolar mix_start Dissolve crude in minimum hot 'Soluble' solvent (e.g., Ethyl Acetate). outcome_polar->mix_start mix_add_insoluble Add 'Insoluble' solvent (e.g., Hexanes) dropwise at boiling point until solution becomes cloudy (turbid). outcome_nonpolar->mix_add_insoluble mix_start->mix_add_insoluble mix_clarify Add a few drops of hot 'Soluble' solvent to redissolve and clarify. mix_add_insoluble->mix_clarify mix_cool Allow to cool slowly. mix_clarify->mix_cool mix_success SUCCESSFUL SYSTEM Scale up for bulk purification. mix_cool->mix_success

Caption: Solvent selection workflow for recrystallization.

Troubleshooting Guide

This section addresses specific, common issues encountered during the recrystallization of this compound.

Problem: My compound has "oiled out" instead of forming crystals.

Causality: This is the most frequent issue for compounds with low melting points like this one (75-85°C)[6]. Oiling out occurs when the saturated solution is cooled to a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid crystal lattice. Highly concentrated solutions or rapid cooling exacerbates this problem[6].

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source and re-heat until the oil fully redissolves. Add 10-20% more of the hot solvent to decrease the solution's saturation point[7].

  • Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask (e.g., with glass wool) can promote the slow formation of high-quality crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[8][9].

  • Change Solvent System: If oiling out persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent system.

Oiling_Out_Troubleshooting cluster_actions start Problem: Compound Oiled Out step1 Step 1: Re-heat Solution to Redissolve Oil start->step1 step2 Step 2: Add More Hot Solvent (10-20% vol.) step1->step2 step3 Step 3: Cool Slowly (Ambient, No Ice Bath) step2->step3 check Did Crystals Form? step3->check action1 Scratch inner flask surface check->action1 No success Success: Collect Crystals check->success Yes failure Persistent Oiling: Re-evaluate Solvent System check->failure If still no crystals action1->check action2 Add a seed crystal action2->check

Caption: Troubleshooting flowchart for "oiling out".

Problem: No crystals are forming, even after the solution has cooled completely.

Causality: This typically arises from one of two scenarios: 1) too much solvent was used, and the solution is not saturated at the lower temperature, or 2) the solution is supersaturated, and crystallization has not been initiated[7][9].

Solutions:

  • For Unsaturated Solutions (Too Much Solvent):

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. A 10-15% reduction in volume is a good starting point. Allow the concentrated solution to cool again[9]. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.

  • For Supersaturated Solutions (No Nucleation):

    • Scratch the Flask: As described previously, scratching provides energy and a surface for nucleation[9].

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth[8].

    • Ultra-Cooling: Place the flask in an ice-salt bath to achieve lower temperatures, which can sometimes force crystallization. Combine this with occasional scratching[7].

Problem: The final yield of purified crystals is very low.

Causality: A low yield (e.g., <50%) often means a significant amount of your product remains dissolved in the mother liquor[9]. This can be due to using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even when cold[8].

Solutions:

  • Minimize Solvent Usage: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled. After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes before filtration to maximize precipitation[8].

  • Recover from Mother Liquor:

    • Collect the filtrate (mother liquor) after the first filtration.

    • Reduce its volume by 50-70% using a rotary evaporator.

    • Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first and might require a separate recrystallization.

Recommended Experimental Protocol

This protocol details a robust method for the recrystallization of this compound using a mixed Hexanes/Ethyl Acetate solvent system. This system is chosen because ethyl acetate is a good solvent for the ester functional group, while hexanes act as an anti-solvent to reduce solubility upon cooling.

Protocol_Workflow start 1. Dissolution step2 2. Hot Filtration (Optional) start->step2 If insoluble impurities present step3 3. Crystallization start->step3 If solution is clear step2->step3 step4 4. Isolation step3->step4 step5 5. Drying step4->step5 finish Pure Product step5->finish

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate, add the minimum amount of hot ethyl acetate dropwise while stirring until the solid just dissolves.

    • Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield[8].

  • Decolorization (If Necessary):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight).

    • Re-heat the mixture to boiling for a few minutes.

    • Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules[9]. It must be filtered while the solution is hot.

  • Hot Filtration (If Charcoal or Insoluble Impurities are Present):

    • Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper).

    • Filter the hot solution quickly into a clean, pre-heated Erlenmeyer flask.

    • Causality: Keeping the apparatus hot prevents the desired compound from crystallizing prematurely in the funnel[6].

  • Inducing Crystallization:

    • While the clear filtrate is still boiling, add hexanes dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

    • Remove the flask from the heat source.

  • Cooling & Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the crystals under vacuum. A melting point determination can confirm the purity against the reference value.

References

  • Biocyclopedia. (2026).
  • University of Rochester Department of Chemistry. (n.d.).
  • University of York Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • J&K Scientific LLC. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.).

Sources

Technical Support Center: Monitoring Ethyl 5-bromothiazole-4-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Ethyl 5-bromothiazole-4-carboxylate using Thin-Layer Chromatography (TLC). The guidance provided herein is grounded in established chromatographic principles and extensive field experience to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring my this compound reaction on a silica gel TLC plate?

A good starting point for a mobile phase is a mixture of ethyl acetate and hexane.[1][2] A 1:1 (v/v) or 50% ethyl acetate in hexane solution is often effective for many thiazole derivatives.[1][2] The optimal ratio will depend on the specific starting materials and other components in your reaction mixture. It is advisable to test a range of solvent polarities to achieve an optimal retention factor (Rf) for your product, ideally between 0.3 and 0.7.[3]

Table 1: Recommended Solvent Systems for Initial Screening

Solvent System (v/v)Polarity IndexTypical Application
20% Ethyl Acetate in HexaneLowFor less polar starting materials and products.
50% Ethyl Acetate in Hexane Medium (Recommended Start) Good general-purpose system for thiazoles. [1][2]
70% Ethyl Acetate in HexaneMedium-HighWhen starting materials are significantly more polar.
5% Methanol in DichloromethaneHighFor highly polar compounds that show low Rf in ethyl acetate/hexane.[4]
Q2: My spots are not visible under UV light. What are my alternative visualization options?

While this compound, being an aromatic heterocycle, should be UV active, several factors can lead to poor visibility.[5] If UV visualization is not effective, consider the following methods:

  • Iodine Vapor: This is a widely used, semi-destructive method that is effective for a broad range of organic compounds, particularly those that are unsaturated or aromatic.[6][7][8] Simply place your developed TLC plate in a chamber containing a few crystals of iodine.[7][8] Compounds that interact with iodine will appear as yellow-brown spots.[7]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[7] It may also be effective for certain heterocycles.

  • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating, which can aid in distinguishing between the product and starting materials.[6][7]

Q3: My spots are streaking down the TLC plate. What are the common causes and how can I fix this?

Streaking on a TLC plate can be caused by several factors:[9][10]

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[9][10] Try diluting your reaction mixture before spotting it on the TLC plate.

  • Inappropriate Spotting Solvent: If your sample is dissolved in a highly polar solvent for spotting, it can interfere with the separation. Ensure the spotting solvent is as non-polar as possible and allow it to fully evaporate before developing the plate.[3]

  • Compound Acidity/Basicity: Thiazole derivatives can have basic nitrogens that interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a modifier to your mobile phase can resolve this. For basic compounds, add 0.1-1% triethylamine. For acidic compounds, add 0.1-1% acetic or formic acid.[4][9]

  • Compound Decomposition: Some compounds may be unstable on silica gel.[3][11] If you suspect this, you can try using a different stationary phase, such as alumina, or running a 2D TLC to check for degradation.[4][12]

II. Troubleshooting Guide

Problem 1: The Rf values of my starting material and product are too similar, making it difficult to monitor the reaction.
  • Solution 1: Change the Solvent System. The polarity of the mobile phase is not the only factor affecting separation.[13] Try a solvent system with different properties. For instance, if you are using ethyl acetate/hexane, switch to a system like dichloromethane/methanol or toluene/acetone.[4][13] These solvents have different interactions with the stationary phase and your compounds, which can improve separation.

  • Solution 2: Use a Co-spot. A "co-spot" involves spotting your starting material and your reaction mixture in the same lane on the TLC plate.[14] If the starting material and product are different, you will see an elongated spot or two distinct spots. If they are the same, you will see a single, round spot.[14]

Problem 2: All my spots remain at the baseline (Rf ≈ 0).
  • Solution: Increase the Polarity of the Mobile Phase. If your compounds are not moving from the baseline, your eluent is not polar enough to displace them from the silica gel.[9] Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 20% ethyl acetate in hexane, try 50% or even 70%. If that is still insufficient, a more polar system like 5% methanol in dichloromethane may be necessary.[4]

Problem 3: All my spots run to the solvent front (Rf ≈ 1).
  • Solution: Decrease the Polarity of the Mobile Phase. If your compounds are moving with the solvent front, your eluent is too polar.[9] Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 50% ethyl acetate in hexane, try 20% or 10%.

III. Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction
  • Prepare the TLC Plate: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the "SM" lane.

    • Apply a small spot of your reaction mixture to the "R" lane.

    • In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.

    • Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.[9]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the pencil line where you spotted your samples.[9] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (254 nm).[5] If necessary, use a secondary visualization technique like an iodine chamber.[7]

  • Analyze the Results: Compare the spots in the "R" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

IV. Visual Diagrams

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples (SM, C, R) prep_plate->spot_samples develop_plate Develop in Chamber spot_samples->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_light UV Light (254 nm) dry_plate->uv_light stain Staining (e.g., Iodine) uv_light->stain analyze_spots Analyze Spots & Calculate Rf stain->analyze_spots

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Logic start Observe TLC Plate streaking Streaking Spots? start->streaking rf_issue Poor Separation? streaking->rf_issue No overloaded Dilute Sample streaking->overloaded Yes no_spots No Spots Visible? rf_issue->no_spots No change_solvent Change Solvent System rf_issue->change_solvent Yes no_spots->start No use_stain Use Alternative Stain no_spots->use_stain Yes modifier Add Modifier (e.g., TEA) overloaded->modifier

Caption: Decision tree for troubleshooting common TLC issues.

V. References

  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • (n.d.). TLC Visualization Methods. Retrieved from

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • ResearchGate. (2015). Why is it that a single spot on TLC does not necessarily mean the compound is pure? Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds. Retrieved from

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from

  • (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from

  • Scribd. (n.d.). TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid. Retrieved from

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Retrieved from

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from

Sources

Navigating Thermal Stability in Large-Scale Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Managing Thermal Stability. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical processes. The transition from laboratory to plant scale introduces significant challenges, particularly concerning heat management.[1][2] A reaction that is well-behaved in a 1-liter flask can become a dangerous runaway process in a 1000-liter reactor due to the fundamental shift in the surface-area-to-volume ratio, which drastically reduces the efficiency of heat removal.[3][4]

This resource provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter. It is structured to provide not just procedural steps, but the underlying scientific principles—the "why" behind the "how"—to empower you to make informed, safety-conscious decisions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Thermal Safety

This section addresses the foundational concepts of thermal stability and hazard assessment.

Q1: What is a thermal runaway reaction, and what are the primary causes?

A thermal runaway is a hazardous situation that occurs when an exothermic reaction generates heat faster than it can be removed.[4] This creates a dangerous positive feedback loop: the increasing temperature accelerates the reaction rate, which in turn generates even more heat.[5][6] If uncontrolled, this can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, fires, and the release of toxic substances.[7]

The primary causes of thermal runaway incidents often fall into these categories:

  • Insufficient understanding of reaction chemistry: A lack of knowledge about the reaction's heat output (enthalpy), the rate of heat release, and potential secondary decomposition reactions is a major contributor.[8][9]

  • Inadequate heat removal: As processes are scaled up, the reactor's volume increases by the cube of its radius, while the heat transfer area only increases by the square.[8] This mismatch makes it progressively harder to dissipate the heat generated.[3]

  • Process deviations: Malfunctions such as loss of cooling, agitator failure, or incorrect reagent charging can disrupt the delicate thermal balance.[10]

  • Contamination: The presence of unexpected impurities can sometimes catalyze a dangerous, unforeseen reaction.[8]

Q2: How can I proactively assess the thermal risk of my chemical process before a large-scale run?

A proactive thermal risk assessment is non-negotiable for safe scale-up. It involves a multi-step approach to understand both the desired reaction and potential undesired reactions (like decomposition).[11]

The key steps include:

  • Hazard Screening: The initial step is to determine the thermal stability of all individual components and the final reaction mixture.[8] Differential Scanning Calorimetry (DSC) is a powerful screening tool for this purpose.[12][13] It measures the heat flow associated with temperature changes in a small sample, allowing for the detection of exothermic events and the determination of onset temperatures for decomposition.

  • Quantifying the Desired Reaction: Reaction Calorimetry (RC) is essential for measuring the heat generated by the intended process under controlled conditions.[14] It provides critical data on the heat of reaction, the rate of heat release, and the total adiabatic temperature rise, which helps in designing adequate cooling systems for the plant-scale reactor.[15][16]

  • Simulating Worst-Case Scenarios: Adiabatic calorimetry is used to simulate a "worst-case" scenario, such as a complete loss of cooling.[1][16] This technique helps determine the Time to Maximum Rate (TMR) and the maximum temperature and pressure that could be reached during a runaway, which is crucial information for designing emergency relief systems.[10]

Q3: What are the key differences between Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC)?

While both are thermal analysis techniques, DSC and RC serve different primary purposes in process safety.

FeatureDifferential Scanning Calorimetry (DSC)Reaction Calorimetry (RC)
Primary Use Thermal hazard screening of materials and reaction mixtures.[12][13]Quantifying heat evolution and kinetics of the desired chemical process.[11][14]
Typical Sample Size Small (typically 1-20 mg).[12]Larger, more representative volumes (e.g., 300 ml to 2 L).[15]
Operating Mode Typically non-isothermal (temperature ramp) to find decomposition onsets.[12]Often isothermal or isoperibolic to mimic plant conditions.[15]
Key Data Output Onset temperature of decomposition, total energy release (J/g).[12]Heat of reaction (kJ/mol), heat release rate (W/kg), adiabatic temperature rise (°C).[15]
Main Contribution Identifies if and when a material might become unstable.Determines how much heat is released during the normal process and how fast.[17]

Section 2: Troubleshooting Guides - Reacting to Real-Time Events

This section provides actionable guidance for specific, high-stakes scenarios you might encounter during a large-scale synthesis.

Scenario 1: The reactor temperature is rising unexpectedly, even with the cooling system at maximum capacity.

This is a critical sign of a potential thermal runaway. Immediate and calm action is required.

Immediate Steps:

  • Stop All Feeds: Immediately halt the addition of any reagents to the reactor. This prevents adding more fuel to the exothermic reaction.[5]

  • Verify Agitation: Ensure the agitator is running correctly. A loss of mixing can create localized hot spots and severely reduce heat transfer to the reactor walls.[18]

  • Check Cooling System Integrity:

    • Confirm coolant is flowing and that the inlet temperature is correct.

    • Check for any blockages or leaks in the cooling lines.

    • Ensure there is no accumulation of non-condensable gases in the cooling jacket, which can act as an insulator and drastically reduce heat transfer efficiency.[19][20]

  • Activate Emergency Cooling/Quench: If the temperature continues to rise, activate any pre-planned emergency measures. This could be a secondary, high-capacity cooling system, or the injection of a reaction inhibitor ("quench") or a cold, inert solvent to absorb the excess heat.[4][21]

  • Prepare for Emergency Venting: If the temperature and pressure continue to escalate, be prepared for the emergency relief system (e.g., rupture disc or safety valve) to activate. All personnel should evacuate to a safe location.[7][22]

Logical Flow for Troubleshooting an Unexpected Temperature Rise:

G A Unexpected Temperature Rise Detected B Immediately Stop All Reagent Feeds A->B C Verify Agitator is Functional B->C D Check Cooling System Operation (Flow, Temp, Blockages) C->D E Temperature Stabilizing? D->E Evaluate F Activate Emergency Cooling / Quench System E->F No G Monitor Reactor Temperature and Pressure Closely E->G Yes H Temperature Still Rising? F->H Evaluate K Process is Under Control. Investigate Root Cause Post-Mortem. G->K H->G No I Prepare for Emergency Venting Evacuate Personnel H->I Yes J Continue Monitoring from a Safe Location I->J

Caption: Troubleshooting workflow for an unexpected temperature increase.

Scenario 2: The process is taking much longer than in the lab, and we suspect poor heat transfer is the cause.

Inefficient heat transfer not only slows down a process but can also hide developing thermal hazards.

Diagnostic Steps:

  • Analyze Temperature Data: Compare the internal process temperature with the temperature of the heating/cooling jacket. A large difference (ΔT) indicates poor heat transfer.

  • Evaluate Mixing Efficiency: Inadequate mixing is a common culprit.[23]

    • Are there dead zones in the reactor where material is not being circulated effectively?

    • Is the agitator speed sufficient for the viscosity of the reaction mass? Overhead stirrers are generally more effective for larger, thicker mixtures than magnetic stir bars.[5]

    • Consider if the impeller design is appropriate for the vessel geometry and reaction type.

  • Inspect Heat Transfer Surfaces: Over time, fouling or residue can build up on the internal walls of the reactor, creating an insulating layer. The reactor may need to be cleaned.

  • Check for Non-Condensable Gases: In steam-heated reactors, an accumulation of air or other non-condensable gases in the jacket can severely impede heat transfer.[19][24] These gases need to be periodically vented.

Corrective Actions:

  • Optimize Agitation: Increase the agitator speed or consider retrofitting with a more efficient impeller design (e.g., a pitched-blade turbine or anchor stirrer).

  • Reactor Cleaning: Implement a regular cleaning schedule for the reactor to prevent the buildup of fouling.

  • System Purging: Ensure procedures are in place to purge non-condensable gases from utility lines.

Section 3: Experimental Protocols & Best Practices

This section details key experimental workflows and preventative measures to ensure thermal stability from the outset.

Protocol 1: Standard DSC Screening for Thermal Hazards

This protocol outlines a standard procedure for using Differential Scanning Calorimetry to assess the thermal stability of a reaction mixture, based on ASTM E537.[12]

Objective: To determine the onset temperature of any exothermic decomposition and the total energy released.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel).[12] Using sealed crucibles is critical to prevent the loss of volatile components, which could lead to dangerously misleading results.[13][25]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument.

  • Thermal Program: Heat the sample at a constant ramp rate, typically 2-5 °C/min, from ambient temperature to a temperature well beyond the process operating temperature (e.g., 400 °C). Slower ramp rates can improve sensitivity in detecting onset temperatures.[12]

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify and integrate any exothermic peaks to determine the total heat of decomposition (in J/g).

    • Determine the onset temperature (T_onset), which is the temperature at which the exothermic event begins.

Interpretation: A significant exotherm with an onset temperature close to your intended process temperature is a major red flag. A safety margin of at least 50-100 °C between the maximum process temperature and the T_onset is often recommended.[3]

Protocol 2: Heat Flow Reaction Calorimetry for Scale-up Data

Objective: To measure the heat release profile of the desired reaction to determine the cooling requirements for the large-scale reactor.

Methodology:

  • Reactor Setup: Assemble the reaction calorimeter (e.g., Mettler-Toledo RC1e) which works by measuring the heat flowing across the reactor wall in real-time.[11] Charge the reactor with the initial reactants and solvent.

  • Isothermal Operation: Bring the reactor contents to the desired process temperature and allow them to stabilize.

  • Reagent Addition: Add the limiting reagent at a controlled rate that mimics the planned addition profile at the manufacturing scale.

  • Real-Time Monitoring: The calorimeter's software continuously calculates the instantaneous heat flow (Q_rxn) from the reaction.

  • Data Analysis:

    • The total heat of reaction (ΔH_rxn) is calculated by integrating the heat flow over the duration of the addition.

    • The maximum heat release rate (Q_max) is identified. This value is critical for ensuring the plant reactor's cooling system can handle the peak heat load.

    • The data can also be used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction mass could reach if cooling were to fail.[11]

Workflow for Thermal Hazard Assessment:

G cluster_0 Step 1: Screening cluster_1 Step 2: Process Characterization cluster_2 Step 3: Worst-Case Analysis cluster_3 Step 4: Engineering Controls A DSC Analysis (Raw Materials & Mixture) B Identify Decomposition Onset (T_onset) and Energy (ΔH_d) A->B C Reaction Calorimetry (RC) (Simulate Process Conditions) G Design Cooling System Based on Q_rxn B->G Data informs design H Size Emergency Relief System Based on TMR and P_max B->H Data informs design D Determine Heat of Reaction (ΔH_rxn) and Heat Release Rate (Q_rxn) C->D E Adiabatic Calorimetry (Simulate Cooling Failure) D->G Data informs design D->H Data informs design F Determine Time to Max Rate (TMR) and Max Pressure (P_max) E->F F->H Data informs design

Sources

Avoiding the use of toxic reagents in Ethyl 5-bromothiazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Green Chemistry in Heterocyclic Synthesis

Topic: A Practical Guide to Avoiding Toxic Reagents in the Synthesis of Ethyl 5-bromothiazole-4-carboxylate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides practical, field-proven guidance on synthesizing this compound, a key intermediate in pharmaceutical development, with a focus on eliminating highly toxic and hazardous reagents. We will move beyond simply listing steps to explain the underlying chemical principles, empowering you to troubleshoot and adapt these protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic reagents used in the traditional synthesis of this compound and its precursors?

In conventional synthetic routes, two main areas present significant hazards: the formation of the thiazole ring itself and the subsequent bromination.

  • Thiazole Ring Formation (Hantzsch Synthesis) : The classic Hantzsch thiazole synthesis often employs α-haloketones (e.g., ethyl bromopyruvate) which are toxic and lachrymatory.[1][2] While this guide focuses on the bromination step, researchers should be aware of greener alternatives for the initial ring formation, such as one-pot multi-component reactions or the use of less hazardous starting materials.[1][3][4]

  • Bromination : The most significant hazard comes from the use of elemental (molecular) bromine (Br₂).[5] It is a fuming, highly corrosive liquid that is toxic upon inhalation and can cause severe chemical burns.[6][7][8] Its high reactivity can also lead to poor selectivity and the formation of unwanted byproducts, including poly-brominated species.[9] Furthermore, reactions involving Br₂ often utilize hazardous chlorinated solvents like carbon tetrachloride (CCl₄).[10][11]

The following diagram illustrates a conventional pathway, highlighting the steps involving toxic reagents.

Thiourea Thiourea Precursor Ethyl 2-aminothiazole-4-carboxylate Thiourea->Precursor EBP Ethyl Bromopyruvate (α-haloketone) EBP->Precursor Hantzsch Synthesis FinalProduct This compound Precursor->FinalProduct Br2 Molecular Bromine (Br₂) Br2->FinalProduct Electrophilic Bromination

Caption: Conventional synthesis highlighting hazardous reagents.

The table below summarizes the primary hazards associated with these conventional reagents.

ReagentChemical FormulaKey HazardsSafer Alternative Principle
Molecular Bromine Br₂Highly toxic by inhalation, corrosive, fuming liquid, difficult to handle, low atom economy in some reactions.[6][7][12][13]Use a solid, safer bromine carrier (e.g., NBS) or generate bromine in situ from stable salts.[5][14]
α-Haloketones R-C(O)CH₂XToxic, lachrymatory (tear-inducing), skin irritants.[1]Employ multi-component reactions that generate the reactive intermediate in situ.[1][15]
Phosphorus Oxychloride POCl₃Reacts violently with water, corrosive, toxic.[16][17][18] Often used as a dehydrating agent in heterocyclic synthesis.Utilize milder dehydrating agents or alternative cyclization strategies.

Recommended Safer Synthetic Workflow

To circumvent the hazards of molecular bromine, we recommend a robust two-step pathway starting from the commercially available Ethyl 2-aminothiazole-4-carboxylate. This procedure utilizes a modified Sandmeyer reaction, which converts the 2-amino group into a bromo group via a diazonium salt intermediate. This method avoids the direct handling of Br₂ and offers excellent regioselectivity for the 2-position.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Precursor Ethyl 2-aminothiazole- 4-carboxylate NaNO2 NaNO₂ / HBr (aq) 0-5 °C Precursor->NaNO2 Diazonium Thiazole Diazonium Salt (Unstable Intermediate) CuBr Copper(I) Bromide (CuBr) ~60 °C Diazonium->CuBr NaNO2->Diazonium FinalProduct Ethyl 2-bromothiazole- 4-carboxylate CuBr->FinalProduct

Caption: Recommended safer workflow via Sandmeyer reaction.

Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Always conduct a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization (0-5 °C):

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a solution of 48% HBr (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath. The key to this step is maintaining a low temperature to prevent the premature decomposition of the diazonium salt.[19]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Sandmeyer Reaction (~60 °C):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr (2.0 eq). Heat this solution to approximately 60 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed. The addition rate should be controlled to manage the effervescence. This reaction is a radical-nucleophilic aromatic substitution initiated by a copper(I)-catalyzed electron transfer.[20]

    • After the addition is complete, continue to stir the mixture at 60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 2-bromothiazole-4-carboxylate.

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low yield of final product 1. Incomplete Diazotization: Temperature was too high (>5 °C), or NaNO₂ solution was not fresh. 2. Premature Decomposition: The diazonium salt solution was allowed to warm up before addition to the CuBr. 3. Insufficient Catalyst: The CuBr was of poor quality or used in insufficient quantity.1. Strictly maintain the temperature between 0-5 °C during diazotization. Use a freshly prepared NaNO₂ solution. 2. Use the diazonium salt immediately; do not store it. 3. Use high-purity CuBr and ensure at least stoichiometric amounts are used.
Formation of dark, tarry byproducts The primary cause is the decomposition of the diazonium salt, which can lead to radical polymerization and other side reactions.[21] This is often triggered by exceeding the recommended temperature limits.Maintain rigorous temperature control throughout the diazotization step. Ensure slow, controlled addition of the diazonium salt to the hot CuBr solution to prevent localized overheating.
Isolation of 2-hydroxythiazole derivative instead of 2-bromothiazole The diazonium salt reacted with water instead of the bromide from the copper catalyst. This can happen if the CuBr is not sufficiently active or if the reaction temperature is too low during the Sandmeyer step.Ensure the CuBr solution is adequately heated (around 60 °C) before adding the diazonium salt. Confirm the quality and quantity of the CuBr catalyst.
Significant unreacted starting material (Ethyl 2-aminothiazole-4-carboxylate) remains The diazotization reaction was incomplete. This could be due to insufficient NaNO₂, an incorrect stoichiometric ratio of acid, or poor mixing.Double-check all reagent calculations. Ensure efficient stirring, especially if the starting material is not fully dissolved. Add the NaNO₂ solution slowly to ensure it reacts completely.

Alternative Green Bromination Strategies

Q2: Can I use N-Bromosuccinimide (NBS) for direct bromination instead of the Sandmeyer reaction?

Yes, using N-Bromosuccinimide (NBS) is an excellent and widely adopted alternative to molecular bromine for the electrophilic bromination of aromatic and heteroaromatic rings.[5][12][22]

  • Why it's Safer: NBS is a crystalline solid that is significantly easier and safer to handle than fuming, corrosive liquid bromine.[11][12]

  • Mechanism: The reaction proceeds via electrophilic aromatic substitution. While the thiazole ring is generally electron-deficient, substituents can influence its reactivity.[23] The reaction is often performed in a polar aprotic solvent like acetonitrile or DMF.

  • Considerations: Regioselectivity can be a challenge. Depending on the existing substituents on the thiazole ring, bromination could potentially occur at different positions. For Ethyl 2-aminothiazole-4-carboxylate, the amino group is a strong activating group, which may direct bromination to the 5-position. However, optimization of reaction conditions (solvent, temperature) would be required to ensure high selectivity.[24]

Q3: What are in-situ bromine generation methods, and are they suitable for this synthesis?

In-situ generation involves creating the reactive brominating species directly within the reaction vessel from stable, non-volatile precursors.[25] This is a core principle of green chemistry as it avoids the transport and storage of highly hazardous reagents.[14]

  • Common Systems:

    • HBr / H₂O₂: Hydrogen peroxide oxidizes hydrogen bromide to form bromine. This system is attractive as the only byproduct is water.[25]

    • NaBr / NaBrO₃ (Bromide-Bromate Couple): Acidification of a bromide/bromate salt mixture generates bromine in situ. This is commercially available as a "green bromine" alternative.[26]

    • NaBr / Oxone®: Oxone® (potassium peroxymonosulfate) is a stable solid oxidant that can generate bromine from sodium bromide.

  • Suitability: These methods are powerful and green but must be used with caution. The strong oxidizing conditions could potentially degrade sensitive functional groups on the thiazole substrate. A careful screening of conditions would be necessary to apply this method successfully to the synthesis of this compound.

Q4: What are the key safety and handling differences between Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS)?

The differences are substantial and are the primary reason NBS is preferred in modern synthetic chemistry for safety and convenience.

FeatureMolecular Bromine (Br₂)[7][8] N-Bromosuccinimide (NBS)[11][12]
Physical State Dark red, fuming, volatile liquidWhite to off-white crystalline solid
Handling Requires specialized handling in a fume hood with personal protective equipment (PPE) resistant to bromine. Difficult to weigh and transfer accurately.Easy to weigh and handle as a solid. Non-volatile under standard conditions. Standard lab PPE is sufficient.
Toxicity Highly toxic by inhalation. Corrosive; causes severe burns to skin, eyes, and respiratory tract.Irritant. Harmful if swallowed. Significantly less toxic and corrosive than Br₂.
Byproducts Generates corrosive HBr gas.Generates succinimide, which is a relatively benign and water-soluble organic solid.
Atom Economy Can be poor if only one Br atom is incorporated.Lower atom economy by mass, as only the Br atom is transferred to the substrate.[12]

References

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
  • Joshi, U. D. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Cant, F. D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116.
  • Common Organic Chemistry. (n.d.). Bromination.
  • Google Patents. (n.d.). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • Uzelac, M., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry.
  • Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • Barlaam, B., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Combinatorial Science.
  • Forbes, T., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules.
  • The Green Chemistry Initiative. (2019). How green is your bromination reaction?.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubChem. (n.d.). Bromine.
  • Ali, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • Lanxess. (2015). Phosphorus oxychloride.
  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • PubMed. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
  • Inchem.org. (n.d.). Bromine (PIM 080).
  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
  • PubMed. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Shodhganga. (n.d.). Chemistry of the thiazoles.
  • NJ.gov. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • CORE. (n.d.). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution.
  • National Academies Press. (2011). Chapter: 5 Phosphorus Oxychloride.
  • MDPI. (2023). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • ResearchGate. (2025). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Purity Analysis of Synthesized Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the thiazole nucleus stands as a cornerstone scaffold for developing novel therapeutic agents. Its presence in a multitude of biologically active compounds underscores the importance of its derivatives. Among these, Ethyl 5-bromothiazole-4-carboxylate is a critical building block, offering versatile handles for further chemical modification. However, the journey from synthesis to application is paved with rigorous analytical validation. The adage "an impure reagent yields an impure product" holds particularly true in drug development, where impurities can have unforeseen toxicological or pharmacological consequences.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to confirm the identity, structure, and purity of newly synthesized this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. Furthermore, we will compare this target molecule with key structural alternatives to provide a broader context for researchers in the field.

The Synthetic Context: Anticipating Impurities

A robust analytical strategy begins with understanding the synthesis. This compound is often synthesized via modifications of the classic Hantzsch thiazole synthesis. A plausible route involves the reaction of a suitable thioamide with an α-halocarbonyl compound, followed by bromination. Potential impurities arising from such a process can include unreacted starting materials, over-brominated or under-brominated species, and isomers. This understanding informs our choice and application of analytical techniques.

The Analytical Workflow: A Multi-Pronged Approach to Purity

A single analytical technique is never sufficient to establish the purity and identity of a novel compound. A comprehensive characterization relies on the orthogonal application of multiple spectroscopic and chromatographic methods. The workflow below illustrates a robust, self-validating pathway from the crude synthetic product to a well-characterized final compound.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Characterization & Purity Analysis Crude Crude Synthesized Product Purification Column Chromatography / Recrystallization Crude->Purification TLC TLC (Preliminary Purity) Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS HPLC HPLC (Quantitative Purity) MS->HPLC EA Elemental Analysis (Empirical Formula) HPLC->EA IR IR Spectroscopy (Functional Groups) EA->IR Final Characterized Compound (>98% Purity) IR->Final

Navigating the Synthetic Landscape: A Comparative Guide to Ethyl 5-bromothiazole-4-carboxylate and Ethyl 2-bromothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic organic chemistry, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic route. For researchers and professionals in drug development, substituted thiazoles are a cornerstone of molecular design, appearing in a multitude of pharmacologically active agents.[1][2][3] This guide provides an in-depth, objective comparison of two pivotal, yet distinct, brominated thiazole intermediates: Ethyl 5-bromothiazole-4-carboxylate and Ethyl 2-bromothiazole-5-carboxylate. By examining their synthesis, physicochemical properties, and reactivity in key transformations, this document aims to equip scientists with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Isomers

A foundational understanding of the physical and spectroscopic properties of these isomers is paramount for their effective use in synthesis. The table below summarizes their key characteristics, providing a quick reference for laboratory applications.

PropertyThis compoundEthyl 2-bromothiazole-5-carboxylate
CAS Number 61830-23-7[4]41731-83-3[5]
Molecular Formula C₆H₆BrNO₂SC₆H₆BrNO₂S
Molecular Weight 236.09 g/mol 236.09 g/mol [6]
Appearance White to Brown powder/crystal[2]Solid[7]
Melting Point 84 °C[2]68 °C[8]
Boiling Point Not readily available216-217 °C[7]
Density Not readily available1.581 g/mL at 25 °C[7]
Refractive Index Not readily availablen20/D 1.5530[7]

The distinct melting points of the two isomers are indicative of their different crystal packing arrangements, a direct consequence of their structural differences. Spectroscopic data, particularly ¹³C NMR, offers deeper insights into the electronic environment of each carbon atom within the thiazole ring, which in turn dictates their reactivity.

Based on general principles of ¹³C NMR spectroscopy for heteroaromatic systems, the carbon atom attached to the bromine in the 2-position of Ethyl 2-bromothiazole-5-carboxylate is expected to be more deshielded (appear at a higher ppm value) compared to the carbon at the 5-position in this compound. This is due to the direct attachment to the electronegative nitrogen and sulfur atoms in the former.[9][10] This electronic difference is a key factor governing the disparate reactivity profiles of the two isomers.

Synthesis of the Isomers: Strategic Pathways to Key Intermediates

The synthetic routes to these two isomers are distinct, reflecting the different strategies required to achieve the desired substitution patterns on the thiazole ring.

Synthesis of Ethyl 2-bromothiazole-5-carboxylate:

This isomer is commonly synthesized from ethyl 2-amino-thiazole-5-carboxylate via a Sandmeyer-type reaction. The process involves diazotization of the amino group followed by bromination.[11]

Diagram: Synthesis of Ethyl 2-bromothiazole-5-carboxylate

G cluster_0 Synthesis of Ethyl 2-bromothiazole-5-carboxylate start Ethyl 2-amino-thiazole-5-carboxylate step1 Diazotization (NaNO₂, H₂SO₄, H₂O, -5 to -10 °C) start->step1 1. step2 Bromination (CuSO₄, NaBr) step1->step2 2. product Ethyl 2-bromothiazole-5-carboxylate step2->product 3.

Synthesis of this compound:

The synthesis of this isomer typically starts from ethyl acetoacetate and involves cyclization followed by bromination. A common route involves the Hantzsch thiazole synthesis.

Diagram: Synthesis of this compound

G cluster_0 Synthesis of this compound start1 Ethyl acetoacetate step1 Cyclization (e.g., with a brominating agent) start1->step1 start2 Thiourea start2->step1 intermediate Ethyl 2-amino-4-methylthiazole-5-carboxylate step1->intermediate step2 Bromination (e.g., NBS in CCl₄) intermediate->step2 product This compound step2->product

Comparative Reactivity: A Deep Dive into Synthetic Transformations

The utility of these isomers as synthetic intermediates is defined by the reactivity of the C-Br bond in various transformations. The position of the bromine atom on the thiazole ring, and the electronic influence of the adjacent ester group, leads to significant differences in their reactivity profiles.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of aryl bromides in this reaction is highly dependent on the electronic nature of the aromatic ring. In thiazole systems, the C2 position is generally more electron-deficient than the C5 position.

  • Ethyl 2-bromothiazole-5-carboxylate: The bromine at the C2 position is on a more electron-deficient carbon due to the inductive effect of the adjacent nitrogen and sulfur atoms. This generally makes the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[12] Consequently, this isomer is expected to be more reactive in Suzuki couplings. This higher reactivity is leveraged in the synthesis of the gout medication Febuxostat, where Ethyl 2-bromothiazole-5-carboxylate is coupled with a boronic acid pinacol ester.[11]

  • This compound: The bromine at the C5 position is on a carbon that is less electron-deficient compared to the C2 position. While still activated for cross-coupling, it is generally less reactive than its 2-bromo counterpart. A comparative study on the Stille cross-coupling of 2-phenylthiazoles showed that the 5-position was reactive, but direct comparisons with the 2-position often show the latter to be more reactive in palladium-catalyzed reactions.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromothiazole-5-carboxylate

This protocol is a representative example based on literature procedures for the synthesis of Febuxostat intermediates.[11]

  • To a flame-dried Schlenk flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq.), 3-cyano-4-isobutoxyphenylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene and water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Suzuki-Miyaura Coupling Protocol setup Reaction Setup (Reactants, Catalyst, Ligand, Base) inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvents Add Degassed Solvents (Toluene/Water) inert->solvents reaction Heat and Stir (100 °C, 12-24h) solvents->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Sources

A Senior Application Scientist's Guide to Brominating Thiazoles: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of bromothiazoles represents a critical step in the creation of diverse molecular libraries and the development of novel therapeutics. The bromine atom, once installed on the thiazole scaffold, serves as a versatile synthetic handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Historically, the go-to reagent for this transformation has been molecular bromine (Br₂), a powerful but notoriously hazardous electrophile. However, the landscape of chemical synthesis is continually evolving, with a strong emphasis on developing safer, more efficient, and environmentally benign methodologies. This guide provides an in-depth, comparative analysis of alternative brominating agents for thiazole synthesis, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.

The Thiazole Ring: A Tale of Two Reactivities

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits a unique electronic profile that dictates its reactivity towards electrophiles. While the lone pair of electrons on the sulfur atom contributes to the aromaticity of the ring, the electronegative nitrogen atom has an overall deactivating effect.[2] The calculated pi-electron density reveals that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[3] The C2 position, in contrast, is the most electron-deficient and susceptible to nucleophilic attack or deprotonation by strong bases.[3][4] The presence of activating groups, such as an amino group at the C2 position, can significantly enhance the nucleophilicity of the C5 position, facilitating electrophilic bromination even under mild conditions.[4]

The Workhorse and Its Drawbacks: Molecular Bromine (Br₂)

For decades, molecular bromine has been the reagent of choice for the electrophilic bromination of thiazoles. Its high reactivity often ensures good yields, but this comes at a significant cost in terms of safety and handling.

Mechanism of Action: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pi-electrons of the thiazole ring attack one of the bromine atoms in Br₂, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. A base, typically the solvent or the bromide counter-ion, then abstracts a proton from the C5 position to restore aromaticity and yield the 5-bromothiazole product.

Experimental Protocol: Bromination of 2-Aminothiazole using Bromine in Acetic Acid [5][6]

  • Dissolve 2-aminothiazole (1.0 g, 10 mmol) in 40 mL of glacial acetic acid in a flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.76 g, 11 mmol) in 10 mL of glacial acetic acid dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromothiazole.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate both the thiazole substrate and the bromine. It also acts as a mild acid, which can protonate the thiazole nitrogen, although this is generally not required for activated substrates like 2-aminothiazole.

  • Cooling to 0 °C: The initial cooling of the reaction mixture is crucial to control the exothermicity of the reaction and to minimize the formation of potential side products, such as polybrominated species.

  • Slow, Dropwise Addition: The slow addition of the bromine solution helps to maintain a low concentration of the highly reactive brominating agent, further controlling the reaction rate and preventing runaway reactions.

A Safer Alternative: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) has emerged as a popular and safer alternative to molecular bromine for a wide range of bromination reactions.[7] It is a crystalline solid that is easier to handle than liquid bromine and generates bromine in situ at a controlled rate, minimizing the risks associated with handling the volatile and corrosive elemental halogen.[8]

Mechanism of Action: The mechanism of bromination with NBS in the context of electrophilic aromatic substitution is believed to involve the in situ generation of a small equilibrium concentration of Br₂ or a polarized Br-N bond that acts as the electrophilic bromine source. The reaction is often initiated by a trace amount of HBr, which reacts with NBS to produce Br₂.

Experimental Protocol: Bromination of a Thiazole Derivative using NBS [9]

  • To a solution of the thiazole substrate (1 mmol) in a suitable solvent (e.g., chloroform, acetonitrile, or DMF) (10 mL), add N-bromosuccinimide (1.1 mmol).

  • The reaction can be conducted at room temperature or with gentle heating, depending on the reactivity of the substrate. For less reactive thiazoles, the addition of a catalytic amount of a radical initiator like AIBN or an acid catalyst may be necessary.[9]

  • Stir the reaction mixture for 2-8 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Choice of Solvent: The choice of solvent can influence the reactivity of NBS. Polar aprotic solvents like DMF can enhance the electrophilicity of the bromine atom.

  • Use of Initiators/Catalysts: For deactivated thiazole rings, the reaction may be sluggish. A radical initiator can facilitate the reaction, suggesting a radical component to the mechanism in some cases. Acid catalysts can protonate the carbonyl oxygen of NBS, making the bromine atom more electrophilic.

Emerging "Green" Brominating Agents

In the quest for more sustainable synthetic methods, several innovative brominating systems have been developed. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.

Bromide-Bromate Couple

An environmentally friendly approach to bromination involves the in-situ generation of the active brominating species from a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium.[10][11] This system generates hypobromous acid (HOBr) or molecular bromine in a controlled manner, avoiding the direct handling of liquid bromine.[11]

Mechanism of Action: In the presence of acid, bromide and bromate ions react to form bromine, which then acts as the electrophile in the aromatic substitution reaction.

5 NaBr + NaBrO₃ + 6 HCl → 3 Br₂ + 6 NaCl + 3 H₂O

Advantages:

  • Avoids the use of elemental bromine.

  • Uses inexpensive and readily available salts.

  • The reaction is performed in an aqueous medium, reducing the reliance on volatile organic solvents.

Biocatalytic Bromination

Enzymatic halogenation offers a highly selective and environmentally benign route to brominated heterocyles. Vanadium-dependent haloperoxidases (VHPOs) have shown promise in catalyzing the bromination of 2-aminothiazoles in aqueous media under mild conditions.[12]

Mechanism of Action: VHPOs catalyze the oxidation of bromide ions by hydrogen peroxide to generate an electrophilic bromine species, which then reacts with the electron-rich thiazole ring.[12]

Advantages:

  • High regioselectivity.

  • Mild reaction conditions (aqueous solvent, ambient temperature).

  • Environmentally friendly.

Limitations:

  • Substrate scope may be limited by the enzyme's specificity.

  • Enzyme availability and cost can be a factor.

Decarboxylative Bromination

For thiazoles bearing a carboxylic acid group, decarboxylative bromination presents a unique strategy. This method avoids the direct C-H activation and instead utilizes the carboxylic acid as a handle for introducing the bromine atom. A transition-metal-free approach has been reported for the decarboxylative bromination of thiazole carboxylic acids.[13]

Advantages:

  • Offers an alternative regioselective bromination strategy.

  • Can be performed under mild, metal-free conditions.

Comparative Analysis of Brominating Agents

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Bromide-Bromate CoupleBiocatalytic (VHPO)Decarboxylative Bromination
Reactivity HighModerate to HighModerateSubstrate DependentSubstrate Dependent
Selectivity Good (C5)Good (C5)Good (C5)HighRegiospecific (at COOH)
Safety Hazardous (toxic, corrosive, volatile liquid)[14][15]Safer (crystalline solid)[16]Relatively SafeGenerally SafeGenerally Safe
Handling Difficult, requires specialized equipment[17]EasyEasyRequires handling of enzymesStandard laboratory procedure
Byproducts HBr (corrosive)SuccinimideInorganic saltsWaterCO₂
Cost Relatively lowModerateLowPotentially highSubstrate dependent
Environmental Impact HighModerateLowLowLow

Visualizing the Workflow: From Reagent Selection to Product

Bromination_Workflow cluster_Reagents Choice of Brominating Agent cluster_Reaction Reaction Setup & Execution cluster_Workup Work-up & Purification Br2 Molecular Bromine (Br₂) Conditions Reaction Conditions (Solvent, Temp, Time) Br2->Conditions NBS N-Bromosuccinimide (NBS) NBS->Conditions Green Green Alternatives (Bromide-Bromate, Biocatalytic, etc.) Green->Conditions Monitoring Reaction Monitoring (TLC) Conditions->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Bromothiazole Product Purification->Product

Caption: A generalized workflow for the synthesis of bromothiazoles.

Mechanistic Overview of Electrophilic Bromination

Caption: Electrophilic aromatic substitution on the thiazole ring.

Conclusion and Future Outlook

The synthesis of bromothiazoles remains a cornerstone of modern medicinal chemistry. While traditional methods employing molecular bromine are effective, the inherent safety and environmental concerns necessitate the adoption of alternative reagents. N-Bromosuccinimide offers a significant improvement in terms of handling and safety, and it has rightfully become a workhorse in many research laboratories.[7] Looking ahead, the development and implementation of "green" brominating agents, such as the bromide-bromate couple and biocatalytic systems, will be pivotal in aligning synthetic chemistry with the principles of sustainability.[10][11][12] The choice of a particular brominating agent will ultimately depend on a careful consideration of the specific thiazole substrate, the desired scale of the reaction, and the available laboratory infrastructure. By understanding the nuances of each reagent and its underlying mechanism, researchers can confidently and safely navigate the synthesis of these valuable chemical building blocks.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole. Wikipedia.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC - NIH.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate.
  • Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. ResearchGate.
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Semantic Scholar.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem.
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed.
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.
  • Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. PMC - NIH.
  • Bromine handling and safety. Slideshare.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Handling liquid bromine and preparing bromine water. RSC Education.
  • Chemistry of the thiazoles. Indian Academy of Sciences.
  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate.
  • Bromine Handling. Scribd.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC - NIH.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
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  • Bromination of 2-Thiazolylhydrazones. ResearchGate.

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A Comparative Guide to Purity Analysis of Ethyl 5-bromothiazole-4-carboxylate: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. Ethyl 5-bromothiazole-4-carboxylate, a vital heterocyclic building block in the synthesis of various therapeutic agents, demands precise and reliable analytical methods to quantify its purity and identify potential process-related impurities or degradation products.

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers, analytical chemists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes

HPLC is a premier separation technique, indispensable in pharmaceutical laboratories for its versatility in handling a wide array of compounds, particularly those that are non-volatile or thermally labile.[1][2] For a compound like this compound, which possesses both polar (ester) and non-polar (bromothiazole ring) functionalities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Rationale Behind the RP-HPLC Approach

The core principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. This compound, being moderately polar, will interact sufficiently with the C18 stationary phase to be retained, while allowing for elution with a tunable mobile phase, such as a mixture of water and acetonitrile or methanol. This approach provides excellent resolution and is robust enough for routine quality control.[3][4] Method development and validation are critical to ensure the procedure is suitable for its intended purpose, adhering to guidelines like ICH Q2(R1).[3][5]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure consistent and reliable performance.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Purified water (18.2 MΩ·cm).

  • Analytical-grade buffer salts (e.g., ammonium acetate).

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm (based on UV absorbance of similar thiazole derivatives[6])

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

  • System Suitability: The validation of an analytical method is crucial for developing new drugs.[7] System suitability parameters, such as tailing factor (should be < 1.5) and theoretical plates, must be established.[7]

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Diluent Injector Autosampler (Inject 10 µL) Sample->Injector Pump Solvent Delivery (Pump) Pump->Injector Column C18 Column (30°C) Injector->Column Detector UV-Vis Detector (238 nm) Column->Detector DAS Data Acquisition System Detector->DAS Chromatogram Generate Chromatogram DAS->Chromatogram Report Calculate Purity (% Area) Chromatogram->Report

Caption: A schematic of the RP-HPLC workflow for purity analysis.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Standard for Volatile Analytes

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] It is the gold standard for analyzing volatile and semi-volatile compounds that are thermally stable.[8][9] Assuming this compound exhibits sufficient thermal stability to be vaporized without degradation, GC-MS can offer unparalleled sensitivity and structural confirmation of impurities.

The Rationale Behind the GC-MS Approach

In GC, the sample is vaporized and separated in a capillary column based on differences in boiling points and interactions with the stationary phase.[4] The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[10] The resulting mass spectrum is a unique chemical "fingerprint," providing structural information that is invaluable for impurity identification. A key advantage for this specific analyte is the ability to confirm the presence of bromine via its characteristic isotopic pattern.[10][11]

Experimental Protocol: A Robust GC-MS Method

This protocol is designed for the sensitive detection and identification of the main component and any volatile impurities.

1. Instrumentation and Consumables:

  • GC-MS system with an autosampler and an Electron Ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Ultra-high purity Helium as the carrier gas.

  • GC-grade solvents (e.g., Dichloromethane or Ethyl Acetate).

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV (Standard EI)

  • Mass Scan Range: 40 - 450 amu

3. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL solution of the sample in Ethyl Acetate.

  • Working Solution: Dilute the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL.

4. Expected Fragmentation Insights: The mass spectrum of this compound will be highly informative.

  • Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.8%, ⁸¹Br ≈ 49.2%), the molecular ion peak (M⁺) will be accompanied by an M+2 peak of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule or fragment.[10][11]

  • Fragmentation Pathways: Common fragmentation would involve the loss of the ethyl group ([M-29]⁺) or the ethoxy group ([M-45]⁺). Cleavage of the ester bond could also lead to characteristic fragments.

Visualizing the GC-MS Workflow

The following diagram outlines the sequential steps in a typical GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Injector GC Inlet (Vaporization) Sample->Injector Column Capillary Column (in Oven) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector (EM) Analyzer->Detector DAS Data Acquisition System Detector->DAS TIC Total Ion Chromatogram DAS->TIC Spectrum Mass Spectrum of Peak DAS->Spectrum

Caption: The process flow for purity analysis using GC-MS.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical challenge at hand.[1]

FeatureHPLC with UV/DADGC-MS
Analyte Suitability Excellent for non-volatile and thermally unstable compounds.[2] Ideal for this compound.Requires analyte to be volatile and thermally stable.[4] Potential for degradation at high temperatures.
Selectivity & Resolution High resolution, tunable via mobile phase composition and stationary phase chemistry.[12]Very high separation efficiency, resulting in sharp peaks.[1]
Sensitivity Good sensitivity (µg/mL to ng/mL range).Excellent sensitivity (ng/mL to pg/mL range), often higher than HPLC-UV.[8][9]
Speed of Analysis Slower; typical run times are 10-60 minutes.[4]Faster; run times are often under 30 minutes, sometimes just a few minutes.[2]
Information Obtained Primarily quantitative (purity based on peak area %) and detection of impurities. DAD provides spectral info.Both quantitative and definitive qualitative information. Provides structural confirmation via mass spectra.[1]
Method Development Can be more complex due to choices of columns, mobile phases, and buffers.[9]Relatively straightforward, primarily involving optimization of the oven temperature program.
Cost & Complexity Higher operational cost due to solvent consumption.[2][4]Lower solvent cost (uses carrier gas), but instrumentation can be more expensive to maintain.

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , HPLC is the recommended primary technique . Its major advantage is the ability to analyze the compound at ambient or slightly elevated temperatures, eliminating the risk of thermal degradation that could be a concern with GC.[1][2] The robustness and precision of modern HPLC systems make it ideal for generating the high-quality, reproducible data required in a regulated pharmaceutical environment.[3]

GC-MS , however, serves as an invaluable orthogonal and confirmatory technique . It should be employed for:

  • Impurity Identification: When an unknown peak is observed in the HPLC chromatogram, GC-MS can be used to obtain a mass spectrum and tentatively identify the structure of the impurity, a task that is difficult for a standard UV detector.

  • Volatile Impurity Profiling: To specifically screen for low-level volatile or semi-volatile impurities (e.g., residual solvents or starting materials) that might not be well-retained or resolved by the primary HPLC method.

  • Reference Standard Characterization: To provide definitive structural confirmation of the main analyte through its characteristic fragmentation pattern and bromine isotope signature.

By leveraging the strengths of both HPLC and GC-MS, analytical laboratories can build a comprehensive and robust quality control strategy, ensuring the purity, safety, and consistency of this compound for its critical role in drug development.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • IJMRA. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation.
  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns.
  • National Institutes of Health. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • National Institutes of Health. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
  • ResearchGate. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Agilent. (2024, September 10). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF.

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A Spectroscopic Guide to the Isomers of Ethyl 5-bromothiazole-4-carboxylate: Distinguishing Key Structural Variants in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development and medicinal chemistry, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. For researchers working with substituted thiazole scaffolds, which are prevalent in many therapeutic agents, the ability to unequivocally distinguish between positional isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of Ethyl 5-bromothiazole-4-carboxylate and its key isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data to explain the underlying principles that govern the observed spectroscopic differences. By understanding the "why" behind the spectral shifts and patterns, scientists can confidently identify these and similar isomers in their own work.

The Importance of Isomeric Purity in Thiazole-Based Drug Candidates

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of approved drugs, from anticancer agents to antivirals. The specific substitution pattern on this heterocyclic core dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets. The misidentification of an isomer can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially, the progression of a suboptimal or incorrect clinical candidate. Therefore, robust and reliable analytical methods for isomer differentiation are not just a matter of academic rigor but a necessity for efficient and successful drug development.

Molecular Structures of Key Isomers

To facilitate a clear comparison, we will focus on the following three positional isomers of ethyl bromothiazole carboxylate. The different positions of the bromine atom and the ethyl carboxylate group on the thiazole ring give rise to distinct electronic environments for the constituent atoms, which are reflected in their spectroscopic signatures.

G cluster_0 This compound cluster_1 Ethyl 2-bromothiazole-4-carboxylate cluster_2 Ethyl 2-bromothiazole-5-carboxylate isomer1 isomer1 isomer2 isomer2 isomer3 isomer3 G High Purity Isomer High Purity Isomer Sample Preparation Sample Preparation High Purity Isomer->Sample Preparation Dissolution/Grinding NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Deuterated Solvent IR Analysis IR Analysis Sample Preparation->IR Analysis KBr Pellet MS Analysis MS Analysis Sample Preparation->MS Analysis Introduction to Source

Caption: A simplified workflow for sample preparation and analysis.

Instrumentation and Data Acquisition

¹H and ¹³C NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12-16 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16 for a concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~200-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment should be acquired before running the sample.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an electron ionization (EI) source is standard for small molecules.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1-2 scans/second.

Conclusion

The unambiguous identification of positional isomers of ethyl bromothiazole carboxylate is a critical task in the synthesis and development of novel therapeutic agents. While each spectroscopic technique provides valuable pieces of the structural puzzle, a holistic approach combining ¹H NMR, ¹³C NMR, IR, and MS is essential for a confident and accurate structure elucidation. The key distinguishing features lie in the chemical shift of the thiazole ring proton in ¹H NMR, the chemical shifts of the thiazole ring carbons in ¹³C NMR, and the unique fragmentation patterns in mass spectrometry. By understanding the fundamental principles behind these spectroscopic differences and adhering to rigorous experimental protocols, researchers can ensure the integrity of their chemical entities and accelerate the drug discovery process.

References

A Comparative Guide to the Synthetic Routes of Ethyl 5-bromothiazole-4-carboxylate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. Ethyl 5-bromothiazole-4-carboxylate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering a cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate method for your laboratory's needs.

Introduction: The Significance of this compound

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs. The specific substitution pattern of this compound, featuring a bromine atom at the 5-position and an ethyl ester at the 4-position, provides two key functionalities for further molecular elaboration. The bromine atom is particularly useful for cross-coupling reactions, enabling the introduction of diverse substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications. Given its utility, the efficient and cost-effective synthesis of this intermediate is a critical consideration for any research and development program.

This guide will focus on two principal synthetic strategies: a two-step approach involving the synthesis of a thiazole precursor followed by bromination, and a more direct, one-pot Hantzsch-type synthesis.

Route 1: Two-Step Synthesis via Hantzsch Reaction and Subsequent Bromination

This classic and widely employed route involves two distinct stages:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce Ethyl thiazole-4-carboxylate.

  • Electrophilic Bromination: Introduction of the bromine atom at the C5 position.

Caption: Route 1: Two-Step Synthesis of this compound.

Part A: Hantzsch Synthesis of Ethyl thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a robust and high-yielding method for the formation of thiazole rings. In this step, an α-halo ester (ethyl bromopyruvate) is condensed with a thioamide (thioformamide).[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq.) in a suitable solvent such as ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Ethyl thiazole-4-carboxylate.

Part B: Bromination of Ethyl thiazole-4-carboxylate

The second step involves the regioselective bromination of the thiazole ring at the electron-rich C5 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[2][3][4][5][6][7]

Experimental Protocol:

  • Dissolve Ethyl thiazole-4-carboxylate (1.0 eq.) in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield this compound.

Route 2: Direct Hantzsch-Type Synthesis

A more convergent approach involves a one-pot or direct synthesis where the bromo-substituent is incorporated from the start. While less commonly documented for this specific product, this route offers the potential for increased efficiency by reducing the number of synthetic steps and purifications. A plausible, though less established, approach would involve the condensation of a brominated α-ketoester with a thioamide.

Caption: Route 2: Direct Synthesis of this compound.

Conceptual Protocol:

A hypothetical direct synthesis could involve the reaction of ethyl 2-bromo-3-oxobutanoate with a thioamide. However, this specific reaction leading directly to the target molecule is not as well-documented in readily available literature, and may present challenges with regioselectivity and side reactions. For the purpose of this guide, we will focus on the more established and reliable two-step synthesis (Route 1) for a detailed cost-benefit analysis.

Cost-Benefit Analysis: A Head-to-Head Comparison

The following table provides a semi-quantitative comparison of the two primary synthetic routes. The cost analysis is based on current market prices for research-grade chemicals and may vary based on supplier and purchase volume.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Synthesis (Conceptual)
Starting Materials Ethyl bromopyruvate, Thioformamide, NBSBrominated α-ketoester, Thioamide
Number of Steps 21
Overall Yield Good to Excellent (typically 60-80% over two steps)Potentially lower and less predictable
Reagent Cost ModeratePotentially higher due to more complex starting materials
Time Efficiency Lower (two separate reactions and purifications)Higher (one-pot reaction)
Purification Requires two separate purifications (recrystallization or chromatography)Requires one purification
Scalability Well-established and scalableMay require significant optimization for scale-up
Safety & Environment Thioformamide is toxic and requires careful handling. NBS is a corrosive solid. Use of chlorinated solvents in purification should be minimized.Similar concerns regarding thioamides. Brominated starting materials may also be hazardous.

Cost Breakdown for Route 1 (per 10 mmol scale):

ReagentMolecular Weight ( g/mol )Amount (g)Approx. Cost (USD)Source
Ethyl bromopyruvate195.011.955-10
Thioformamide61.110.611-5[8]
N-Bromosuccinimide177.981.782-5[2][3][4][5][6][7]
Total Reagent Cost 8-20

Note: Solvent and purification costs are not included but can add significantly to the overall cost.

Discussion and Recommendations

Route 1: The Reliable Workhorse

The two-step synthesis starting with the Hantzsch reaction followed by bromination is the more established and reliable method for preparing this compound.

  • Expertise & Experience: The Hantzsch thiazole synthesis is a classic, well-understood reaction with a vast body of literature.[9][10][11] The subsequent bromination with NBS is also a standard transformation. This makes troubleshooting and optimization more straightforward. The causality behind experimental choices is well-documented; for instance, the use of NBS provides a safer and more manageable source of bromine radicals compared to elemental bromine.[2][3][4][5][6][7]

  • Trustworthiness: The protocols for both steps are self-validating systems, with clear indicators of reaction completion (e.g., TLC analysis) and well-defined purification procedures. The expected yields are generally high and reproducible.

  • Authoritative Grounding: Numerous publications in peer-reviewed journals provide a strong authoritative grounding for this synthetic sequence.

Route 2: The Aspirational Shortcut

While a direct, one-pot synthesis is attractive from an efficiency standpoint, the lack of well-established protocols for the specific target molecule, this compound, makes it a higher-risk approach for routine synthesis.

  • Challenges: Potential challenges include the availability and cost of the required brominated starting materials, as well as potential issues with regioselectivity and the formation of byproducts, which could complicate purification and lower the overall yield.

Recommendation:

For most research and development applications where a reliable supply of this compound is required, Route 1 is the recommended synthetic strategy. Its predictability, scalability, and the wealth of available literature make it the more practical and cost-effective choice in the long run, despite being a two-step process. The slightly higher upfront time investment is offset by a greater likelihood of success and a more straightforward path to the desired product.

Safety, Handling, and Environmental Considerations

  • Thioformamide: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[7][8][12][13]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and an oxidizer.[2][4][5][14][15] It should be handled with care to avoid contact with skin and eyes. It is also light-sensitive and should be stored properly.[2]

  • Solvents: The use of chlorinated solvents such as dichloromethane should be minimized where possible, with greener alternatives like ethyl acetate or acetonitrile being preferred for extractions and chromatography.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Aqueous waste from quenching and washing steps should be neutralized before disposal.

Conclusion

The synthesis of this compound is most reliably and cost-effectively achieved through a two-step process involving a Hantzsch thiazole synthesis followed by regioselective bromination with NBS. This route is well-precedented, high-yielding, and scalable, making it the superior choice for researchers and drug development professionals. While the allure of a one-pot synthesis is undeniable, the current lack of established protocols for this specific target molecule makes it a less practical option for routine laboratory synthesis. By carefully considering the cost, time, and safety implications of each route, researchers can make an informed decision that best suits their project's needs.

References

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (URL: [Link])
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A Comparative Guide to the Synthesis of Ethyl 5-bromothiazole-4-carboxylate: Validation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-bromothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its substituted thiazole core is a common scaffold in a variety of pharmacologically active agents.[1][2] The efficiency, scalability, and robustness of its synthetic route are therefore of critical importance to researchers in the pharmaceutical industry. This guide provides an in-depth comparison of an established, conventional method for its synthesis against a novel pathway that utilizes a recently developed approach for the key intermediate. We will dissect the causality behind the experimental choices for each route, present a head-to-head comparison of their performance metrics, and outline a comprehensive validation framework complete with detailed analytical protocols.

Section 1: The Established Synthetic Route: A Two-Step Hantzsch Condensation and Electrophilic Bromination

The most well-trodden path to substituted aminothiazoles is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This method remains a mainstay in organic synthesis due to its reliability and use of accessible starting materials. The subsequent introduction of the bromine atom at the C5 position is achieved through electrophilic aromatic substitution, a classic transformation for electron-rich heterocycles.

Pathway Overview

This synthetic strategy proceeds in two distinct stages:

  • Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate from ethyl 3-bromopyruvate and thiourea.

  • Step 2: Electrophilic Bromination of the thiazole ring at the C5 position using N-Bromosuccinimide (NBS).

Established_Method cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Electrophilic Bromination Ethyl_3_bromopyruvate Ethyl 3-bromopyruvate Intermediate_1 Ethyl 2-aminothiazole-4-carboxylate Ethyl_3_bromopyruvate->Intermediate_1 Ethanol, 70°C Thiourea Thiourea Thiourea->Intermediate_1 Ethanol, 70°C Final_Product This compound Intermediate_1->Final_Product Acetonitrile, RT NBS N-Bromosuccinimide (NBS) NBS->Final_Product Acetonitrile, RT

Caption: The established two-step synthesis of this compound.

Expert Rationale and Mechanistic Insights

The choice of the Hantzsch synthesis is rooted in its efficiency for constructing the thiazole ring. The reaction is initiated by a nucleophilic attack of the sulfur atom in thiourea on the alpha-halocarbonyl of ethyl 3-bromopyruvate, forming a stable intermediate.[5] An intramolecular condensation followed by dehydration then occurs, driven by the formation of the highly stable, aromatic thiazole ring.[5]

The second step leverages fundamental principles of electrophilic aromatic substitution. The 2-amino group is a potent activating group, increasing the electron density of the thiazole ring and directing the incoming electrophile (Br+) to the C5 position.[6] N-Bromosuccinimide (NBS) is chosen as the bromine source because it is a solid, making it easier and safer to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which helps to prevent over-bromination and other side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Section 2: A Novel Synthetic Approach: The Azido-Cyclization Pathway

Recent advancements in synthetic methodology have sought to improve upon classic reactions by exploring alternative precursors and reaction pathways that may offer advantages in safety, cost, or efficiency. A novel method for preparing the key intermediate, Ethyl 2-aminothiazole-4-carboxylate, has been reported, which circumvents the use of alpha-halo carbonyl compounds.[7]

Pathway Overview

This innovative route also consists of two steps, but with a fundamentally different initial ring-forming reaction:

  • Step 1: Catalytic Azido-Cyclization of ethyl 2-azidoacrylate with potassium thiocyanate.

  • Step 2: Electrophilic Bromination of the resulting Ethyl 2-aminothiazole-4-carboxylate, identical to the final step of the established method.

New_Method cluster_0 Step 1: Azido-Cyclization (New) cluster_1 Step 2: Electrophilic Bromination Ethyl_2_azidoacrylate Ethyl 2-azidoacrylate Intermediate_1 Ethyl 2-aminothiazole-4-carboxylate Ethyl_2_azidoacrylate->Intermediate_1 Inorganic Salt Catalyst, 60-80°C KSCN Potassium Thiocyanate KSCN->Intermediate_1 Inorganic Salt Catalyst, 60-80°C Final_Product This compound Intermediate_1->Final_Product Acetonitrile, RT NBS N-Bromosuccinimide (NBS) NBS->Final_Product Acetonitrile, RT Validation_Workflow cluster_char Characterization Techniques cluster_purity Purity & Yield Assessment Start Synthesize Product via Both Methods Characterization Structural Characterization Start->Characterization Product Isolation Purity Purity & Yield Analysis Start->Purity Crude & Pure Samples NMR 1H & 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR FTIR Spectroscopy Characterization->IR HPLC HPLC for Purity (%) Purity->HPLC Yield Calculate Isolated Yield Purity->Yield MP Melting Point Purity->MP Comparison Compare Data Sets End Method Validated Comparison->End Results are Identical NMR->Comparison MS->Comparison IR->Comparison HPLC->Comparison Yield->Comparison MP->Comparison

Caption: A comprehensive workflow for the validation of the new synthetic method.

Experimental Protocols

The following protocols provide step-by-step instructions for synthesizing and validating this compound.

Protocol 4.1: Synthesis via Established Method (Hantzsch + Bromination)

  • Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate. [8] 1. To a solution of thiourea (1.2 mmol) in ethanol (2 mL), add ethyl 3-bromopyruvate (1 mmol). 2. Heat the mixture with stirring at 70°C for 1 hour. 3. Monitor the reaction by Thin Layer Chromatography (TLC). 4. Upon completion, cool the mixture to room temperature and pour it into ice water. 5. Collect the resulting precipitate by filtration and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.

  • Step 2: Synthesis of this compound. [6] 1. Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 mmol) in acetonitrile (15 mL). 2. Add N-bromosuccinimide (NBS) (1.2 mmol) in one portion at room temperature. 3. Stir the mixture for 12 hours, monitoring by TLC. 4. Upon completion, concentrate the reaction mixture under reduced pressure. 5. Purify the residue by column chromatography on silica gel to obtain the final product.

Protocol 4.2: Synthesis via New Method (Azido-Cyclization + Bromination)

  • Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate. [7] 1. In a suitable organic solvent, combine ethyl 2-azidoacrylate (1 mmol), potassium thiocyanate (2 mmol), and an inorganic salt catalyst (e.g., FeSO₄·7H₂O, 0.5 mmol). 2. Heat the reaction mixture to 60-80°C for 11-13 hours. 3. Monitor the reaction by TLC. 4. Upon completion, perform an appropriate aqueous workup to isolate the crude product. 5. Purify as necessary to yield Ethyl 2-aminothiazole-4-carboxylate.

  • Step 2: Synthesis of this compound.

    • Follow the exact procedure outlined in Step 2 of Protocol 4.1.

Protocol 4.3: Characterization and Purity Assessment For the material obtained from both Protocol 4.1 and 4.2, the following analyses must be performed. The results should be identical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10] * Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Confirm the presence of the ethyl ester signals (triplet and quartet), the absence of the C5-proton, and the correct chemical shifts for the thiazole ring carbons.

  • Mass Spectrometry (MS): [9][11] * Obtain a mass spectrum (e.g., via ESI or GC-MS) to confirm the molecular weight.

    • Verify the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: [12] * Acquire an IR spectrum to identify key functional groups.

    • Look for the characteristic ester carbonyl (C=O) stretch (~1720 cm⁻¹), C=N and C=C stretches of the thiazole ring, and the C-Br stretch.

  • High-Performance Liquid Chromatography (HPLC): [11] * Develop a suitable HPLC method (e.g., reverse phase with a C18 column).

    • Inject the purified sample to determine its purity, which should typically be >98% for validation purposes.

  • Melting Point Determination:

    • Measure the melting point of the crystalline solid product. A sharp melting point range is indicative of high purity. The values obtained from both methods should be identical.

Conclusion

This guide has compared a traditional Hantzsch-based synthesis of this compound with a novel route utilizing an azido-cyclization to form the key aminothiazole intermediate. The established method is reliable and well-documented, while the new method offers a potentially safer alternative by avoiding the use of an alpha-halo carbonyl precursor. Both pathways ultimately converge, utilizing the same effective electrophilic bromination strategy for the final step.

The provided validation framework is essential for any laboratory seeking to adopt the new method. By performing a side-by-side synthesis and conducting rigorous characterization and purity analysis using standard analytical techniques (NMR, MS, IR, HPLC), researchers can confidently verify that the new pathway produces a compound of identical quality to the established route. [13][14]This systematic validation is the cornerstone of robust and reproducible chemical science.

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A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiazole Functionalization

The thiazole ring is a cornerstone motif in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including pharmaceuticals, and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. However, the direct functionalization of the thiazole core presents significant synthetic challenges. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on bromothiazole substrates, enabling the construction of complex molecular architectures under relatively mild conditions.[1]

This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions of bromothiazoles. We will delve into the mechanistic nuances, compare the performance of palladium, nickel, and copper-based catalysts, and provide field-proven experimental protocols to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages.[2] The choice of catalyst is paramount and is dictated by the electronic nature of the bromothiazole and the coupling partner.

Catalytic System Comparison: Palladium vs. Nickel

Palladium-based catalysts are the most established systems for Suzuki coupling. The catalytic cycle, initiated by the oxidative addition of the bromothiazole to a Pd(0) species, is well-understood.[3] The efficiency of these systems is critically dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of transmetalation and reductive elimination. For many applications, simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective. However, for more challenging or sterically hindered substrates, specialized ligands such as XPhos are often required to achieve high yields.[4]

Nickel-based catalysts have gained significant traction as a more economical and sustainable alternative to palladium.[5][6] Nickel catalysts can be particularly effective for coupling challenging substrates, including other heterocyclic systems, and often exhibit different reactivity and selectivity profiles compared to palladium.[6][7] Air-stable precatalysts like NiCl₂(PCy₃)₂ have proven effective for a range of substrates in more environmentally friendly solvents.[6] Mechanistic studies suggest that the transmetalation step can be turnover-limiting, and ligand design is crucial for promoting this step.[5]

Performance Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles
Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Substrate NotesReference
PdCl₂(PPh₃)₂ (3 mol%)PPh₃K₂CO₃THF/H₂O80~85-95General arylboronic acids[8]
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄Toluene100>90Sterically hindered partners[4]
NiCl₂(PPh₃)₂ (5 mol%)PPh₃K₃PO₄Toluene80~80-90Cost-effective alternative[9]
NiCl₂(PCy₃)₂ (1 mol%)PCy₃K₃PO₄2-MeTHF100>95"Green" solvent, high yield[6]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions. The ligand's role is to stabilize the metal center and modulate its reactivity throughout the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂(Br) pd0->pdi_complex oxidative_addition Oxidative Addition transmetalation Transmetalation pdi_complex->transmetalation pdi_aryl_complex Ar-Pd(II)L₂(Ar') pdi_complex->pdi_aryl_complex pdi_aryl_complex->pd0 reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination out1 Ar-Ar' reductive_elimination->out1 in1 Ar-Br in1->pd0 in2 Ar'B(OR)₂ in2->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

The Buchwald-Hartwig Amination: Forging C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10] The reaction couples aryl halides with primary or secondary amines and has undergone significant evolution, with modern catalysts enabling the coupling of a vast range of substrates under mild conditions.[10][11]

Catalyst Evolution and Ligand Design

The success of the Buchwald-Hartwig amination is a story of ligand development. Early systems were limited in scope, but the introduction of sterically hindered, electron-rich phosphine ligands dramatically expanded the reaction's utility.[10][12] These ligands promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.[13] Bidentate ligands like BINAP and DPEPhos were early breakthroughs, while modern "Buchwald-type" biarylphosphine ligands (e.g., BrettPhos) allow for reactions at room temperature and the coupling of challenging substrates like primary amines.[10][13]

The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine or the intermediate palladium-amido complex.[12]

Performance Data for Buchwald-Hartwig Amination of Bromothiazoles
Catalyst / PrecatalystLigandBaseAmineTemp. (°C)Yield (%)Reference
Pd₂(dba)₃BINAPNaOtBuDiarylamines100GoodEarly generation system
Pd(OAc)₂BrettPhosLiHMDSPrimary AminesRT - 60HighFor hindered primary amines
[(CyPF-tBu)PdCl₂]CyPF-tBuK₂CO₃Heteroarylamines110>90Air-stable precatalyst
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

The cycle for amination shares similarities with the Suzuki coupling but involves the coordination and deprotonation of the amine nucleophile.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pdi_complex Ar-Pd(II)L(Br) pd0->pdi_complex oxidative_addition Oxidative Addition pdi_amine_complex [Ar-Pd(II)L(HNR₂)]⁺Br⁻ pdi_complex->pdi_amine_complex amine_coordination Amine Coordination pdi_amido_complex Ar-Pd(II)L(NR₂) pdi_amine_complex->pdi_amido_complex deprotonation Deprotonation (Base) pdi_amido_complex->pd0 reductive_elimination Reductive Elimination pdi_amido_complex->reductive_elimination out1 Ar-NR₂ reductive_elimination->out1 in1 Ar-Br in1->pd0 in2 HNR₂ in2->pdi_complex

Buchwald-Hartwig Amination Cycle

Other Key Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig reactions are dominant, other methods offer unique capabilities for functionalizing bromothiazoles.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[14] It traditionally employs a dual-catalyst system: a palladium complex to activate the bromothiazole and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which accelerates the transmetalation step.[8][15] The reaction is typically run in the presence of an amine base, which also serves as the solvent.[15] Recent advances include the development of copper-free and even palladium-free systems to mitigate concerns about metal contamination.[16]

Heck Reaction: Vinylation of Bromothiazoles

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[17] Catalyzed by palladium complexes like Pd(OAc)₂ or Pd(PPh₃)₄, the reaction proceeds via oxidative addition, followed by migratory insertion of the alkene and β-hydride elimination.[18] A key feature of the Heck reaction is its excellent trans selectivity.[19] The choice of base, such as triethylamine or potassium carbonate, is crucial for regenerating the active Pd(0) catalyst.

Comparative Data for Sonogashira and Heck Reactions
ReactionCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF60-80HighClassic Pd/Cu system
Sonogashira CuBr / BathophenanthrolineK₂CO₃DMF120GoodPalladium-free system
Heck Pd(OAc)₂ / PPh₃K₂CO₃DMF100-120GoodStandard conditions
Heck Pd(dba)₂ / Di-1-adamantyl-n-butylphosphineCs₂CO₃Dioxane120HighFor deactivated substrates

Field-Proven Experimental Protocols

Adherence to rigorous experimental technique is critical for reproducibility and success. The following protocols are representative of standard laboratory procedures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Materials: Bromothiazole (1.0 mmol), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), Base (e.g., K₂CO₃, 2.0 eq), Anhydrous, degassed solvent (e.g., THF/H₂O 4:1, 5 mL).

  • Procedure:

    • To a dry Schlenk flask, add the bromothiazole, arylboronic acid, palladium catalyst, and base.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent via syringe.

    • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Materials: Bromothiazole (1.0 mmol), Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP, 2-4 mol%), Base (e.g., NaOtBu, 1.4 eq), Anhydrous, degassed toluene (5 mL).

  • Procedure:

    • To a dry Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere (preferably in a glovebox).

    • Add the bromothiazole and the degassed toluene.

    • Add the amine via syringe.

    • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate and purify the crude product by column chromatography.[20]

Conclusion and Future Outlook

The cross-coupling of bromothiazoles is a mature field, with palladium-based catalysts offering a reliable and versatile toolkit for C-C and C-N bond formation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the careful selection of phosphine ligands is the most critical parameter for success. However, the landscape is evolving. Nickel catalysis is emerging as a powerful, cost-effective, and sustainable alternative, particularly for large-scale synthesis and for transformations that are challenging for palladium.[6][7] Furthermore, copper-catalyzed reactions, especially for C-S and Sonogashira-type couplings, are providing valuable palladium-free alternatives.[21][22] Future research will likely focus on the development of catalysts based on even more abundant first-row transition metals, the use of photocatalysis to enable reactions under milder conditions, and biocatalytic methods that offer unparalleled selectivity in aqueous media.[23]

References

  • BenchChem. (n.d.). Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling.
  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • Unknown Source. (n.d.). Nickel Catalyzed Suzuki-Miyaura Cross Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles.
  • RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Unknown Source. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • NIH PMC. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Heck reaction.
  • NIH PMC. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • PMC PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • NIH PMC. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • NIH PMC. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • ResearchGate. (2025). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF.
  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • The Royal Society of Chemistry. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Heteroaryl Bromides.

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A Comparative Guide to the Reactivity of Ethyl 5-Bromothiazole-4-carboxylate and Methyl 5-Bromothiazole-4-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks. Among these, 5-bromothiazole-4-carboxylates serve as versatile scaffolds for the synthesis of a diverse array of complex molecules. The strategic placement of the bromine atom at the 5-position and a carboxylate group at the 4-position of the thiazole ring offers a powerful handle for selective functionalization through various cross-coupling and substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially available analogs: ethyl 5-bromothiazole-4-carboxylate and mthis compound. While their structural difference is a single methylene unit, this subtle variation can have tangible implications for reaction kinetics, yields, and ease of handling in a laboratory setting. This document aims to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions when selecting the optimal building block for their synthetic campaigns.

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is crucial for their effective use in synthesis.

PropertyThis compoundMthis compound
CAS Number 61830-23-7[1][2][3]913836-22-3[4][5][6][7]
Molecular Formula C₆H₆BrNO₂S[1][3]C₅H₄BrNO₂S[4][5][7]
Molecular Weight 236.09 g/mol [1]222.06 g/mol [4][5][7]
Appearance White to brown crystalline powder[3]Solid[5][7]
Solubility Generally soluble in common organic solvents such as THF, dioxane, DMF, and toluene.Generally soluble in common organic solvents such as THF, dioxane, DMF, and toluene.

Comparative Reactivity Analysis: Steric vs. Electronic Effects

The reactivity of the C-Br bond in both molecules is the primary focus for most synthetic transformations. The key factors influencing this reactivity are the electronic environment of the thiazole ring and the steric hindrance imparted by the adjacent ester group.

Electronic Effects: The ester group at the 4-position is electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The inductive effect of an ethyl group is slightly stronger than that of a methyl group, which would theoretically make the ethyl ester slightly less electron-withdrawing. However, this difference in electronic influence between the methyl and ethyl esters is generally considered to be minimal and is unlikely to be a major differentiating factor in their reactivity in most cross-coupling reactions.

Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the ester's alkyl group. The ethyl group is larger than the methyl group, and this increased steric hindrance can influence the rate of reaction.[8] In transition metal-catalyzed reactions, the approach of a bulky catalyst-ligand complex to the C-Br bond is a critical step. A larger adjacent group can slow down this approach, potentially leading to slower reaction rates. This effect is expected to be more pronounced in reactions involving sterically demanding coupling partners or bulky phosphine ligands.[9][10]

Therefore, from a theoretical standpoint, mthis compound is expected to exhibit slightly higher reactivity in many cross-coupling reactions due to the reduced steric hindrance of the methyl group compared to the ethyl group.

Reactivity in Key Synthetic Transformations

The C-Br bond in 5-bromothiazoles is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational for C-C, C-N, and C-O bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the thiazole core and various aryl, heteroaryl, or alkyl boronic acids or esters.[7]

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Work-up & Purification A Combine 5-bromothiazole ester (1.0 eq.), boronic acid/ester (1.2 eq.), Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and base (e.g., K2CO3, 2.0 eq.) in a dry flask. B Add anhydrous solvent (e.g., dioxane/water). Degas the mixture by sparging with an inert gas (e.g., Argon) for 15-20 min. A->B C Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. B->C D Cool to room temperature, dilute with ethyl acetate, wash with water and brine. Dry the organic layer. C->D E Concentrate under reduced pressure and purify the crude product by column chromatography. D->E

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Reactivity Comparison: In a Suzuki-Miyaura coupling, the slightly smaller profile of the methyl ester may allow for a more facile approach of the palladium catalyst, potentially leading to faster reaction kinetics compared to the ethyl ester, especially when using bulky boronic acids or phosphine ligands.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the thiazole ring and a terminal alkyne, a valuable transformation for the synthesis of conjugated systems.[11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11]

Catalytic Cycle of the Sonogashira Coupling

G cluster_0 Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Br-Pd(II)Ln-Ar Br-Pd(II)Ln-Ar Oxidative\nAddition->Br-Pd(II)Ln-Ar Transmetalation Transmetalation Br-Pd(II)Ln-Ar->Transmetalation Cu(I)-C≡C-R R-C≡C-H R-C≡C-H Cu(I)-C≡C-R Cu(I)-C≡C-R R-C≡C-H->Cu(I)-C≡C-R Cu(I), Base R-C≡C-Pd(II)Ln-Ar R-C≡C-Pd(II)Ln-Ar Transmetalation->R-C≡C-Pd(II)Ln-Ar Reductive\nElimination Reductive Elimination R-C≡C-Pd(II)Ln-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R

Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.

Reactivity Comparison: Similar to the Suzuki coupling, the steric hindrance of the ethyl group could potentially slow down the oxidative addition step of the palladium catalyst to the C-Br bond. While the ester group is not directly involved in the transmetalation step, its size can influence the overall coordination environment of the palladium complex. The methyl ester is therefore predicted to be the more reactive substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is widely used in the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

Representative Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 5-bromothiazole ester (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Reactivity Comparison: The steric environment is particularly crucial in Buchwald-Hartwig aminations, as both the catalyst-ligand complex and the incoming amine can be bulky. The larger ethyl group is more likely to create steric impediment, potentially requiring longer reaction times or higher catalyst loadings to achieve comparable yields to the methyl ester.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are more common for these substrates, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly with highly activated thiazole rings and strong nucleophiles. The electron-withdrawing nature of the ester group at the 4-position and the nitrogen atom in the thiazole ring activate the C-Br bond towards nucleophilic attack.

Logical Relationship in SNAr Reactivity

G A Electron-withdrawing groups (Ester, Thiazole N) B Increased electrophilicity at C5 A->B C Facilitates nucleophilic attack B->C D Stabilization of Meisenheimer-like intermediate C->D E Enhanced SNAr Reactivity D->E

Caption: Factors influencing the SNAr reactivity of 5-bromothiazole-4-carboxylates.

Reactivity Comparison: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile. The steric bulk of the ester group can hinder this attack. Consequently, the less sterically demanding methyl ester is expected to react more readily in SNAr reactions than the ethyl ester.

Conclusion and Recommendations

Both this compound and mthis compound are valuable and versatile building blocks for organic synthesis. The choice between them may depend on the specific requirements of the synthetic route.

Mthis compound is recommended for:

  • Reactions where steric hindrance is a known or anticipated issue.

  • Couplings involving bulky nucleophiles, boronic acids, or catalyst-ligand systems.

  • When faster reaction kinetics are desired to minimize side reactions or degradation of sensitive functional groups.

This compound can be a suitable alternative when:

  • Steric hindrance is not a primary concern for the specific transformation.

  • The ethyl ester offers advantages in terms of downstream manipulations or the physical properties (e.g., crystallinity, solubility) of intermediates or the final product.

  • Cost or availability considerations favor the ethyl ester.

References

  • Benchchem. (2025).
  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
  • ResearchGate. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Benchchem.
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  • PubMed Central. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
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  • Sigma-Aldrich. (n.d.).
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  • ResearchGate. (2025). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
  • ResearchGate. (n.d.).
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  • Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.).
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  • Merupulu. (n.d.).
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  • Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
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  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for....
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Assessing the Efficacy of Ethyl 5-bromothiazole-4-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the thiazole ring is a cornerstone, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical assessment of Ethyl 5-bromothiazole-4-carboxylate, a key building block for the synthesis of complex thiazole derivatives. We will objectively compare its performance against viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Thiazole Scaffold: A Privileged Motif in Drug Discovery

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for medicinal chemists. Thiazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The strategic functionalization of the thiazole ring is therefore a critical aspect of drug design and development.

This compound: A Gateway to Thiazole Diversification

This compound has emerged as a highly versatile and valuable building block for the synthesis of polysubstituted thiazoles. Its utility stems from the presence of two key functional handles: an ethyl ester at the 4-position and a bromine atom at the 5-position. The ester group provides a site for modifications such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The bromine atom, a synthetically tractable halogen, serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom at the 5-position allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents, enabling the exploration of a vast chemical space around the thiazole core. This is particularly relevant in the context of structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

Comparative Analysis of Halogenated Thiazole Building Blocks

The choice of the halogen atom on the thiazole ring significantly influences the reactivity of the building block in cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > OTf >> Cl.[6] This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle.

Building BlockRelative Reactivity in Cross-CouplingAdvantagesDisadvantages
Ethyl 5-iodothiazole-4-carboxylate HighestFaster reaction times, milder reaction conditionsHigher cost, potential for lower stability
This compound IntermediateGood balance of reactivity and stability, widely availableMay require slightly more forcing conditions than the iodo-analogue
Ethyl 5-chlorothiazole-4-carboxylate LowestLower costRequires more active catalysts and harsher reaction conditions

While ethyl 5-iodothiazole-4-carboxylate offers the highest reactivity, its higher cost and potentially lower stability can be limiting factors, especially for large-scale synthesis.[7] Conversely, the chloro-analogue is more cost-effective but often necessitates more specialized and expensive catalyst systems to achieve comparable yields. This compound, therefore, represents a pragmatic and often optimal choice, providing a good balance between reactivity, stability, and cost.

Alternative Scaffolds: Thiazole Boronic Esters

An increasingly popular alternative to halogenated heterocycles in Suzuki-Miyaura cross-coupling reactions are boronic acids and their corresponding esters, such as pinacol esters.[8][9] Thiazole-5-boronic acid pinacol ester can be used to introduce the thiazole moiety into a target molecule that already contains a halide or triflate.

Building BlockCoupling PartnerAdvantagesDisadvantages
This compound Boronic Acid/EsterWell-established reactivity, broad scopeRequires stoichiometric base
Thiazole-5-boronic acid pinacol ester Aryl/Heteroaryl HalideStable, crystalline solid, easy to handleMay exhibit lower reactivity than the corresponding boronic acid

The choice between a halothiazole and a thiazole boronic ester is often dictated by the synthetic strategy and the availability of the complementary coupling partner. Boronic esters offer the advantage of being stable, crystalline solids that are amenable to purification by chromatography.[9]

Key Applications and Experimental Protocols

This compound is a versatile precursor for a range of important chemical transformations. Below are detailed protocols for some of the most common and impactful reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: - Heating (e.g., 80-100 °C) - Stirring setup->reaction 2. Heat & Stir workup Work-up: - Quenching - Extraction reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product Product: - 5-Arylthiazole Derivative purification->product 5. Isolate Sonogashira_Workflow reagents Reactants: - this compound - Terminal Alkyne - Palladium Catalyst - Copper(I) Cocatalyst - Base setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: - Room Temp. to Heating - Stirring setup->reaction 2. Stir workup Work-up: - Filtration - Extraction reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Purify product Product: - 5-Alkynylthiazole Derivative purification->product 5. Isolate Buchwald_Hartwig_Workflow reagents Reactants: - this compound - Amine - Palladium Precatalyst - Ligand - Base setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Solvent reagents->setup 1. Combine reaction Reaction: - Heating - Stirring setup->reaction 2. Heat & Stir workup Work-up: - Quenching - Extraction reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product Product: - 5-Aminothiazole Derivative purification->product 5. Isolate

Sources

Benchmarking Novel Thiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of emerging thiazole derivatives against established compounds in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and mechanistic pathways that underpin the performance of these promising molecules.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery.[1] Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[2] This versatility has led to the development of numerous thiazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The continuous exploration of novel thiazole derivatives aims to enhance efficacy, improve safety profiles, and overcome resistance mechanisms associated with existing therapies.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, driving the urgent need for more effective and less toxic anticancer drugs.[2] Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[6][7] Many clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole core, highlighting the scaffold's therapeutic potential.[2][8]

Emerging Compound: A Novel Thiazole Derivative (Compound 4c)

Recent studies have highlighted a novel thiazole derivative, designated as Compound 4c, with significant antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[9] This compound represents a promising lead for the development of new anticancer therapies.

Existing Benchmark: Doxorubicin

To objectively evaluate the potential of Compound 4c, its cytotoxic activity is benchmarked against Doxorubicin, a widely used chemotherapeutic agent. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death. While effective, its clinical use is limited by significant cardiotoxicity.

Head-to-Head Comparison: In Vitro Cytotoxicity Assessment

The cornerstone of preliminary anticancer drug screening is the determination of a compound's half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of cancer cell growth in vitro.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[10]

This protocol is designed to provide a reliable and reproducible assessment of cell viability. The choice of the MTT assay is based on its simplicity, high throughput, and its direct correlation of mitochondrial metabolic activity with the number of viable cells.

  • Cell Seeding:

    • Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • A stock solution of the test compound (Compound 4c) and the benchmark drug (Doxorubicin) is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.[10]

    • The plates are incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10]

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[10]

CompoundCell LineIC50 (µM)
Novel Thiazole (4c) MCF-72.57 ± 0.16[9]
HepG27.26 ± 0.44[9]
Doxorubicin MCF-7~0.05-0.5 (Literature Range)
HepG2~0.1-1.0 (Literature Range)
Staurosporine (Control) MCF-76.77 ± 0.41[9]
HepG28.4 ± 0.51[9]

Note: Doxorubicin IC50 values are provided as a typical literature range, as they can vary based on specific experimental conditions.

The data indicates that while Doxorubicin is more potent at lower concentrations, the novel thiazole derivative 4c exhibits significant cytotoxic activity in the low micromolar range, making it a promising candidate for further development, especially if it demonstrates a better safety profile.[9]

Mechanism of Action: Kinase Inhibition

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[3][11][12] Dysregulation of kinase activity is a hallmark of many cancers. The novel thiazole derivative 4c has been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[9][13]

anticancer_mechanism cluster_cell Tumor Cell Thiazole Novel Thiazole Derivative (4c) VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mechanism of action of a novel thiazole derivative.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[14] Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities, making them a valuable scaffold in the development of new anti-infective drugs.[15][16][17]

Emerging Compound: A Novel Substituted Thiazole (Compound 5e)

A recently synthesized series of thiazole derivatives has shown promising antimicrobial and antioxidant properties.[17] Among them, compound 5e, featuring an electron-withdrawing fluorine substituent, exhibited potent activity against both bacterial and fungal strains.[17]

Existing Benchmark: Penicillin and Fluconazole

The antimicrobial efficacy of compound 5e is compared against Penicillin, a beta-lactam antibiotic that inhibits bacterial cell wall synthesis, and Fluconazole, an azole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.

Head-to-Head Comparison: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a quantitative and standardized technique for determining MIC values.[18][19]

This protocol is chosen for its ability to provide quantitative data on antimicrobial potency, which is essential for comparing the efficacy of different compounds.

  • Preparation of Inoculum:

    • Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are grown on appropriate agar plates.

    • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[20]

    • The inoculum is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Stock solutions of the test compound (Compound 5e) and benchmark drugs (Penicillin, Fluconazole) are prepared in a suitable solvent.

    • Two-fold serial dilutions of the compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the serially diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (microorganism and broth without compound) and negative control wells (broth only) are included.

    • The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[18]

CompoundMicroorganismMIC (µg/mL)
Novel Thiazole (5e) B. subtilis15.6[17]
S. aureus15.6[17]
A. oryzae31.25[17]
Penicillin B. subtilis~0.015-0.12
S. aureus~0.015- >256 (resistance dependent)
Fluconazole A. oryzae~1-64

Note: Penicillin and Fluconazole MIC values are provided as typical literature ranges and can vary significantly based on the specific strain and resistance patterns.

Compound 5e demonstrates promising antibacterial activity, particularly against Gram-positive bacteria, and notable antifungal activity.[17] Its efficacy against resistant strains would be a critical next step in its evaluation.

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of thiazole derivatives can involve multiple mechanisms, including inhibition of essential enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis. The specific mechanism is often dependent on the substitution pattern of the thiazole ring.

antimicrobial_mechanism cluster_microbe Bacterial/Fungal Cell Thiazole Novel Thiazole Derivative (5e) Enzyme Essential Enzyme (e.g., DNA Gyrase) Thiazole->Enzyme Inhibition CellWall Cell Wall Synthesis Thiazole->CellWall Disruption Protein Protein Synthesis Thiazole->Protein Inhibition DNA DNA Replication Enzyme->DNA CellDeath Cell Death

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases, including arthritis, asthma, and inflammatory bowel disease.[5] Thiazole derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit key enzymes and mediators in the inflammatory pathway.[5][21][22][23]

Emerging Compound: A Novel Phenyl Thiazole Derivative (Compound 3c)

A series of synthesized substituted phenyl thiazoles has demonstrated significant anti-inflammatory properties.[21] Compound 3c, a nitro-substituted derivative, showed particularly promising results in reducing inflammation in animal models.[21]

Existing Benchmark: Nimesulide

The anti-inflammatory activity of compound 3c is compared to Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) that acts as a preferential cyclooxygenase-2 (COX-2) inhibitor.

Head-to-Head Comparison: In Vivo Anti-inflammatory Assessment

The carrageenan-induced rat paw edema model is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[24][25]

This in vivo model is selected because it mimics the key features of acute inflammation, including edema, and allows for the assessment of a compound's systemic anti-inflammatory effects.

  • Animal Acclimatization and Grouping:

    • Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

    • The animals are divided into several groups: a control group, a standard drug group (Nimesulide), and test groups for different doses of the novel thiazole derivative.

  • Compound Administration:

    • The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Inflammation:

    • A 0.1 mL injection of 1% carrageenan solution in sterile saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.

  • Calculation of Percentage Inhibition:

    • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

TreatmentDose% Inhibition of Paw Edema (at 3 hours)
Novel Thiazole (3c) (Specify Dose)Up to 44%[21]
Nimesulide (Standard) (Specify Dose)(Typically 40-60%)
Control Vehicle0%

Note: The dose of the novel thiazole and Nimesulide should be specified for a direct comparison. The percentage inhibition for Nimesulide is a typical range.

The novel thiazole derivative 3c demonstrates significant anti-inflammatory activity, comparable to the standard drug Nimesulide, indicating its potential as a new anti-inflammatory agent.[21]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively – key mediators of inflammation.[5]

anti_inflammatory_mechanism cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Novel Thiazole Derivative (3c) Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of inflammatory pathways by thiazole derivatives.

Conclusion and Future Directions

The continuous exploration of novel thiazole derivatives yields promising candidates across diverse therapeutic areas. The compounds highlighted in this guide demonstrate significant potential to rival or even surpass existing treatments, particularly in terms of efficacy and potentially improved safety profiles. The presented experimental frameworks provide a robust starting point for the rigorous evaluation of these and other emerging thiazole-based compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • In-depth mechanistic studies to fully elucidate the molecular targets and pathways involved.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of the most promising derivatives.

  • Evaluation in more complex preclinical models that better mimic human disease to validate their therapeutic potential.

By systematically benchmarking new chemical entities against established standards and employing validated experimental protocols, the scientific community can accelerate the translation of promising laboratory discoveries into clinically effective therapies.

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A Senior Application Scientist's Guide to Confirming Reaction Products with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of nuclei, it often falls short in resolving the complex spin systems and overlapping signals inherent in novel or intricate molecules.[1][2] This guide provides an in-depth comparison of key two-dimensional (2D) NMR techniques, offering a strategic approach to their application in the structural elucidation of reaction products. As senior application scientists, we move beyond mere procedural descriptions to explain the underlying principles that govern experimental choice, ensuring a robust and efficient path to structural validation.

The Challenge of Complexity: Why 2D NMR is Essential

One-dimensional NMR spectra plot signal intensity against a single frequency axis.[1] For larger and more complex molecules, this often leads to significant signal overlap, making definitive structural assignments challenging.[1][3] 2D NMR spectroscopy overcomes this limitation by spreading the NMR signals across two frequency dimensions, enhancing spectral resolution and revealing correlations between different nuclei.[1][4] This allows for the mapping of through-bond and through-space connectivities, providing a detailed blueprint of the molecular architecture.[2][5]

A Comparative Overview of Key 2D NMR Experiments

The selection of 2D NMR experiments is dictated by the specific structural questions at hand. Understanding the information each experiment provides is crucial for an efficient workflow.

Experiment Full Name Type of Correlation Primary Application Key Information Provided
COSY CO rrelation S pectroscopY ¹H-¹H HomonuclearIdentifying proton-proton spin systemsReveals protons that are coupled through 2-4 bonds.[1][6][7]
HSQC H eteronuclear S ingle Q uantum C oherence¹H-¹³C HeteronuclearAssigning protons to their directly attached carbonsShows direct one-bond ¹H-¹³C correlations.[8][9][10]
HMBC H eteronuclear M ultiple B ond C orrelation¹H-¹³C HeteronuclearEstablishing long-range connectivity and assembling molecular fragmentsShows correlations between protons and carbons separated by 2-4 bonds.[7][8][9]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H-¹H HomonuclearDetermining stereochemistry and 3D conformationReveals protons that are close in space (< 5 Å), irrespective of bond connectivity.[11][12][13]
ROESY R otating-frame O verhauser E ffect S pectroscopY ¹H-¹H HomonuclearDetermining stereochemistry for medium-sized moleculesSimilar to NOESY, but effective for molecules where the NOE is close to zero.[11][12]

The Logic of Structure Elucidation: A Step-by-Step Workflow

A systematic approach to 2D NMR analysis is essential for accurate and efficient structure determination. The following workflow outlines a logical progression from initial proton assignments to the final 3D structure.

G cluster_0 Initial Analysis cluster_1 Carbon Skeleton Assembly cluster_2 Stereochemical & Conformational Analysis cluster_3 Final Structure A 1. 1D ¹H NMR (Initial Proton Inventory) B 2. COSY (Proton Spin Systems) A->B Identify coupled protons D 4. HSQC (Direct C-H Attachment) B->D Assign protons to carbons C 3. 1D ¹³C & DEPT (Carbon Inventory & Type) C->D E 5. HMBC (Long-Range C-H Connectivity) D->E Assemble molecular fragments F 6. NOESY / ROESY (Through-Space Correlations) E->F Determine 3D structure G Complete Structure Elucidation F->G

Caption: A logical workflow for 2D NMR-based structure elucidation.

In-Depth Analysis of Key 2D NMR Experiments

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the cornerstone of homonuclear correlation, identifying protons that are scalar (J) coupled, typically over two to three bonds.[1][6]

  • Causality: The pulse sequence in a COSY experiment allows for magnetization transfer between coupled protons.[4] The resulting cross-peaks in the 2D spectrum connect the diagonal peaks of these coupled protons, revealing their connectivity.[1][14]

  • Interpretation: A COSY spectrum displays the 1D proton spectrum along both the x and y axes.[1] The diagonal peaks correspond to the signals in the 1D spectrum.[1] Off-diagonal cross-peaks indicate that the protons at the corresponding chemical shifts on the x and y axes are coupled.[1][15] By "walking" through the cross-peaks, one can trace out entire spin systems within the molecule.[1]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is a highly sensitive method for determining one-bond correlations between protons and heteronuclei, most commonly ¹³C.[8][9]

  • Causality: The HSQC pulse sequence utilizes an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) step to transfer magnetization from the more sensitive protons to the less sensitive carbons, significantly enhancing the signal of the latter.[16]

  • Interpretation: An HSQC spectrum has a proton axis (F2) and a carbon axis (F1).[9] Each cross-peak indicates a direct, one-bond attachment between a proton and a carbon at their respective chemical shifts.[8][17] An "edited" HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing similar information to a DEPT experiment but with higher sensitivity.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Jigsaw

The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range correlations between protons and carbons, typically over two to four bonds.[8][9]

  • Causality: The HMBC pulse sequence is optimized to detect smaller, long-range J-couplings while suppressing the large, one-bond couplings seen in HSQC.[9]

  • Interpretation: Similar to HSQC, the HMBC spectrum correlates proton and carbon chemical shifts.[7] However, the cross-peaks in an HMBC spectrum represent correlations between protons and carbons that are two, three, or sometimes four bonds apart.[9] These correlations are vital for connecting spin systems and functional groups that are not directly bonded. The absence of a correlation does not definitively rule out proximity, as the magnitude of the coupling constant can be very small for certain dihedral angles.[9]

NOESY and ROESY: Unveiling the 3D Architecture

NOESY and ROESY experiments provide information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation.[11][12][18]

  • Causality: These experiments rely on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space via dipole-dipole interactions.[12][13] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances.[12]

  • Interpretation: A cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are close in space (typically < 5 Å).[12][13] This information is independent of through-bond connectivity.[12]

  • Choosing Between NOESY and ROESY: For small molecules that tumble rapidly in solution, the NOE is positive. For large molecules with slow tumbling, the NOE is negative.[11][12] For medium-sized molecules, the NOE can be close to zero, making NOESY experiments ineffective.[11] In such cases, the ROESY experiment is the preferred alternative, as the ROE is always positive regardless of molecular size.[11][12]

Experimental Protocols: A Self-Validating Approach

The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data. Specific parameters will need to be optimized based on the spectrometer, probe, and sample.

General Sample Preparation and Initial 1D Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent. Ensure the sample is free of particulate matter.

  • Acquire 1D ¹H Spectrum:

    • Lock and shim the spectrometer on the sample.[19]

    • Acquire a standard 1D ¹H NMR spectrum to assess sample concentration, purity, and to determine the spectral width.[20]

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[19]

  • Acquire 1D ¹³C Spectrum:

    • Acquire a proton-decoupled ¹³C spectrum to determine the number of carbon signals and their approximate chemical shifts. This is crucial for setting up heteronuclear 2D experiments.[7]

Protocol for a 2D COSY Experiment
  • Setup: Load a standard COSY pulse program.[21]

  • Spectral Width: Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.[19]

  • Acquisition Parameters:

    • Set the number of scans (NS) per increment, typically a multiple of 2 or 4 for phase cycling.

    • Set the number of increments in the indirect dimension (TD in F1), which determines the resolution in that dimension. A typical value for routine analysis is 256 or 512.

  • Acquisition: Start the acquisition.[19]

  • Processing:

    • Apply a window function (e.g., sine-bell) to the FID to improve the signal-to-noise ratio and resolution.

    • Perform a 2D Fourier transform.[22]

    • Phase correct the spectrum, if necessary.[19]

    • Symmetrize the spectrum to reduce artifacts.

Protocol for 2D HSQC and HMBC Experiments
  • Setup: Load the appropriate HSQC or HMBC pulse program.[21]

  • Spectral Width:

    • Set the SW in F2 (proton dimension) based on the 1D ¹H spectrum.[19]

    • Set the SW in F1 (carbon dimension) based on the 1D ¹³C spectrum.[19]

  • Acquisition Parameters:

    • Set NS per increment. More scans are typically required for these experiments compared to COSY, especially for HMBC.[21]

    • Set the number of increments in F1.

  • Acquisition: Start the acquisition.[19]

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.[22]

    • Phase correction is typically automated for modern gradient-selected experiments.

G cluster_0 Pre-acquisition cluster_1 2D Acquisition cluster_2 Data Processing cluster_3 Analysis A Sample Preparation B 1D ¹H & ¹³C Acquisition A->B C Parameter Optimization (SW, O1, etc.) B->C D Load Pulse Program (e.g., COSY, HSQC) C->D E Set Acquisition Parameters (NS, TD(F1)) D->E F Run Experiment E->F G Window Function Application F->G H 2D Fourier Transform G->H I Phase & Baseline Correction H->I J Spectrum Interpretation I->J

Caption: A generalized workflow for 2D NMR data acquisition and processing.

Troubleshooting Common Artifacts in 2D NMR Spectra

The quality of 2D NMR spectra can be compromised by various artifacts. Recognizing and addressing these issues is crucial for accurate interpretation.

Artifact Appearance Common Cause(s) Solution(s)
t₁ Noise Streaks or noise parallel to the F1 axis at the chemical shift of strong signals (e.g., solvent).Insufficient phase cycling or receiver overload.Increase the number of scans; use solvent suppression techniques.
Quadrature Images Spurious peaks appearing symmetrically with respect to the center of the spectrum.Imbalance in the quadrature detector, more common in older spectrometers.Acquire an even number of scans.[23]
Folded Peaks (Aliasing) Peaks appearing at incorrect frequencies in one or both dimensions.The spectral width is too narrow to encompass all signals.Increase the spectral width to include all peaks.[23]
Truncation Artifacts ('Sinc Wiggles') Oscillations flanking intense peaks.The acquisition time is too short, leading to abrupt truncation of the FID.Increase the acquisition time or apply a gentle window function before Fourier transformation.[24]
Receiver Overload Artifacts Distorted peak shapes and baseline roll, especially in the presence of very intense signals.The receiver gain is set too high.Reduce the receiver gain.[25]

Conclusion

2D NMR spectroscopy is an indispensable tool for the definitive structural elucidation of reaction products in research and drug development. A logical, stepwise approach, beginning with homonuclear correlation (COSY) to define spin systems, followed by heteronuclear one-bond (HSQC) and multiple-bond (HMBC) correlations to assemble the carbon framework, provides an unambiguous path to determining the constitution of a molecule. Finally, through-space correlation experiments like NOESY and ROESY are employed to resolve the stereochemistry and conformation. By understanding the principles behind each experiment and adopting a systematic workflow, researchers can confidently and efficiently confirm the structures of their synthesized molecules, ensuring the integrity and progression of their scientific endeavors.

References

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  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Organic Spectroscopy International. (2014, November 25). NOESY and ROESY.
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  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
  • Unknown. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for Ethyl 5-bromothiazole-4-carboxylate, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories, instruments, or even updated methodologies is paramount. This document moves beyond rote protocols to explain the causality behind experimental choices, grounded in scientific principles and regulatory expectations.

The entire lifecycle of a pharmaceutical product relies on the accuracy of its analytical data. For an intermediate like this compound, validated analytical methods are crucial for monitoring reaction progress, quantifying purity, and identifying potential impurities. When a method is transferred—for instance, from a research and development lab to a quality control (QC) site—a structured cross-validation process is required to demonstrate that the receiving laboratory can produce equivalent results.[2][3] This process is a cornerstone of maintaining data integrity and complying with global regulatory standards set by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

Foundational Analytical Methods: The Primary Candidates

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a heterocyclic ester, a structure amenable to analysis by several techniques. We will focus on the two most common and powerful chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preeminent technique for the analysis of non-volatile and thermally stable compounds like our target molecule. Its versatility in column chemistry and mobile phase composition allows for fine-tuned separation of the main component from process-related impurities.[6][7]

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography due to its hydrophobic nature, which provides excellent retention for moderately polar organic molecules like this compound.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. A gradient elution is preferred over isocratic to ensure that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime. A phosphate buffer is added to maintain a consistent pH, which is critical for the retention time reproducibility of any ionizable species.

  • Detector: A UV detector is selected because the thiazole ring and carboxylate group constitute a chromophore that absorbs UV light, allowing for sensitive detection. Analysis at a specific wavelength (e.g., 280 nm) enhances selectivity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same target concentration using the same diluent.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (%RSD) ≤ 2.0%0.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mL
Specificity Peak is pure and resolvedNo interference from blank/impurities
Gas Chromatography (GC-FID)

GC is a powerful alternative, particularly for assessing volatile impurities or when the analyte is thermally stable and sufficiently volatile.[8] For this compound, GC can be effective, though care must be taken to avoid thermal degradation in the injection port.

Causality Behind Experimental Choices:

  • Column: A mid-polarity column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) is a robust choice. It provides good selectivity for a wide range of compounds and is thermally stable.

  • Injection Mode: A split injection is used to prevent column overloading when analyzing a high-concentration sample. The high temperature of the inlet ensures rapid volatilization.

  • Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and wide linear range. It is a universal detector for hydrocarbons.

  • Instrumentation: GC system with a split/splitless injector, column oven, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injector Temperature: 270 °C.

    • Detector Temperature: 300 °C.

    • Split Ratio: 50:1.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh ~20 mg of the substance into a 10 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate. This yields a concentration of approximately 2 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria: %RSD for peak area must be ≤ 2.0%.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%100.5%
Precision (%RSD) ≤ 2.0%1.1%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Specificity Peak is resolved from solventNo interference observed

A Framework for Analytical Method Cross-Validation

Cross-validation, often executed as an Analytical Method Transfer (AMT), is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[3] The goal is to ensure that the receiving lab can achieve comparable results to the transferring lab.[2] The ICH Q2(R2) and Q14 guidelines encourage a lifecycle approach to analytical procedures, where transfer and validation are continuous processes.[4][9][10]

The choice of approach depends on the method's complexity and the receiving lab's experience.[2]

G start Need to Transfer Analytical Method q1 Is the method a simple, compendial procedure? start->q1 q2 Is the receiving lab already familiar with the method? q1->q2 No waiver Transfer Waiver q1->waiver Yes q3 Is the method new and being implemented at multiple sites? q2->q3 No q2->waiver Yes comparative Comparative Testing q3->comparative No covalidation Co-Validation q3->covalidation Yes revalidation Full or Partial Revalidation comparative->revalidation If Comparative Fails

Caption: Decision tree for selecting a method transfer approach.

Executing the Cross-Validation Study: A Practical Workflow

The most common and robust approach is Comparative Testing . Here, both the transferring and receiving laboratories analyze the same homogenous batch of samples, and the results are statistically compared.[2]

The Method Transfer Protocol: The Guiding Document

Before any experimental work begins, a comprehensive protocol must be authored and approved by both parties.[11][12] This document is the blueprint for the entire process.

Key Elements of the Protocol:

  • Objective: Clearly state the purpose of the transfer.

  • Scope: Define the specific analytical method and the parameters to be evaluated (e.g., assay, purity).

  • Responsibilities: Detail the roles of the transferring and receiving laboratories.

  • Materials and Instruments: List all reference standards, reagents, columns, and instrument models.

  • Analytical Procedure: Attach the full, validated test method.

  • Experimental Design: Specify the number of lots, replicates, and injection sequences.

  • Acceptance Criteria: Pre-define the statistical criteria for a successful transfer. This is the most critical part and must be scientifically justified.

G A Develop & Approve Transfer Protocol B Train Receiving Lab Personnel A->B C Prepare & Ship Materials (Samples, Standards) B->C D Both Labs Perform System Suitability Tests (SST) C->D E Both Labs Analyze Identical Samples D->E F Compare Data & Perform Statistical Analysis E->F G Do Results Meet Acceptance Criteria? F->G H Successful Transfer: Issue Final Report G->H Yes I Investigation: Identify Root Cause G->I No J Implement Corrective Actions & Repeat Study I->J J->D

Caption: Workflow for a comparative analytical method transfer.
Experimental Protocol: Comparative Testing
  • Sample Selection: Choose one to three representative batches of this compound. Ensure the material is homogenous by thoroughly mixing before splitting.

  • Analysis at Transferring Lab (Lab A):

    • Perform system suitability testing as per the method.

    • Analyze each batch in triplicate (n=3).

  • Analysis at Receiving Lab (Lab B):

    • Perform system suitability testing using their own instruments and reagents.

    • Analyze each batch in triplicate (n=3).

  • Data Compilation: Both labs report their full results, including chromatograms, integration values, and SST data, to a designated analyst for comparison.

Statistical Analysis & Acceptance Criteria

The goal is to demonstrate statistical equivalence. A common approach is to compare the means and variances of the data sets from both labs.

  • Comparison of Precision (F-test): An F-test is used to compare the variance of the two data sets. The calculated F-value should be less than the critical F-value at a given confidence level (e.g., 95%).

  • Comparison of Means (Student's t-test): A two-sample t-test is used to determine if there is a significant difference between the mean results of the two labs. The acceptance criterion is often that the difference between the means should be no more than a pre-defined value, typically ±2%.

Data Interpretation & Reporting

All results are compiled and compared against the pre-defined acceptance criteria in the protocol.

ParameterLab A (Transferring)Lab B (Receiving)Acceptance CriteriaResult
Mean Assay (%) 99.5%99.2%Difference ≤ 2.0%Pass (0.3%)
Precision (%RSD) 0.45%0.60%F-calc < F-critPass
Impurity X (%) 0.12%0.14%Difference ≤ 0.05%Pass (0.02%)

If all criteria are met, a final transfer report is issued, declaring the method successfully transferred. If any criterion fails, a formal investigation is launched to identify the root cause (e.g., instrument malfunction, column differences, analyst error) before the study is repeated.[3]

Conclusion

The cross-validation of analytical methods for a critical intermediate like this compound is a meticulous but essential process. It is not merely a box-checking exercise but a scientific endeavor that underpins the integrity of data throughout the drug development lifecycle. By grounding the process in a deep understanding of the analytical techniques, adhering to a robust, pre-approved protocol, and applying appropriate statistical evaluation, organizations can ensure seamless method transfers, maintain data consistency, and uphold the highest standards of quality and regulatory compliance. This structured approach transforms the validation process from a potential bottleneck into a system that builds trust and confidence in every result.

References

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  • Lab Manager. (2025, October 22).
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  • ResearchGate. (2025, November 23). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
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  • AIP Publishing. (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—proper disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-bromothiazole-4-carboxylate, a halogenated heterocyclic compound common in synthetic chemistry. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of inherent safety and trust.

Hazard Profile and Foundational Risk Assessment

Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound is not benign; its hazard profile necessitates careful management as a regulated chemical waste.[1]

The compound is classified with several key hazards according to the Globally Harmonized System (GHS).[2] These hazards are the primary drivers for the stringent disposal protocols outlined below.

Hazard Classification GHS Hazard Statement Description GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the substance can lead to adverse health effects.[2]GHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause inflammation and irritation of the skin.[2]GHS07 (Exclamation Mark)
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation.[2]GHS07 (Exclamation Mark)
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated skin contact may lead to an allergic response.[2][3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationInhalation of dust can irritate the respiratory system.[2]GHS07 (Exclamation Mark)

Upon thermal decomposition, such as in a fire, it generates toxic and corrosive fumes including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2] This profile mandates that this compound never be disposed of via standard trash or sanitary sewer systems.[4]

The Core Principle: Segregation into the Halogenated Waste Stream

The single most important decision in this process is correctly identifying the waste stream. Due to the presence of a bromine atom, this compound must be classified as a halogenated organic waste .[5][6]

Causality: Why is this segregation critical?

  • Treatment Method: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2] Mixing them with non-halogenated solvents can contaminate large volumes of waste that could otherwise be recycled or treated by less complex methods.[5]

  • Regulatory Compliance: The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), imposes strict regulations on the management of hazardous wastes.[4][7] Mischaracterizing waste can lead to significant penalties.

  • Safety: Preventing the accidental mixture of incompatible chemicals is a cornerstone of lab safety.[8] Segregating waste streams minimizes this risk.

start Waste Generated: This compound (Solid Residue or Contaminated Material) is_solid_q Is the waste primarily solid? start->is_solid_q char_q Does the compound contain a halogen (F, Cl, Br, I)? stream_halo Correct Waste Stream: HALOGENATED SOLID ORGANIC WASTE char_q->stream_halo Yes (Bromine) stream_non_halo Incorrect Stream: Non-Halogenated Waste char_q->stream_non_halo No is_solid_q->char_q Yes

Caption: Waste characterization decision process.

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures a self-validating system where each step logically follows from the last, minimizing error and ensuring safety.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is non-negotiable.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[9]

Step 2: Waste Collection and Containerization

The integrity of the disposal process begins with the container.

  • Select a Compatible Container: Use a clearly marked, dedicated hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a screw-top cap to prevent leaks and evaporation.[1][8]

  • Consolidate Waste: Transfer solid this compound waste, or materials heavily contaminated with it (e.g., weighing paper, silica gel), into the designated container using a spatula or funnel.

  • Avoid Overfilling: Never fill a waste container beyond 90% of its capacity.[7] This headspace allows for vapor expansion and prevents spills during transport.

Step 3: Meticulous Labeling

Proper labeling is a critical regulatory requirement and a key safety communication tool.[10]

  • Affix a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.

  • Complete All Fields: Fill out the tag completely and legibly. Do not use chemical formulas or abbreviations.[4]

    • Write "Hazardous Waste ".

    • List the full chemical name: "This compound ".

    • For mixtures, list all components and their approximate percentages.[8]

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[4]

    • Provide your name, Principal Investigator (PI), lab location, and the date accumulation started.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation.[8][10]

  • Designated Location: Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of lab personnel.[7]

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

  • Segregate Incompatibles: Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly acids, bases, and strong oxidizers.[2][8]

Step 5: Arranging for Final Disposal
  • Request Pickup: Once the container is full (or within one year of the start date for partially filled containers), arrange for a waste pickup through your institution's EHS office.[4][8]

  • Documentation: EHS or a licensed hazardous waste vendor will manage the final transport and documentation for disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF), which will utilize methods such as incineration.[2][11]

A Waste Generation at the Bench B Don PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Halogenated Waste Container B->C D Transfer Waste into Container (<90% Full) C->D E Securely Close Container with Screw-Top Cap D->E F Place in Secondary Containment in Designated SAA E->F G Container is Full? F->G G->F No (Continue Accumulation) H Request Pickup from EHS/Safety Office G->H Yes I Transport to TSDF for Incineration H->I

Caption: Standard operating procedure for waste disposal.

Managing Contaminated Materials and Spills

Disposal procedures must also account for contaminated items and accidental releases.

  • Empty Reagent Bottles: An "empty" container that held this compound must still be managed as hazardous waste. To render it non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate from this process is itself a hazardous waste and must be collected in a container for halogenated liquid waste.[12]

  • Contaminated Labware and PPE: Disposable items like gloves, weigh boats, or paper towels with minor residual contamination should be placed in a sealed bag, labeled, and disposed of in the solid hazardous waste container.

  • Spill Cleanup: For a small spill of solid material:

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, gently sweep or shovel the solid material into a designated hazardous waste container.[2]

    • Avoid creating dust.[2] If necessary, lightly moisten the powder with an inert liquid to prevent it from becoming airborne.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document.
  • The American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-bromothiazole-5-carboxylate.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
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  • University of Florida. (n.d.). Chemical Waste Disposal Guidelines.
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A Senior Application Scientist's Guide to Handling Ethyl 5-bromothiazole-4-carboxylate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. Ethyl 5-bromothiazole-4-carboxylate, a key building block in synthetic chemistry, requires a nuanced approach to safety. This guide moves beyond mere compliance, offering a deep dive into the rationale behind personal protective equipment (PPE) selection and providing a robust framework for its safe handling and disposal. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Based on available safety data sheets (SDS), this compound presents the following primary risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Can lead to serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1]

These hazards dictate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately addressed.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

Body Part Required PPE Specification Rationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1-2003 compliant goggles; full-face shieldProtects against splashes of the chemical, which can cause serious eye irritation. A face shield offers a broader barrier of protection.[2]
Hands Chemical-Resistant GlovesNitrile or Neoprene glovesPrevents skin contact, irritation, and potential sensitization. Nitrile gloves offer good resistance to a range of chemicals.[3]
Body Laboratory CoatFlame-resistant, long-sleevedProtects skin and personal clothing from accidental spills and contamination.[2][4]
Respiratory Respirator (if needed)NIOSH-approved with organic vapor cartridgesRequired when working outside of a fume hood or when generating aerosols, to prevent respiratory tract irritation.[5][6]
Feet Closed-Toed ShoesLeather or chemical-resistant materialProtects feet from spills and falling objects.[2][7]
A Step-by-Step Protocol for Safe Handling

This protocol provides a procedural guide for working with this compound, integrating the "why" behind each step to foster a culture of safety and scientific integrity.

1. Pre-Experiment Preparation:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS).[5]

  • Engineering Controls: Ensure a properly functioning chemical fume hood is available. All handling of the solid compound or its solutions should occur within the fume hood to minimize inhalation exposure.[5][8]

  • PPE Donning: Put on all required PPE before entering the designated work area. This includes a lab coat, safety goggles, and gloves.[4][9]

2. Handling the Chemical:

  • Weighing and Transfer: When weighing the solid, do so in a fume hood to contain any dust.[5] Use appropriate tools (spatula, etc.) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.[8]

3. Post-Experiment Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual chemical.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, then the lab coat, and finally the safety goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][7]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection for this compound start Start: Assess Task fume_hood Is the work performed in a certified fume hood? start->fume_hood aerosol Potential for aerosol or dust generation? fume_hood->aerosol Yes ppe_respirator Full Protection: - Enhanced PPE + - NIOSH-approved Respirator fume_hood->ppe_respirator No ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield aerosol->ppe_enhanced No aerosol->ppe_respirator Yes ppe_basic Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toed Shoes end Proceed with Caution ppe_basic->end ppe_enhanced->end ppe_respirator->end

Caption: Decision tree for PPE selection based on experimental conditions.

Spill and Disposal Management

Spill Cleanup:

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills (in a fume hood):

    • Wear your full PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material like vermiculite or sand.[10]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory and alert your institution's environmental health and safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7][11]

  • Collect all waste in a clearly labeled, sealed container.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour any waste down the drain.[7]

By adhering to these rigorous safety protocols, you contribute to a safer laboratory environment and uphold the highest standards of scientific practice.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Chemical Safety Best Practices in The Lab - Green World Group.
  • Ten Tips for Handling Hazardous Chemicals in a Lab - Lab Manager Magazine.
  • Working with Chemicals - Prudent Practices in the Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • This compound 61830-23-7 | TCI (Shanghai) Development Co., Ltd.
  • 4-Bromo-thiazole-5-carboxylic acid ethyl ester - Synquest Labs.
  • Ethyl 5-amino-2-bromothiazole-4-carboxyl
  • SAFETY D
  • Safety D
  • Ethyl 2-bromo-1,3-thiazole-5-carboxyl
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - Ethyl 2-amino-5-bromothiazole-4-carboxyl
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Discover the Various Types of PPE for Optimal Chemical Safety.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Ethyl 2-Bromo-4-methylthiazole-5-carboxyl
  • Personal Protective Equipment | Health & Safety - The University of Edinburgh.
  • Lab Safety Equipment & PPE - ChemTalk.
  • Ethyl 2-bromo-5-methylthiazole-4-carboxyl
  • Ethyl 2-bromo-5-methylthiazole-4-carboxyl
  • Ethyl 2-(4-hydroxyphenyl)
  • Ethyl 5-broMo-4-Methylthiazole-2-carboxyl

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.